molecular formula C6H7N3O3 B2783126 Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 1023815-68-0

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B2783126
CAS No.: 1023815-68-0
M. Wt: 169.14
InChI Key: HVGNQYYQFALNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-8-6(7)9-4(3)10/h2H,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGNQYYQFALNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (hereafter referred to as Intermediate A ) is a "privileged scaffold" in medicinal chemistry. It serves as the critical heterocyclic core for the synthesis of Pemetrexed (Alimta®), a blockbuster antifolate used in the treatment of pleural mesothelioma and non-small cell lung cancer.

Beyond Pemetrexed, this pyrimidine derivative functions as a versatile precursor for:

  • HSP90 Inhibitors: Targeting protein folding in oncology.

  • Antivirals: Nucleoside analog mimetics.

  • Kinase Inhibitors: Utilizing the C2-amine and C4-hydroxyl for hydrogen bonding in the ATP-binding pocket.

This guide moves beyond basic textbook descriptions to provide a robust, scalable, and self-validating protocol suitable for drug development workflows. We prioritize the Guanidine Carbonate route over the traditional Guanidine Hydrochloride method to minimize salt waste and improve "green" metrics.

Part 2: Retrosynthetic Logic & Chemical Causality

The Disconnection Strategy

To synthesize Intermediate A with high regiochemical fidelity, we employ a [3+3] condensation strategy.

  • Synthon A (Binucleophile): Guanidine (provided as Carbonate salt).

  • Synthon B (Dielectrophile): Dimethyl methoxymethylenemalonate (DMMOM).

Why DMMOM? Unlike simple dimethyl malonate, which yields 4,6-dihydroxypyrimidine, DMMOM contains an exocyclic enol ether. This oxidation state ensures that after cyclization, the C5 position retains the carboxylate, and the C6 position (in the ring) becomes a CH, resulting in the correct 4-hydroxy-5-carboxylate substitution pattern.

Tautomeric Considerations

While chemically named "4-hydroxy," this molecule exists predominantly in the 4-oxo (lactam) tautomeric form in both solid state and solution. This structural reality is critical for:

  • Solubility: The oxo-form creates strong intermolecular hydrogen networks, reducing solubility in non-polar solvents.

  • Reactivity: Subsequent chlorination (e.g., with POCl₃) targets the amide carbonyl oxygen, driven by the restoration of aromaticity.

Part 3: Optimized Synthetic Protocol

Materials & Stoichiometry
ComponentReagentEquiv.[1]Role
Precursor 1 Guanidine Carbonate1.1Binucleophile source
Precursor 2 Dimethyl Methoxymethylenemalonate1.0Electrophile
Solvent Methanol (Anhydrous)10 VolSolvent (matches ester to prevent transesterification)
Quench Acetic Acid / HClq.s.pH adjustment for precipitation
Step-by-Step Methodology (The "Gold Standard")

Step 1: System Preparation

  • Ensure the reactor is clean, dry, and inerted with Nitrogen (

    
    ). Moisture competes with guanidine for the ester, leading to hydrolysis byproducts.
    

Step 2: Nucleophile Activation

  • Charge Methanol (10 volumes relative to DMMOM) into the reactor.

  • Add Guanidine Carbonate (1.1 eq) with moderate stirring.

  • Checkpoint: The mixture will be a slurry. Unlike Guanidine HCl, which requires Sodium Methoxide to release the free base, Guanidine Carbonate releases free Guanidine upon heating and reaction, buffering the system.

Step 3: Condensation Reaction

  • Add Dimethyl Methoxymethylenemalonate (DMMOM) (1.0 eq) dropwise over 30 minutes at ambient temperature.

  • Exotherm Warning: The initial Michael addition is exothermic. Monitor internal temperature (IT) to keep

    
    .
    
  • Heat the mixture to Reflux (65°C) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (9:1 DCM:MeOH). Target: < 1.0% residual DMMOM.

Step 4: Workup & Isolation

  • Cool the reaction mixture to 20–25°C .

  • Critical Step (pH Adjustment): The product exists as a soluble guanidinium salt or enolate in the basic reaction mixture. Slowly add Acetic Acid (or dilute HCl) to adjust pH to 4.5 – 5.0 .

  • Observation: A thick white/off-white precipitate will form immediately as the zwitterionic neutral species is generated.

  • Stir the slurry at 0–5°C for 2 hours to maximize yield.

Step 5: Filtration & Drying [2][3][4]

  • Filter the solid.[2][5]

  • Wash the cake with Cold Methanol (2 x 1 Vol) to remove yellow impurities (oligomers).

  • Wash with Water (2 x 2 Vol) to remove inorganic salts.

  • Dry in a vacuum oven at 50°C until constant weight (LOD < 0.5%).

Expected Yield: 80–88% Purity: > 98% (HPLC)

Part 4: Mechanistic Visualization

The following diagram illustrates the molecular pathway, highlighting the addition-elimination sequence that guarantees regioselectivity.

ReactionMechanism Guanidine Guanidine (Nucleophile) Intermediate1 Michael Adduct (Intermediate) Guanidine->Intermediate1 1,4-Addition DMMOM Dimethyl Methoxymethylene- malonate DMMOM->Intermediate1 Elimination Elimination of MeOH Intermediate1->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization - MeOH Product Methyl 2-amino-4- hydroxypyrimidine- 5-carboxylate Cyclization->Product Tautomerization

Caption: Mechanistic pathway involving Michael addition of guanidine to the enol ether, followed by elimination of methanol and ring closure.

Part 5: Process Workflow & Critical Parameters

To ensure reproducibility, the physical workflow must be as controlled as the chemistry.

ProcessWorkflow Reactor Reactor (Reflux 65°C) IPC IPC Check (HPLC/TLC) Reactor->IPC IPC->Reactor Incomplete Quench Acidification (pH 4.5-5.0) IPC->Quench Complete Filter Filtration (Separation) Quench->Filter Wash Wash Cycle (MeOH -> H2O) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Operational workflow emphasizing the critical In-Process Control (IPC) point before acidification.

Critical Process Parameters (CPP) Table
ParameterSpecificationImpact of Deviation
Reaction Temp 65°C ± 5°CLow: Slow kinetics. High: Degradation/Color formation.
Solvent Choice MethanolUse of Ethanol leads to mixed ethyl/methyl esters via transesterification.
Quench pH 4.5 – 5.0< 4.0: Protonation of amine (loss of yield). > 6.0: Product remains as salt (loss of yield).
Water Content < 0.5%High water content in solvent hydrolyzes the ester to the carboxylic acid impurity.

Part 6: Analytical Profile

Confirm the identity of synthesized CAS 6622-01-1 using these markers:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 284–287°C (Decomposes).[6]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 ppm (br s, 1H, NH/OH exchangeable).
      
    • 
       8.35 ppm (s, 1H, H-6 Pyrimidine ring).
      
    • 
       7.20 ppm (br s, 2H, -NH2).
      
    • 
       3.75 ppm (s, 3H, -OCH3).
      
  • Mass Spectrometry (ESI+): m/z calculated for C6H7N3O3 [M+H]+: 170.05; Found: 170.1.

References

  • Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (2001). "A Practical Synthesis of Multitargeted Antifolate LY231514." Organic Process Research & Development, 3(3), 184–188.

  • Chelius, E. C., et al. (1994). "Process for Preparing 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid." U.S. Patent 5,344,932.[7][8]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.

  • Chandrappa, M., et al. (2017).[9] "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 29(9), 2023-2026.

Sources

Technical Monograph: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The "Chameleon" Scaffold in Modern Medicinal Chemistry

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) represents a foundational pharmacophore in the synthesis of bioactive pyrimidines. Often overshadowed by its ethyl ester analog, the methyl variant offers distinct atom-economy advantages and specific solubility profiles critical for early-stage drug discovery. This guide dissects its dual-nature tautomerism, industrial synthesis, and its pivotal role as a divergent "hub" intermediate for kinase inhibitors, antivirals, and antibacterial agents.

Physicochemical Profile & Tautomerism

To work effectively with this compound, researchers must understand its dynamic structural identity. It does not exist as a static "hydroxy" pyrimidine in solution or solid state.

The Tautomeric Equilibrium

The compound exists in a prototropic equilibrium between the lactim (hydroxy) and lactam (oxo) forms.

  • Solid State: Predominantly exists as the 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate (lactam form). This is driven by the formation of robust intermolecular hydrogen bond networks (N-H···O=C), resulting in a high melting point (>250°C) and limited solubility in non-polar solvents.

  • Solution Phase: The equilibrium shifts based on solvent polarity. In polar aprotic solvents (DMSO, DMF), the oxo-form remains dominant. However, under basic conditions used during nucleophilic substitution, the "hydroxy" character (enolate) dictates reactivity.

Implication for Synthesis: When targeting the C-4 position (e.g., chlorination), one is effectively activating the lactam carbonyl, not a simple hydroxyl group.

PropertySpecificationNotes
CAS Number 1023815-68-0Distinct from Ethyl ester (15400-53-0)
Formula C₆H₇N₃O₃MW: 169.14 g/mol
Appearance White to Off-white SolidHigh crystallinity due to H-bonding
Solubility DMSO, DMF, dilute acid/basePoor in water, EtOH, DCM
pKa ~9.0 (OH/NH), ~2.5 (N-1/N-3)Amphoteric nature

Synthesis: The Guanidine-Malonate Condensation

The industrial standard for synthesizing this scaffold relies on the condensation of guanidine with dimethyl methoxymethylenemalonate (DMM). This route is preferred over others for its atom economy and scalability.

Protocol: Cyclocondensation

Reagents: Guanidine Hydrochloride, Sodium Methoxide (NaOMe), Dimethyl Methoxymethylenemalonate. Solvent: Methanol (anhydrous).

Step-by-Step Workflow:

  • Free Base Generation: Guanidine HCl (1.0 eq) is treated with NaOMe (1.1 eq) in MeOH to release free guanidine in situ.

  • Addition: DMM (1.0 eq) is added slowly to control the exotherm.

  • Cyclization: The mixture is refluxed (65°C) for 4–6 hours. The reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.

  • Isolation: The mixture is cooled. The product often precipitates as the sodium salt or is neutralized with acetic acid to precipitate the neutral heterocycle.

  • Purification: Recrystallization from water/methanol or DMF/water.

Mechanistic Pathway (Visualization)

The following diagram illustrates the stepwise formation of the pyrimidine ring.

SynthesisMechanism Guanidine Guanidine (Free Base) Intermediate Acyclic Intermediate Guanidine->Intermediate Michael Addition DMM Dimethyl Methoxymethylenemalonate DMM->Intermediate Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Elimination Product Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate Cyclization->Product Tautomerization

Caption: Cyclocondensation mechanism of Guanidine and DMM to form the pyrimidine core.

Reactivity: The Divergent "Hub"

In drug discovery, this molecule is rarely the endpoint. It is a "hub" intermediate. The most critical transformation is the conversion of the C-4 hydroxyl (oxo) group into a leaving group (Cl, Br, or sulfonate), enabling SNAr reactions to introduce diverse amines.

The POCl₃ Chlorination (Critical Protocol)

Direct chlorination is the gateway to 2,4-diaminopyrimidine kinase inhibitors.

  • Reagents: Phosphorus Oxychloride (POCl₃, excess), N,N-Dimethylaniline (catalytic/base).

  • Conditions: Reflux (100–110°C) for 2–4 hours.

  • Safety Note: Quenching POCl₃ requires extreme caution. Pour the reaction mixture onto ice/water slowly to hydrolyze excess reagent.

  • Product: Methyl 2-amino-4-chloropyrimidine-5-carboxylate.[1]

Divergent Synthesis Map

The diagram below demonstrates how this scaffold branches into three distinct therapeutic classes.

ReactivityHub Core Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate Chlorination POCl3 / Reflux Core->Chlorination Hydrolysis LiOH / THF:H2O Core->Hydrolysis Chloro 4-Chloro Intermediate Chlorination->Chloro Acid Carboxylic Acid (Scaffold for Amides) Hydrolysis->Acid Kinase 2,4-Diaminopyrimidines (EGFR, CDK Inhibitors) Chloro->Kinase R-NH2 (SNAr) Antiviral Dihydroxypyrimidine Amides (HCMV) Acid->Antiviral Amide Coupling Antibacterial IspF Inhibitors (MEP Pathway) Acid->Antibacterial Zn-Binding Motifs

Caption: Divergent synthetic utility of the scaffold in generating three major drug classes.

Applications in Drug Discovery[5][6][7]

Antiviral Agents (HCMV)

Researchers at the University of Minnesota identified the dihydroxypyrimidine (DHP) motif as a potent inhibitor of the Human Cytomegalovirus (HCMV) pUL89 endonuclease.[2]

  • Mechanism: The C-4 hydroxyl and C-5 carbonyl oxygens form a bidentate chelation complex with the Mn²⁺ ions in the active site of the viral enzyme.

  • Role of Methyl Ester: While the carboxylic acid (obtained via hydrolysis of the methyl ester) showed higher potency, the methyl ester served as a critical prodrug-like precursor to improve cell permeability before intracellular hydrolysis.

Antibacterial Targets (IspF)

The scaffold mimics the transition state of the IspF enzyme in the MEP pathway of Burkholderia pseudomallei.

  • Strategy: The 2-amino group forms hydrogen bonds with a specific lipophilic loop in the enzyme, while the 4-OH/5-COOMe system coordinates the active site Zinc. This "zinc-binding group" (ZBG) strategy is a validated approach for designing novel antibiotics against resistant strains.

Analytical Characterization (Validation Data)

Use the following reference data to validate the identity of synthesized batches.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆)δ 11.0–11.5 ppm (br s, 1H)N3-H (Lactam tautomer)
δ 7.0–7.5 ppm (br s, 2H)C2-NH₂ (Exchangable)
δ 8.4–8.6 ppm (s, 1H)C6-H (Aromatic proton)
δ 3.7–3.8 ppm (s, 3H)COOCH₃ (Methyl Ester)
IR Spectroscopy 1680–1710 cm⁻¹C=O[1] (Ester & Lactam stretch)
3200–3400 cm⁻¹N-H / O-H broad stretch
Mass Spectrometry m/z 170.1 [M+H]⁺ESI Positive Mode

References

  • Ambeed, Inc. (2025). Safety Data Sheet: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Retrieved from

  • Chandrappa, M., et al. (2019). "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 31(9), 2119-2122. Retrieved from

  • He, T., et al. (2022). "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease." Journal of Medicinal Chemistry, 65(7), 5830–5849.[2] Retrieved from

  • Edwards, T. C., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase." Bioorganic & Medicinal Chemistry Letters, 29(20), 126630. Retrieved from

  • BenchChem. (2025).[3] "Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide." Retrieved from

Sources

The Pyrimidine Scaffold: A Technical Guide to Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

The Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. Its ubiquity arises from its structural homology to endogenous purines and pyrimidines (guanine, folic acid), allowing it to interrogate a vast array of biological targets, including kinases, folate-dependent enzymes, and adenosine receptors.

This guide serves as a technical blueprint for the synthesis, functionalization, and therapeutic application of this core intermediate.

Structural Dynamics: The Tautomerism Factor

Understanding the reactivity of this molecule requires acknowledging its tautomeric equilibrium. While nomenclature often refers to the C4-substituent as a "hydroxyl" group, in solution (and solid state), the 4-oxo (lactam) tautomer predominates.

  • Lactam Form (Dominant): Favors hydrogen bonding donor/acceptor motifs critical for kinase hinge binding.

  • Lactim Form (Reactive Intermediate): Accessible during functionalization (e.g., chlorination).

Key Chemical Features:

  • C2-Amine: Weakly nucleophilic; often requires protection or acts as a hydrogen bond donor.

  • C4-Hydroxyl/Oxo: The primary site for electrophilic activation (conversion to leaving group).

  • C5-Carboxylate: An electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

    
    ) at C2 and C4, while serving as a vector for lipophilic expansion.
    

Core Synthesis: The "Methyl" Route

While the ethyl ester is commercially ubiquitous, the methyl ester is preferred in specific SAR campaigns to lower molecular weight or alter solubility profiles. The synthesis relies on the condensation of guanidine with a dielectrophile.

Mechanism of Formation

The most robust route involves the condensation of Guanidine Carbonate with Dimethyl Methoxymethylenemalonate (or Dimethyl Ethoxymethylenemalonate).

Reaction Logic:

  • Deprotonation: Guanidine is liberated from its salt.

  • Michael Addition: The guanidine nitrogen attacks the

    
    -carbon of the malonate.
    
  • Elimination-Cyclization: Loss of methanol/ethanol and subsequent ring closure.

SynthesisMechanism cluster_conditions Conditions Guanidine Guanidine (Nucleophile) Intermediate Acyclic Intermediate Guanidine->Intermediate Michael Addn Malonate Dimethyl Methoxymethylenemalonate (Electrophile) Malonate->Intermediate Transition Cyclization (- MeOH) Intermediate->Transition Elimination Product Methyl 2-amino-4- hydroxypyrimidine- 5-carboxylate Transition->Product Ring Closure Cond Base: NaOMe Solvent: MeOH Temp: Reflux

Figure 1: Mechanistic pathway for the cyclocondensation of guanidine and malonate derivatives.

Functionalization Strategies (The "Hub")

The core scaffold is rarely the final drug; it is a branching point. The "Dummy" 4-OH group is almost invariably converted to a chloride, creating a reactive 2-amino-4-chloropyrimidine-5-carboxylate intermediate.

The Chlorination Protocol (POCl )

Converting the C4-OH to C4-Cl is the critical gateway step.

  • Reagent: Phosphorus Oxychloride (POCl

    
    ).
    
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Mechanism: The oxygen attacks phosphorus, creating a dichlorophosphate leaving group, which is displaced by chloride.

Divergent Synthesis Flow

Once the C4-Cl is installed, the scaffold allows for orthogonal derivatization.

Functionalization Core Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate Chloro INTERMEDIATE: 4-Chloro Derivative Core->Chloro POCl3, Reflux (Chlorination) ProdC Amides/Hydrazides (C5-Ester modification) Core->ProdC NH2NH2 or R-NH2 (Ester Aminolysis) ProdA Kinase Inhibitors (C4-Amine displacement) Chloro->ProdA R-NH2, SnAr ProdB Bicyclic Systems (Pyrimido[4,5-d]pyrimidines) Chloro->ProdB Cyclization with Bidentate Nucleophiles

Figure 2: Divergent synthetic pathways from the parent scaffold.

Medicinal Chemistry Applications

Target Landscape

The 2-amino-4-hydroxypyrimidine-5-carboxylate motif is a bioisostere of the pteridine ring (folic acid) and purine bases.

Therapeutic AreaTarget MechanismStructural Role of Scaffold
Oncology Tyrosine Kinase Inhibitors (TKIs) The N1 and C2-NH

motifs form a bidentate H-bond with the kinase hinge region (e.g., Src, EGFR).
Antimicrobial Folate Pathway (DHFR) Mimics the pterin ring of dihydrofolate; C5-ester extends into the hydrophobic pocket.
Antiviral HCV Polymerase Allosteric inhibition via non-nucleoside binding sites.
Immunology Adenosine Receptors (

)
C5-substituents control selectivity between

and

subtypes.
Structure-Activity Relationship (SAR) Logic
  • C2-Amino: Essential for H-bonding. Alkylation here usually reduces potency unless the target has a specific hydrophobic pocket (e.g., CDK inhibitors).

  • C4-Position: The "Exit Vector." Substitution with bulky aromatic amines (anilines) allows the molecule to reach the "gatekeeper" residue in kinases.

  • C5-Ester: Often hydrolyzed to carboxylic acid for solubility or converted to amides to pick up additional H-bonds.

Experimental Protocols

Safety Warning: POCl


 is highly corrosive and reacts violently with water. All reactions must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Based on modified procedures from Zhichkin et al. and Chandrappa et al.

  • Reagents:

    • Guanidine Carbonate (18.0 g, 0.1 mol)

    • Dimethyl Methoxymethylenemalonate (17.4 g, 0.1 mol)

    • Sodium Methoxide (NaOMe) (0.5 M solution in MeOH, 200 mL)

  • Procedure:

    • Step 1: Charge a 500 mL round-bottom flask with Guanidine Carbonate and MeOH.

    • Step 2: Add NaOMe solution. Stir at RT for 15 min to free the guanidine base.

    • Step 3: Add Dimethyl Methoxymethylenemalonate dropwise over 20 minutes.

    • Step 4: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Step 5: Cool to 0°C in an ice bath.

    • Step 6: Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white/off-white solid.

    • Step 7: Filter, wash with cold water (2x50 mL) and cold MeOH (1x20 mL).

    • Step 8: Dry in a vacuum oven at 50°C.

  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6):

      
       3.75 (s, 3H, OMe), 7.40 (br s, 2H, NH2), 8.50 (s, 1H, C6-H), 11.0 (br s, 1H, OH/NH).
      
Protocol B: Chlorination (Conversion to 2-amino-4-chloropyrimidine)
  • Reagents:

    • Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.69 g, 10 mmol)

    • Phosphorus Oxychloride (POCl

      
      ) (10 mL, excess)
      
    • N,N-Dimethylaniline (1 mL)

  • Procedure:

    • Step 1: Place starting material in a dry flask under Argon.

    • Step 2: Add POCl

      
       followed by N,N-Dimethylaniline.
      
    • Step 3: Reflux for 2–3 hours. The suspension should become a clear solution.

    • Step 4: Critical Workup: Remove excess POCl

      
       via rotary evaporation (use a caustic trap).
      
    • Step 5: Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated NaHCO

      
       (keep T < 10°C to prevent hydrolysis of the chloro group).
      
    • Step 6: Extract with Dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      
  • Validation:

    • Appearance: Yellowish solid.

    • Reactivity Check: The C4-Cl is highly reactive; store at -20°C under inert atmosphere.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Link

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[1] Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (Analogous Data). National Library of Medicine. Link

  • ChemicalBook. (2024). Product Data: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Link

Sources

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A Privileged Scaffold for Antimicrobial and Kinase Inhibitor Design

[1]

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) represents a critical "privileged structure" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, this scaffold possesses intrinsic biological activity against specific bacterial and viral targets—most notably IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) and HCMV pUL89 endonuclease .[1]

However, its primary utility lies in its role as a divergent precursor.[1] It serves as the foundational pharmacophore for the 2,4-diaminopyrimidine class of kinase inhibitors (targeting EGFR, CDK, and Syk) and antifolate therapeutics.[1][2] This technical guide analyzes the molecule's tautomeric behavior, direct biological mechanisms, and its strategic application in high-value drug synthesis.[1]

Chemical Profile & Tautomeric Equilibrium[1][3]

Structural Identity
  • IUPAC Name: Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate[1]

  • CAS Number: 1023815-68-0 (Methyl ester); 15400-53-0 (Ethyl ester analog)[1]

  • Molecular Formula: C₆H₇N₃O₃[1]

  • Molecular Weight: 154.12 g/mol

The Tautomerism Factor

Understanding the biological activity of this molecule requires acknowledging its tautomeric nature.[1][3] In solution and solid states, the "4-hydroxy" group predominantly exists as the 4-oxo (lactam) tautomer.[1] This distinction is critical for molecular docking studies, as the N3 position acts as a hydrogen bond donor in the oxo form, rather than an acceptor in the hydroxy form.[1]

TautomerismFigure 1: Tautomeric Equilibrium of the Pyrimidine ScaffoldHydroxy4-Hydroxy Form(Lactim)Aromatic characterH-bond Acceptor (N3)Oxo4-Oxo Form(Lactam)Predominant in polar solventH-bond Donor (NH3)Hydroxy->Oxo  Tautomerization  

Figure 1: The 4-oxo tautomer is the biologically relevant species for Zinc coordination in metalloenzyme targets.[1]

Direct Biological Activity[5]

Unlike many intermediates that are biologically inert, the intact 2-amino-4-hydroxypyrimidine-5-carboxylate core exhibits specific inhibitory activities dependent on its metal-chelating properties.[1]

Antibacterial Activity: IspF Inhibition

The most significant direct activity of this scaffold is against IspF , an essential enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis in bacteria like Burkholderia pseudomallei and Mycobacterium tuberculosis.[1]

  • Mechanism of Action: The molecule acts as a Zinc Trap .[1] The 4-oxo oxygen and the 5-carboxylate carbonyl oxygen form a bidentate chelate complex with the catalytic Zn²⁺ ion in the IspF active site.[4]

  • Selectivity: Since mammals utilize the mevalonate pathway (lacking IspF), this target offers high selectivity with low host toxicity.[1]

  • Potency: Derivatives of this scaffold have demonstrated micromolar inhibition (IC₅₀) against B. pseudomallei IspF.[1]

Antiviral Activity: HCMV Endonuclease

Research indicates that 4,5-dihydroxypyrimidine carboxylates (closely related analogs) inhibit the pUL89-C endonuclease of Human Cytomegalovirus (HCMV).[1][5]

  • Mechanism: Similar to IspF, the inhibition is metal-dependent (Mn²⁺/Mg²⁺), blocking the viral terminase complex required for DNA packaging.[1]

Indirect Activity: The Kinase Inhibitor "Hub"

The methyl ester is the gateway to the 2,4-diaminopyrimidine scaffold, a structure found in numerous FDA-approved kinase inhibitors.[1]

Divergent Synthesis Workflow

The transformation of the C4-hydroxy group to a leaving group (Cl) allows for nucleophilic aromatic substitution (SₙAr) with various amines.[1] This introduces the "tail" regions necessary for occupying the hydrophobic pockets of kinase enzymes.

SynthesisHubFigure 2: Divergent Synthetic Utility of the ScaffoldCoreMethyl 2-amino-4-hydroxypyrimidine-5-carboxylateChloro4-Chloro Intermediate(Reactive Electrophile)Core->ChloroPOCl3 / Reflux(Deoxychlorination)PteridinePteridines/Antifolates(DHFR Inhibitors)Core->PteridineCondensation withalpha-haloketonesIspF_DrugIspF Inhibitors(Antibacterial)Core->IspF_DrugDirect Derivatization(Amide coupling)Kinase2,4-DiaminopyrimidineKinase Inhibitors(EGFR, Syk, CDK)Chloro->KinaseSnAr with Amines(R-NH2)

Figure 2: The scaffold serves as a central hub for accessing three distinct therapeutic classes.

Structure-Activity Relationship (SAR) Summary[1]
PositionModificationBiological Consequence
C2-Amino Alkylation / AcylationModulates solubility and H-bonding to the "hinge region" of kinases.[1]
C4-Hydroxy Conversion to -NH-RCritical Step: Creates 2,4-diamino core.[1] The 'R' group determines kinase selectivity (e.g., bulky aromatics for EGFR).[1]
C5-Ester Hydrolysis to AcidIncreases polarity; essential for metal chelation (IspF activity).[1]
C5-Ester AmidationCommon in STAT6 inhibitors; improves metabolic stability over the ester.[1]

Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of the 4-Chloro Intermediate)

This is the primary activation step to access kinase inhibitor libraries.[1]

Reagents:

  • Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1][6][7]

  • N,N-Dimethylaniline (Catalytic)[1]

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the pyrimidine ester (10 mmol) in POCl₃ (15 mL).

  • Catalysis: Add N,N-dimethylaniline (1.0 mL) dropwise. Note: This base catalyzes the formation of the reactive Vilsmeier-Haack-type intermediate.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (the starting material is highly polar; the product is less polar).[1]

  • Quenching (Critical Safety): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/water (100 mL) with vigorous stirring. Caution: Exothermic hydrolysis.[1]

  • Isolation: Neutralize the aqueous suspension with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.

  • Result: Methyl 2-amino-4-chloropyrimidine-5-carboxylate (Yellowish solid).[1]

Protocol B: IspF Enzyme Inhibition Assay (Screening)

To verify direct antibacterial potential.[1]

Reagents:

  • Recombinant B. pseudomallei IspF enzyme.[1]

  • Substrate: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1]

  • Coupling Enzymes: IspD/IspE (if using a coupled assay) or Pyrophosphatase (for inorganic phosphate detection).[1]

Methodology:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

  • Incubation: Incubate 100 nM IspF with varying concentrations of the test compound (Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate) for 10 minutes at 25°C.

  • Initiation: Add CDP-ME (200 µM) to start the reaction.[1]

  • Detection: Measure the release of inorganic phosphate (Pi) using a Malachite Green reagent after 30 minutes.[1]

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Mechanistic Visualization

The following diagram illustrates the bidentate binding mode responsible for the scaffold's intrinsic antibacterial activity against IspF.

BindingModeFigure 3: Bidentate Zinc Chelation Mechanism (IspF Inhibition)ZnZn++GluGlu135(Enzyme)Glu->ZnAnchoringO_CarbO(C5-Carbonyl)O_Carb->ZnCoordinationO_OxoO(C4-Oxo)O_Oxo->ZnCoordinationScaffoldPyrimidineScaffoldScaffold->O_CarbScaffold->O_Oxo

Figure 3: The 4-oxo and 5-carbonyl oxygens form a "pincer" around the catalytic Zinc ion.[1]

References

  • Antibacterial Activity & IspF Targeting

    • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase.[1][4]

    • Source: PubMed / NIH (2019).[1]

    • URL:[Link][1]

  • HCMV Endonuclease Inhibition

    • Title: 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.[1][5]

    • Source: Antiviral Research (2022).[1]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (General Protocol)

    • Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.[1][8]

    • Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][8]

    • URL:[Link]

  • Chemical Properties & Tautomerism

    • Title: Methyl 4-hydroxypyrimidine-5-carboxylate (Compound Summary).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Technical Monograph: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

[1][2]

CAS Number: 1023815-68-0 Synonyms: Methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate; 5-Methoxycarbonylisocytosine.[1] Molecular Formula: C₆H₇N₃O₃ Molecular Weight: 169.14 g/mol [1]

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a critical heterocyclic building block in modern medicinal chemistry.[1] Structurally, it functions as a "privileged scaffold," offering a rigid pyrimidine core with three distinct vectors for diversification: the 2-amino group (nucleophilic), the 4-hydroxy/oxo group (tautomeric, metal-binding), and the 5-carboxylate (electrophilic).[1]

Its primary utility lies in the synthesis of kinase inhibitors (TKIs) and antibacterial agents targeting the non-mevalonate pathway (specifically IspF).[1] Unlike its ethyl ester analog (CAS 15400-53-0), the methyl ester offers altered solubility profiles and atom economy, making it a specific choice for optimization in fragment-based drug design (FBDD).[1]

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is prerequisite for successful synthesis and characterization. While often named "4-hydroxy," the compound predominantly exists as the 4-oxo (lactam) tautomer in the solid state and in polar solvents like DMSO.[1]

Tautomeric Equilibrium

The equilibrium shifts based on solvent polarity and pH.[1] In solution, the oxo form is favored, which impacts nucleophilic substitution reactions at the C4 position (requiring activation via POCl₃).

Tautomerismcluster_0Tautomeric EquilibriumLactimLactim Form(2-amino-4-hydroxy)LactamLactam Form(2-amino-4-oxo)*Predominant*Lactim->Lactam  Polar Solvent  

Figure 1: The lactam (oxo) tautomer is the thermodynamically stable species in polar media, essential for interpreting NMR data.[1]

Chemical Synthesis: The Guanidine-Malonate Route

The industrial standard for synthesizing 2-amino-pyrimidine-5-carboxylates is the condensation of guanidine with an alkoxymethylene malonate.[1] For the methyl ester, Dimethyl Methoxymethylenemalonate is the ideal partner, though Dimethyl Ethoxymethylenemalonate is frequently used due to higher commercial availability.

Reaction Mechanism

The reaction proceeds via a Michael-type addition of the guanidine nitrogen to the

1

SynthesisStart1Guanidine Carbonate(Nucleophile)InterAcyclic Intermediate(Michael Adduct)Start1->Inter Base (NaOMe), RefluxStart2DimethylMethoxymethylenemalonate(Electrophile)Start2->Inter Base (NaOMe), RefluxCyclizationCyclization(- MeOH)Inter->CyclizationProductMethyl 2-amino-4-hydroxypyrimidine-5-carboxylateCyclization->Product

Figure 2: Convergent synthesis pathway.[1] The use of sodium methoxide (NaOMe) prevents transesterification byproducts.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for the ethyl ester analog, modified for the methyl ester to ensure high purity.

Reagents:

  • Guanidine Hydrochloride (10 mmol)[1]

  • Dimethyl Methoxymethylenemalonate (10 mmol)[1]

  • Sodium Methoxide (NaOMe), 25% in MeOH (11 mmol)[1]

  • Methanol (Anhydrous)[1]

Workflow:

  • Activation: Dissolve Guanidine HCl in anhydrous methanol (20 mL). Add NaOMe solution dropwise at 0°C to generate free guanidine base in situ.[1] Stir for 15 mins.

  • Condensation: Add Dimethyl Methoxymethylenemalonate dropwise. The solution may turn yellow.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show consumption of the malonate.[1]

  • Precipitation: Cool the reaction to room temperature. The sodium salt of the pyrimidine may precipitate.[1]

  • Acidification: Adjust pH to ~4–5 using Glacial Acetic Acid or 1N HCl. This protonates the pyrimidinolate, causing the target product (free acid form) to precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (2x) and cold methanol (1x) to remove salts and unreacted oligomers.[1]

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 75–85%.

Analytical Characterization

Validation of CAS 1023815-68-0 requires careful analysis of the NMR spectrum, particularly the exchangeable protons.[1]

Data Summary Table
TechniqueParameterExpected Value / Observation
¹H NMR SolventDMSO-d₆ (Required for solubility)

11.0–11.5
Broad singlet (1H).[1] Ring NH (H-3).[1] Disappears with D₂O shake.

8.6–8.8
Singlet (1H).[1] Pyrimidine H-6.[1] Characteristic deshielded aromatic.[1]

7.2–7.6
Broad singlet (2H).[1] Exocyclic NH₂.[1][2]

3.75
Singlet (3H).[1] Methyl ester (-OCH₃).[1]
MS (ESI) ModePositive (+ve)
[M+H]⁺ 170.1 (Calc: 169.14).[1]
Appearance PhysicalWhite to pale cream powder.[1]

Critical Quality Attribute (CQA): The absence of an ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) confirms no contamination from the more common ethyl ester analog or transesterification if ethanol was used in processing.[1]

Pharmaceutical Applications

This molecule acts as a versatile "warhead" carrier and scaffold.[1]

Antibacterial: IspF Inhibition

The 2-amino-4-hydroxypyrimidine core mimics the diphosphate moiety of the natural substrate for IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase), an essential enzyme in the MEP pathway of bacteria like Burkholderia pseudomallei.[1]

  • Mechanism: The N3 nitrogen and C4-oxygen (carbonyl) coordinate with the active site Zinc (Zn²⁺) ion.[1]

  • Significance: Since humans lack the MEP pathway, this scaffold offers high selectivity for pathogens over host cells.

Kinase Inhibition (TKIs)

The pyrimidine C4 position can be activated (via chlorination with POCl₃ to form the 4-chloro derivative) and then subjected to SₙAr reactions with anilines.[1] This generates structures homologous to FDA-approved drugs like Imatinib or Nilotinib , where the pyrimidine ring serves as the hinge-binding motif.[1]

ApplicationsCoreMethyl 2-amino-4-hydroxypyrimidine-5-carboxylateStep1Chlorination(POCl3)Core->Step1Intermediate4-Chloro IntermediateStep1->IntermediateStep2SnAr (Anilines)Intermediate->Step2DrugKinase Inhibitor(Hinge Binder)Step2->Drug

Figure 3: Derivatization pathway for Kinase Inhibitor synthesis.[1]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ester is susceptible to hydrolysis under humid conditions.[1]

References

  • Sigma-Aldrich. Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Product Sheet. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link

  • Fuller, J. J., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Properties and Spectra. Link

Technical Whitepaper: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Structural Pharmacology, and Therapeutic Applications

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a privileged heterocyclic scaffold utilized primarily as a Metal-Binding Pharmacophore (MBP) in the design of inhibitors for metalloenzymes. While often categorized as a synthetic intermediate, its structural core—the 2-amino-4-hydroxypyrimidine-5-carboxylate moiety—possesses distinct biological activity as a bidentate chelator.

This guide analyzes its mechanism of action (MoA) focusing on two validated targets: IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) in pathogenic bacteria and viral endonucleases (e.g., HCMV pUL89). The compound acts by coordinating catalytic divalent cations (Zn²⁺, Mg²⁺, Mn²⁺) within enzyme active sites, thereby arresting essential biosynthetic or replicative pathways.

Chemical Identity & Structural Biology

The compound exists in tautomeric equilibrium, a feature critical to its binding affinity.

PropertySpecification
IUPAC Name Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Key Pharmacophore α-Hydroxypyrimidinone Carboxylate : Provides a planar, electron-rich motif for metal chelation.
H-Bond Donors/Acceptors 2 Donors (Amino group), 5 Acceptors (N/O atoms)
pKa ~8.5 (Pyrimidine N3), facilitating proton transfer in active sites.
Structural Pharmacophore Analysis

The molecule functions as a bioisostere of salicylic acid or hydroxamic acid .

  • Chelation Axis: The oxygen atom at position 4 (hydroxyl/oxo) and the carbonyl oxygen of the 5-carboxylate ester form a "pincer" that coordinates metal ions.

  • Recognition Motif: The 2-amino group serves as an anchor, forming hydrogen bonds with conserved acidic residues (e.g., Asp/Glu) in the target protein's binding pocket.

Mechanism of Action (Core Directive)

The MoA is defined by Competitive Metalloenzyme Inhibition . The compound mimics the transition state of substrates that require metal-assisted catalysis.

3.1 Primary Mechanism: Bidentate Metal Chelation

Most target enzymes (IspF, Integrases) utilize a divalent cation to activate a water molecule or stabilize a leaving group.

  • Entry: The inhibitor enters the active site, competing with the natural substrate (e.g., CDP-MEP for IspF).

  • Coordination: The 4-oxo and 5-carbonyl oxygens displace water molecules coordinating the catalytic metal (Zn²⁺ or Mg²⁺).

  • Geometry: This forms a stable 5- or 6-membered chelate ring, locking the enzyme in an inactive conformation.

  • Stabilization: The 2-amino tail extends into a lipophilic or polar sub-pocket, increasing residence time.

3.2 Target 1: Antibacterial (IspF Inhibition)

In the Non-Mevalonate (MEP) Pathway , essential for Gram-negative bacteria (e.g., Burkholderia pseudomallei) and absent in humans, IspF converts 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate into MEcPP.

  • Inhibition: The pyrimidine scaffold binds the central Zn²⁺ ion of the IspF homotrimer.

  • Consequence: Prevents the cyclization of the substrate, halting isoprenoid biosynthesis (essential for cell wall synthesis and respiration).

3.3 Target 2: Antiviral (Endonuclease/Integrase Inhibition)

Similar to FDA-approved integrase inhibitors (e.g., Raltegravir), derivatives of this scaffold inhibit viral nucleases.

  • Target: Human Cytomegalovirus (HCMV) pUL89 terminase or HIV Integrase.[1]

  • Mechanism: The 5-carboxylate/4-hydroxy motif sequesters the Mg²⁺/Mn²⁺ required for phosphodiester bond cleavage, preventing viral DNA packaging or integration.

Visualizing the Mechanism

The following diagram illustrates the pathway interference and the chelation logic.

MoA_Pathway cluster_Bacteria Antibacterial Pathway (MEP) cluster_Virus Antiviral Pathway Compound Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate Metal Catalytic Cation (Zn²⁺ / Mg²⁺) Compound->Metal Bidentate Chelation (Kd < 10 µM) IspF Target: IspF Enzyme (MEP Pathway) Compound->IspF Competitive Inhibition (IC50 ~5-50 µM) pUL89 Target: pUL89 Endonuclease (Viral Terminase) Compound->pUL89 Inhibition Metal->IspF Required Cofactor Metal->pUL89 Required Cofactor Isoprenoids Isoprenoid Biosynthesis IspF->Isoprenoids Catalysis Substrate_MEP Substrate: CDP-ME2P Substrate_MEP->IspF Natural Binding ViralDNA Viral DNA Packaging

Caption: Mechanistic flow showing the compound sequestering catalytic metal ions, thereby blocking IspF (Antibacterial) and pUL89 (Antiviral) pathways.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended.

5.1 Synthesis (Guanidine Cyclization)

Context: High-purity synthesis is required to avoid contamination with uncyclized diesters.

  • Reagents: Guanidine hydrochloride (1.0 eq), Dimethyl methoxymethylenemalonate (1.1 eq), Sodium methoxide (NaOMe).

  • Reaction: Reflux in Methanol for 4–6 hours.

  • Workup: Acidify with acetic acid to pH 5 to precipitate the product.

  • Purification: Recrystallization from EtOH/Water.[2]

  • Validation: ¹H NMR (DMSO-d₆) must show singlet at ~8.5 ppm (pyrimidine H) and broad exchangeable protons.

5.2 IspF Enzyme Inhibition Assay (Coupled)

Context: Measures the release of CMP during the IspF reaction.

  • System: 96-well plate format.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM DTT.

  • Components: Purified IspF enzyme (100 nM), Substrate (CDP-ME2P), and coupling enzymes (CMP kinase + Pyruvate kinase + LDH).

  • Detection: Monitor NADH oxidation at 340 nm .

  • Control: Run with EDTA (positive control for metal chelation) and DMSO (negative control).

5.3 Differential Scanning Fluorimetry (Thermal Shift)

Context: Confirms direct physical binding to the target protein.

  • Mix: Protein (5 µM) + Compound (50–100 µM) + SYPRO Orange dye.

  • Ramp: 25°C to 95°C at 1°C/min.

  • Readout: A positive shift in melting temperature (

    
    ) indicates stabilization of the protein-ligand complex, confirming binding to the active site.
    
Quantitative Data Summary

The following table summarizes representative activity data for this scaffold class based on literature precedents (e.g., against B. pseudomallei IspF).

ParameterValue RangeInterpretation
IspF IC₅₀ 10 – 100 µMModerate potency; requires optimization of the 2-amino tail for nanomolar activity.
Thermal Shift (

)
+2.0°C to +5.0°CSignificant stabilization of the enzyme structure.
Ligand Efficiency (LE) ~0.35 – 0.45High efficiency due to low molecular weight; excellent starting fragment.
Cytotoxicity (CC₅₀) > 200 µMGenerally low toxicity in mammalian cells (MEP pathway is bacteria-specific).
References
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Source: National Institutes of Health (PMC) [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Source: National Institutes of Health (PMC) [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Source: MDPI (Molecules) [Link]

Sources

"structure elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2][3] Its derivatives are explored for a wide range of pharmacological activities, from antibacterial to anticancer agents.[4][5] Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable synthon in this field, and its unambiguous structural confirmation is a critical first step in any research and development pipeline.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, the interpretation of complex data, and the crucial consideration of tautomerism inherent to this class of molecules. Our objective is to present a self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.

Chapter 1: Molecular Overview and the Tautomerism Challenge

Before commencing any analysis, it is essential to understand the fundamental properties of the target molecule and its potential structural ambiguities.

1.1. Core Molecular Properties

The primary structure and key identifiers for the compound are summarized below.

PropertyValueSource
IUPAC Name methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylatePubChem
Molecular Formula C₆H₇N₃O₃[6][7]
Molecular Weight 169.14 g/mol [6]
CAS Number 1023815-68-0[6]
Physical Form Solid[6]

1.2. The Critical Role of Tautomerism

A key feature of 4-hydroxypyrimidine derivatives is their ability to exist in different tautomeric forms.[8][9] These are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, two principal tautomeric equilibria must be considered:

  • Keto-Enol Tautomerism: The 4-hydroxy group can tautomerize to a 4-oxo (pyrimidinone) form. In the solid state and in many solutions, the keto form is often heavily favored.[8][10][11]

  • Amine-Imine Tautomerism: The 2-amino group can exist in equilibrium with a 2-imino form.

Understanding this phenomenon is not merely academic; it directly influences the data obtained from spectroscopic analyses. For example, the presence of an O-H versus an N-H proton, and a C=O versus a C-O bond, will produce distinctly different signals in NMR and IR spectroscopy. Throughout this guide, our analytical approach will be designed to identify the dominant tautomeric form present under the experimental conditions.

Chapter 2: The Strategic Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they build an irrefutable case.

Our workflow is designed to move from broad molecular properties to detailed atomic connectivity.

G cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) H_NMR ¹H NMR Spectroscopy MS->H_NMR Confirmation Data Synthesis & Structure Confirmation MS->Confirmation FTIR FTIR Spectroscopy FTIR->H_NMR FTIR->Confirmation C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR C_NMR->Confirmation

Figure 1: A strategic workflow for structure elucidation.

Chapter 3: Foundational Analysis Protocols & Data Interpretation

This phase establishes the molecular formula and identifies the functional groups present, providing the foundational data upon which the detailed NMR analysis will be built.

3.1. Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: The primary goal of this step is to obtain the exact mass of the molecule. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound, as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Analysis Mode: Operate in positive ion mode (ESI+).

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the monoisotopic mass of the most abundant ion peak. Use the instrument's software to calculate the elemental composition based on the exact mass.

Anticipated Results & Interpretation

  • Molecular Ion Peak: A prominent ion peak is expected at an m/z of 170.0560 , corresponding to the [M+H]⁺ adduct of C₆H₇N₃O₃.

  • Elemental Composition: High-resolution mass spectrometry should confirm the elemental composition within a 5 ppm mass accuracy, ruling out other potential formulas with the same nominal mass. This provides the first piece of concrete evidence for the molecular formula.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is invaluable for rapidly identifying the key functional groups. For this molecule, we are particularly interested in vibrations corresponding to N-H (amine), O-H/N-H (hydroxyl/ring), C=O (ester and pyrimidone), C=N, and C=C bonds. The position and shape of these bands provide crucial clues about the dominant tautomeric form.[2][3]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Anticipated Results & Interpretation

The FTIR spectrum will provide a fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeInterpretation & Rationale
3450 - 3200N-H StretchBroad absorptions typical for the primary amine (-NH₂) group.[3][12] The presence of a broad O-H stretch from the enol tautomer could also appear here but is often merged with N-H signals.
3200 - 3000C-H Stretch (Aromatic/Alkene)A weak band corresponding to the C-H stretch on the pyrimidine ring.
2980 - 2850C-H Stretch (Aliphatic)Signals from the methyl ester (-OCH₃) group.
~1710 - 1680C=O Stretch (Ester)A strong, sharp peak characteristic of the carbonyl in the methyl carboxylate group.[13]
~1670 - 1640C=O Stretch (Amide/Pyrimidone)A very strong absorption indicative of the carbonyl group within the pyrimidine ring, supporting the dominance of the keto tautomer.[3][14]
1620 - 1550N-H Bend / C=N & C=C StretchesA complex region of multiple bands corresponding to the bending vibration of the amino group and the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring.[3][12]
1350 - 1200C-O StretchA strong band associated with the C-O single bond of the ester group.

Chapter 4: High-Resolution Structural Mapping with NMR

NMR spectroscopy provides the most detailed picture, allowing us to map the carbon skeleton and determine the precise connectivity of protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the compound and, being a hydrogen bond acceptor, slows down the exchange of labile N-H and O-H protons, allowing them to be observed.

4.1. ¹H NMR Spectroscopy: Proton Environment Mapping

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm). Integrate the peaks and determine their multiplicities.

Anticipated Results & Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~8.1 - 8.3Singlet (s)1HH6The sole proton on the pyrimidine ring. Its downfield shift is due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent carboxylate group.
~7.0 - 7.5Broad Singlet (br s)2H-NH₂The two protons of the primary amino group. The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange.
~11.0 - 12.0Broad Singlet (br s)1HN1-H or N3-HThis very downfield proton is characteristic of an N-H in the pyrimidone ring, strongly supporting the keto tautomer. Its lability means it can be exchanged with D₂O.
~3.7 - 3.8Singlet (s)3H-OCH₃A sharp singlet characteristic of the methyl ester protons.

4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

Experimental Protocol: ¹³C NMR

  • Sample & Instrument: Use the same sample and spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Reference the spectrum to the DMSO-d₆ solvent signal (δ ~39.52 ppm).

Anticipated Results & Interpretation

The molecule has 6 unique carbon atoms, and we expect to see 6 distinct signals in the ¹³C NMR spectrum.

Chemical Shift (δ, ppm)Carbon AssignmentRationale & Interpretation
~165 - 170C=O (Ester)The carbonyl carbon of the methyl ester group, typically found in this downfield region.[15]
~160 - 165C2The carbon atom bonded to two nitrogens (the amino group and a ring nitrogen). Its chemical shift is significantly downfield.
~155 - 160C4The carbonyl carbon (from the keto tautomer) within the pyrimidine ring. Its position confirms the presence of the C=O group.[16]
~145 - 150C6The sole carbon in the ring bearing a proton (CH).
~95 - 105C5The carbon atom to which the ester group is attached. It is shifted upfield relative to the other sp² carbons.
~50 - 55-OCH₃The aliphatic carbon of the methyl ester group, consistent with standard chemical shift tables.[17]

Chapter 5: Data Synthesis and Final Structure Confirmation

Summary of Spectroscopic Evidence:

TechniqueFindingConclusion
HRMS [M+H]⁺ = 170.0560Confirms molecular formula C₆H₇N₃O₃.
FTIR Strong C=O bands at ~1690 cm⁻¹ and ~1650 cm⁻¹. Broad N-H stretches >3200 cm⁻¹.Presence of ester, amide (keto form), and amine functional groups. Supports the pyrimidone tautomer.
¹H NMR Four distinct signals with 1:2:1:3 integration. A downfield (11-12 ppm) exchangeable proton.Confirms the presence of one aromatic CH, one NH₂, one ring NH, and one OCH₃ group. The ring NH signal is strong evidence for the keto tautomer.
¹³C NMR Six distinct signals. Two signals in the C=O region (~168 ppm and ~158 ppm).Confirms the 6 unique carbons in the proposed structure, including two distinct carbonyl carbons (ester and ring amide), which validates the keto tautomer.

The convergence of this data provides an unambiguous confirmation of the structure as Methyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate .

G cluster_data Spectroscopic Evidence mol HRMS HRMS m/z = 170.0560 (C₆H₇N₃O₃) HRMS->mol FTIR FTIR C=O (Ester, ~1690 cm⁻¹) C=O (Ring, ~1650 cm⁻¹) N-H (Amine, ~3300 cm⁻¹) FTIR->mol H_NMR ¹H NMR δ ~8.2 (1H, s, H6) δ ~7.2 (2H, br, NH₂) δ ~11.5 (1H, br, NH) δ ~3.7 (3H, s, OCH₃) H_NMR->mol C_NMR ¹³C NMR δ ~168 (C=O, Ester) δ ~158 (C=O, Ring) δ ~52 (OCH₃) C_NMR->mol

Figure 2: Convergence of multi-technique data to confirm the final structure.

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. (2016). PubMed. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). PMC. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. (2025). ResearchGate. [Link]

  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.). University of Arizona. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2261-2263. [Link]

  • Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2025). ResearchGate. [Link]

  • Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC. [Link]

  • 13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]

  • Bukane, A. R., & Jagdale, B. S. (2021). DFT exploration on molecular characteristics of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. [Link]

  • Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). (n.d.). Doc Brown's Chemistry. [Link]

Sources

"spectroscopic data of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate , a critical intermediate in the synthesis of antifolate pharmaceuticals (e.g., Pemetrexed) and antiviral agents.[1][2]

Part 1: Structural Dynamics & Tautomerism

Before interpreting spectral data, it is scientifically imperative to address the structural reality of this molecule. While nomenclature often refers to the "4-hydroxy" form, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the molecule exists predominantly as the 4-oxo (lactam) tautomer in the solid state and in DMSO.

This tautomeric equilibrium shifts the interpretation of spectroscopic signals:

  • IR: Expect Amide I/II bands rather than a simple phenolic -OH.

  • NMR: Expect a broad downfield lactam -NH signal rather than an upstream -OH signal.

Tautomerism cluster_legend Spectroscopic Implication Hydroxy 4-Hydroxy Tautomer (Lactim Form) Less Stable in DMSO Oxo 4-Oxo Tautomer (Lactam Form) Dominant Species Hydroxy->Oxo Proton Transfer (Fast Exchange) Oxo->Hydroxy Info The 4-oxo form generates distinct Amide C=O (IR) and NH (NMR) signals.

Figure 1: Tautomeric equilibrium favoring the 4-oxo species in polar media, dictating spectral output.[1][2][3]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is required due to the poor solubility of the compound in CDCl3.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]

  • Concentration: ~10-15 mg in 0.6 mL solvent.

A. 1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by three distinct regions: the aliphatic ester, the aromatic pyrimidine proton, and the exchangeable nitrogen protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
11.00 – 11.40 Broad Singlet1HN3-H (Lactam)Diagnostic of the oxo-tautomer .[1][2] Disappears on D2O shake.
8.45 – 8.60 Singlet1HC6-H Deshielded by the adjacent ring nitrogen and ester carbonyl.[1]
7.20 – 7.60 Broad Singlet2HC2-NH2 Exocyclic amine.[1] Broadening due to quadrupole relaxation and H-bonding.[1]
3.65 – 3.75 Singlet3H-OCH3 Methyl ester protons. Sharp, characteristic singlet.[1]
2.50 QuintetSolventDMSOResidual solvent peak (Reference).[1]
B. 13C NMR Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the presence of two carbonyl-like environments (Ester vs. Lactam).

Chemical Shift (δ ppm)Carbon TypeAssignmentStructural Insight
165.2 C=O[1][2] (Ester)-COOCH3 Typical ester carbonyl shift.[1][2]
161.5 C=O (Amide)C4 Lactam carbonyl; confirms the oxidized pyrimidine ring.
156.0 C=NC2 Guanidine-like carbon attached to the exocyclic amine.
158.2 C=NC6 Imine-like carbon in the ring.[1]
101.5 C-C=O[1][2]C5 Shielded due to conjugation and alpha-position to two carbonyls.[1]
51.8 CH3-OCH3 Methoxy carbon of the ester.[1]

Part 3: Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1] Phase: Solid state.[1]

The IR spectrum is complex due to the hydrogen-bonding network in the solid state.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3350 – 3450 Primary Amineν(N-H) asymmetric stretch (NH2).[1][2]
3100 – 3250 Secondary Amineν(N-H) symmetric stretch (Lactam ring NH).[1][2]
2950 – 3000 Alkaneν(C-H) stretch (Methyl group).[1][2]
1705 – 1725 Esterν(C=O) stretch (Strong, sharp).[2]
1650 – 1680 Cyclic Amideν(C=O) stretch (Lactam).[1][2] Lower freq than ester due to conjugation.
1550 – 1600 C=N / C=CRing skeletal vibrations.[1]

Part 4: Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode [M+H]+.[2]

  • Molecular Formula: C6H7N3O3[1][2]

  • Molecular Weight: 169.14 g/mol [1][2]

Fragmentation Pathway

The fragmentation typically involves the loss of the alkoxy group from the ester and the ejection of CO/CO2 from the ring system.

MS_Fragmentation cluster_note Ionization Note M Parent Ion [M+H]+ m/z 170 Frag1 Fragment A [M - OCH3]+ m/z ~139 M->Frag1 - OCH3 (31 Da) Frag2 Fragment B [M - COOCH3]+ m/z ~111 Frag1->Frag2 - CO (28 Da) Ring Contraction Note Base peak often corresponds to the intact [M+H]+ in soft ESI.

Figure 2: Predicted ESI-MS fragmentation pathway for the methyl ester derivative.

Part 5: Synthesis & Experimental Context

To validate the spectroscopic data, one must understand the synthesis origin. The compound is synthesized via the condensation of guanidine with dimethyl ethoxymethylenemalonate .[4]

Self-Validating Protocol (Synthesis Check):

  • Reaction: Reflux Guanidine HCl (1 eq) + Dimethyl ethoxymethylenemalonate (1 eq) + NaOMe (1 eq) in Methanol.

  • Workup: Acidify to pH 5-6. The product precipitates.[4]

  • Purification: Recrystallize from water/methanol.

  • Purity Check: The melting point should be >230°C (dec) . If the MP is low (<180°C), the cyclization is likely incomplete or the intermediate is uncyclized.

References

  • PubChem Compound Summary. (2024). Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CID 11744833).[1][2] National Center for Biotechnology Information. Link

  • Jain, K. S., et al. (2006). Recent advances in the synthesis of pyrimidines and their fused analogs.[4] Current Organic Chemistry. (Context on guanidine condensation reactions).

  • Barlin, G. B., & Pfleiderer, W. (1971).[2] Ionization constants and spectra of some amino-and hydroxy-pyrimidines. Journal of the Chemical Society B: Physical Organic. (Foundational data on pyrimidine tautomerism).

  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate.[1][2]Link[2]

Sources

"Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate solubility and stability"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a critical heterocyclic building block employed in the synthesis of bioactive compounds, particularly inhibitors of kinases (e.g., Syk, tyrosine kinases) and viral endonucleases (e.g., HCMV pUL89).[1] Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic 2-amino group, the electrophilic 5-ester, and the tautomeric 4-hydroxy/oxo moiety.

This guide provides a comprehensive technical analysis of its solubility profile and stability limitations. Researchers must prioritize moisture control to prevent ester hydrolysis and understand the keto-enol tautomerism that dictates its dissolution behavior in aqueous vs. organic media.

Part 1: Chemical Identity & Physicochemical Profile

Structural Dynamics & Tautomerism

While often designated as "4-hydroxy," this compound exists predominantly in the 4-oxo (lactam) tautomeric form in both solid state and solution. This equilibrium significantly impacts its solubility and pKa. The presence of the electron-withdrawing ester at position 5 increases the acidity of the N3 proton compared to unsubstituted pyrimidines.

Key Parameters:

Property Value / Description Note
CAS Number 1023815-68-0
Molecular Formula C₆H₇N₃O₃ MW: 169.14 g/mol
Appearance White to off-white crystalline solid
Melting Point >280°C (dec.)[2][3] High lattice energy due to H-bonding network
pKa (Predicted) pKa₁ ≈ 2.5–3.0 (N1 protonation)pKa₂ ≈ 8.5–9.0 (N3 deprotonation) Ester group lowers pKa relative to core scaffold

| LogP (Predicted) | ~ -0.3 to 0.2 | Amphiphilic but polar |

Tautomeric Equilibrium Diagram

The following diagram illustrates the dominant tautomer and ionization states across the pH scale.

Tautomerism Cation Cationic Form (Protonated at N1) pH < 2.5 Neutral_Keto Keto Form (4-oxo-3H) Major Tautomer Cation->Neutral_Keto -H+ Neutral_Enol Enol Form (4-hydroxy) Minor Tautomer Neutral_Keto->Cation +H+ Neutral_Keto->Neutral_Enol Tautomerization (Solvent Dependent) Anion Anionic Form (Deprotonated at N3) pH > 9.0 Neutral_Keto->Anion -H+ Anion->Neutral_Keto +H+

Caption: pH-dependent ionization and keto-enol tautomerism. The 4-oxo form (green) is the dominant species in neutral solution.

Part 2: Solubility Landscape

Solvent Compatibility

The compound exhibits a "brick-dust" solubility profile typical of high-melting pyrimidines, driven by strong intermolecular hydrogen bonding (donor: NH₂, NH; acceptor: C=O, N).

Solvent SystemSolubility RatingApplication
Water (pH 7) Poor (< 1 mg/mL)Not suitable for stock solutions.
DMSO High (> 50 mg/mL)Recommended for biological assay stocks.
Methanol / Ethanol Slight (Cold) / Moderate (Hot)Soluble at reflux. Used for recrystallization.[2][3]
0.1 M NaOH SolubleForms the sodium salt (Warning: Risk of hydrolysis).
0.1 M HCl ModerateForms the hydrochloride salt.
DMF GoodAlternative to DMSO for synthetic reactions.[4]
Recrystallization Protocol (Purification)

The most effective purification method utilizes the temperature-dependent solubility in hydroalcoholic mixtures.

  • Suspend crude material in a mixture of Ethanol:Water (40:60 v/v).

  • Heat to reflux (approx. 85°C) until full dissolution occurs.

  • Filter hot if insoluble particulates remain.

  • Cool slowly to room temperature, then to 4°C. The 4-oxo tautomer will crystallize out.

  • Wash filter cake with cold ethanol.

Experimental Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility in specific formulation vehicles.

  • Preparation: Weigh approx. 10 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Centrifuge at 10,000 rpm for 5 min or filter through a 0.22 µm PTFE filter.

  • Quantification: Evaporate a known volume of supernatant (e.g., 200 µL) under nitrogen/vacuum and weigh the residue OR analyze via HPLC against a standard curve.

Part 3: Stability & Degradation Mechanisms

Hydrolytic Instability

The methyl ester at position 5 is the primary stability liability. While stable in solid form, it undergoes hydrolysis in aqueous solution, particularly at high pH.

  • Mechanism: Base-catalyzed nucleophilic acyl substitution.

  • Product: 2-amino-4-hydroxypyrimidine-5-carboxylic acid.[1][2][5]

  • Kinetics: Hydrolysis is rapid at pH > 10. At neutral pH, the half-life is significantly longer (days/weeks), but protic solvents can accelerate transesterification.

Thermal Decarboxylation

The hydrolysis product (the free acid) is susceptible to thermal decarboxylation, although it requires high temperatures (>200°C) or specific catalytic conditions.

  • Pathway: Acid → 2-amino-4-hydroxypyrimidine + CO₂.

  • Relevance: This is generally not a concern during standard storage but is a critical factor during high-temperature synthesis or drying steps.

Degradation Pathway Diagram

Degradation Ester Methyl Ester (Active) (C6H7N3O3) Acid Carboxylic Acid (Degradant) (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 9, or acidic moisture) Ester->Acid Enzymatic (Esterases) Decarb 2-Amino-4-hydroxypyrimidine (Decarboxylated) Acid->Decarb Thermal Stress (> 200°C)

Caption: Primary degradation pathway from ester to acid, and subsequent potential decarboxylation.[3][6][7]

Part 4: Handling & Storage Recommendations

Storage Conditions
  • Temperature: Store at -20°C for long-term stability. Room temperature is acceptable for short-term (< 1 month) if kept dry.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is not strictly air-sensitive, but moisture exclusion is vital to prevent ester hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Analytical Monitoring (HPLC)

To assess purity and stability, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester).

  • Note: The acid degradant will elute earlier (lower retention time) than the methyl ester due to increased polarity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[8][9] PubChem Compound Summary for CID 11744833, Methyl 4-hydroxypyrimidine-5-carboxylate.[10] Retrieved from [Link]

  • Synthesis & Reactivity

    • Slobodchikova, E. K., et al. (2007).[3] Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43, 1479–1480.

  • Biological Application (HCMV Inhibitors)

    • Wang, J., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tautomerism Studies

    • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Retrieved from [Link]

Sources

"discovery of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate as a bioactive scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Bioactivity, and Lead Optimization

Focus: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0)[1]

Executive Summary

In the landscape of heterocyclic drug discovery, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic pyrimidines, the specific substitution pattern at positions 2, 4, and 5 creates a unique electronic and steric environment ideal for metal chelation and hydrogen bond networking .[1]

This guide dissects the utility of this scaffold, moving beyond basic characterization to explore its role as a precursor for fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and as a direct pharmacophore in antiviral (HCMV) and antibacterial (IspF) drug campaigns.[1]

Structural Biology & Pharmacophore Analysis[1]

The bioactivity of this scaffold is governed by three critical structural features that medicinal chemists must exploit:

  • The Donor-Acceptor-Donor (D-A-D) Motif: The 2-amino and 4-oxo (tautomer of 4-hydroxy) groups create a rigid hydrogen-bonding interface.[1] This mimics the Watson-Crick face of Cytosine/Guanine, making it an excellent interacting partner for polymerases and nucleotide-binding proteins.[1]

  • The "Metal Trap" (Positions 4 & 5): The carbonyl oxygen of the 5-carboxylate ester and the oxygen of the 4-oxo group are positioned to form a bidentate chelation site.[1] This is the primary mechanism of action against metalloenzymes (e.g., HIV Integrase, HCMV Endonuclease), where the scaffold sequesters the catalytic Mg²⁺ or Mn²⁺ ions.[1]

  • Tautomeric Versatility: While often drawn as the 4-hydroxy enol, the molecule predominantly exists as the 4-oxo (lactam) tautomer in physiological solution.[1] This distinction is vital for docking studies; modeling the enol form often leads to incorrect binding pose predictions.

Visualization: Pharmacophore & Chelation Mode

The following diagram illustrates the binding mode of the scaffold within a metalloenzyme active site.

Pharmacophore Scaffold Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Scaffold Core) Metal Mg²⁺ / Zn²⁺ (Catalytic Metal) Scaffold->Metal Bidentate Chelation (4-Oxo & 5-Carbonyl) Enzyme Enzyme Active Site (e.g., pUL89, IspF) Scaffold->Enzyme H-Bonding (2-NH₂ Donor) Scaffold->Enzyme Pi-Stacking (Pyrimidine Ring) Tautomer Physiological State: 4-Oxo (Lactam) Tautomer->Scaffold

Figure 1: Pharmacophore map showing the bidentate metal chelation mechanism critical for inhibiting metalloenzymes.[1]

Synthetic Accessibility & Optimization

The synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is classically achieved via the condensation of guanidine with dimethyl ethoxymethylenemalonate.[1] However, standard protocols often suffer from moderate yields (~70%) due to incomplete cyclization.[1]

Expert Insight: Recent process chemistry advancements utilize silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) as a catalyst to stabilize the transition state, boosting yields to >95% and facilitating easier purification.[1]

Synthetic Workflow (DOT Diagram)

Synthesis Guanidine Guanidine Carbonate Reaction Cyclization Reaction Solvent: Methanol Temp: Reflux Guanidine->Reaction Malonate Dimethyl Ethoxymethylene Malonate Malonate->Reaction Intermediate Precipitate Formation (Yellow Solid) Reaction->Intermediate Catalyst Catalyst Optimization: Fe₃O₄@SiO₂ Nanoparticles (Yield Boost: 70% -> 95%) Catalyst->Reaction Promotes Final Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Active Scaffold) Intermediate->Final Recrystallization Deriv1 Chlorination (POCl₃) -> 4-Cl Intermediate Final->Deriv1 Deriv2 Fused Heterocycles (Pyrido[2,3-d]pyrimidines) Final->Deriv2

Figure 2: Optimized synthetic route highlighting the nanoparticle-catalyzed cyclization pathway.

Medicinal Chemistry Case Studies
Case Study A: HCMV pUL89 Endonuclease Inhibitors

Target: Human Cytomegalovirus (HCMV) terminase complex (pUL89-C).[1][2][3] Mechanism: The pUL89-C endonuclease is essential for viral DNA packaging and requires Mn²⁺/Mg²⁺.[1] Scaffold Application: Researchers identified that the 5-carboxylate ester (and its hydrolyzed acid form) acts as a metal-binding pharmacophore (MBP).[1]

  • Key Finding: The acid subtype (hydrolyzed ester) showed superior potency (IC₅₀ < 1 µM) compared to the ester, but the ester (Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate) serves as the critical prodrug/precursor that allows cell permeability before intracellular hydrolysis.[1]

  • Outcome: This scaffold provides a viable alternative to polymerase inhibitors like Ganciclovir, bypassing existing resistance mechanisms [1].[1]

Case Study B: IspF Inhibitors (Antibacterial)

Target: Burkholderia pseudomallei IspF (Zinc-dependent enzyme in the MEP pathway).[1][4] Mechanism: The enzyme contains a Zn²⁺ ion in the active site. Scaffold Application: The 2-amino-4-hydroxypyrimidine-5-carboxylate core was designed as a bioisostere for the natural substrate's diphosphate group.[1] The 4-oxo and 5-carbonyl oxygens coordinate the Zn²⁺, while the 2-amino group allows for "growing" the molecule into the hydrophobic pocket to increase specificity [2].[1]

Experimental Protocols
Protocol 1: High-Yield Synthesis (Nanoparticle Method)

Based on optimized protocols for pyrimidine carboxylates [3].[1]

  • Catalyst Prep: Disperse Fe₃O₄@SiO₂ nanoparticles (40 nm, 5% w/v) in Methanol (MeOH).

  • Reactants: Add Guanidine Carbonate (1.0 eq) to the dispersion. Stir at 20°C until dissolved.

  • Addition: Dropwise addition of Dimethyl Ethoxymethylenemalonate (1.2 eq) over 3 hours.

  • Cyclization: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (CHCl₃:MeOH 9:1).[1]

  • Workup: Cool to 5°C. The product precipitates as a light yellow solid.

  • Purification: Magnetic separation of catalyst (if applicable) or hot filtration. Recrystallize from Ethanol/Water (60:40).[1]

  • Validation: ¹H NMR (DMSO-d₆): δ 8.6 (s, 1H, H-6), 7.4 (br s, 2H, NH₂), 3.7 (s, 3H, OMe).[1]

Protocol 2: Thermal Shift Assay (Bioactivity Screening)

To verify ligand binding to a target protein (e.g., Endonuclease).[1]

  • Mix: 5 µL of protein (2–5 µM) + 5 µL of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (10 mM stock in DMSO).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂ (Metal cofactor is critical for this scaffold).[1]

  • Run: RT-PCR instrument, ramp 25°C to 95°C at 1°C/min.

  • Analysis: A positive shift in melting temperature (ΔTm > 2°C) confirms the scaffold stabilizes the protein-metal complex.[1]

Summary of Quantitative Data (SAR)
Derivative TypeR-Group (Pos 5)TargetActivity (IC₅₀/EC₅₀)Mechanism
Methyl Ester -COOCH₃HCMV pUL89~10–20 µM (Cell)Prodrug / Weak Chelation
Carboxylic Acid -COOHHCMV pUL890.5–2.0 µM (Enzyme)Strong Metal Chelation
Amide -CONH₂HIV Integrase> 50 µMLoss of Bidentate Geometry
Fused Ring Pyrido-fusionKinases (Various)< 100 nMATP Competitive Inhibition
References
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.[1][3] Journal of Medicinal Chemistry, 65(7), 5830–5849.[1][2] Link

  • Edwards, T. C., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase.[1] PMC (NIH).[1] Link

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.[1][5] Asian Journal of Chemistry, 29, 2119-2122.[1][5] Link

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate (Compound Summary). Link

Sources

"role of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate in thiamine biosynthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of pyrimidine carboxylates in thiamine chemistry, specifically addressing the structural distinctions and synthetic utility of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate versus the canonical thiamine precursor, Methyl 4-amino-2-methylpyrimidine-5-carboxylate .

Executive Summary & Structural Distinction

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a chemical building block belonging to the isocytosine family.[1][2][3][4][5] While structurally related to the pyrimidine moiety of Thiamine (Vitamin B1), it possesses a distinct substitution pattern that differentiates it from the natural biosynthetic precursor.

  • User-Specified Compound: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (2-amino, 4-hydroxy).[1]

  • Thiamine Pyrimidine Precursor: Methyl 4-amino-2-methylpyrimidine-5-carboxylate (4-amino, 2-methyl).

In the context of drug development and industrial synthesis, the 4-amino-2-methyl ester is the critical intermediate for producing the Hydroxymethylpyrimidine (HMP) ring required for thiamine assembly. The 2-amino-4-hydroxy isomer is primarily utilized as a scaffold for antifolates or thiamine antagonists (antimetabolites) designed to probe or inhibit thiamine-dependent enzymes by mimicking the pyrimidine ring without providing catalytic functionality.

This guide focuses on the synthetic role of these carboxylates in generating the thiamine core, detailing the conversion of the ester to the active hydroxymethyl form and its subsequent coupling to the thiazole moiety.

Chemical Synthesis & Mechanism

The synthesis of thiamine (and its analogs) from pyrimidine carboxylates follows a convergent pathway. The ester group at position 5 serves as a stable precursor to the reactive hydroxymethyl group found in the final cofactor.

The "Grewe" and "Matsukawa" Intermediates

In industrial thiamine production, Methyl 4-amino-2-methylpyrimidine-5-carboxylate is synthesized via the condensation of acetamidine with ethoxymethylenemalononitrile (or related acyclic precursors). This ester is then converted to the thiamine pyrimidine (HMP) through reduction.

Key Transformation:

  • Reduction: The 5-carboxylate ester is reduced (typically using LiAlH4 or catalytic hydrogenation) to the 5-hydroxymethyl group.

  • Activation: The hydroxyl group is converted to a leaving group (bromide or chloride).

  • Quaternization: The activated pyrimidine alkylates the thiazole nitrogen (4-methyl-5-(2-hydroxyethyl)thiazole) to form the thiamine bridge.

Role of the 2-Amino-4-Hydroxy Isomer (Antimetabolites)

The specific compound Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate cannot be directly converted to natural thiamine due to the difficulty of swapping the 2-amino and 4-hydroxy substituents. However, it serves as a precursor for Isocytosine-Thiamine Analogs . These analogs act as competitive inhibitors:

  • Mechanism: They bind to Thiamine Pyrophosphate (TPP) riboswitches or TPP-dependent enzymes (e.g., Transketolase, Pyruvate Dehydrogenase).

  • Effect: The altered hydrogen-bonding face (2-amino/4-hydroxy vs. 4-amino/2-methyl) disrupts the proton relay systems essential for TPP catalysis.

Experimental Protocols

Protocol A: Reduction of Pyrimidine Carboxylate to Hydroxymethylpyrimidine (HMP)

Target: Conversion of Methyl 4-amino-2-methylpyrimidine-5-carboxylate to HMP.

Reagents:

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate (10 mmol)

  • Lithium Aluminum Hydride (LiAlH4) (12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Sat. Sodium Sulfate (Na2SO4) solution

Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlH4 in anhydrous THF at 0°C.

  • Addition: Dissolve the pyrimidine ester in THF and add dropwise to the LiAlH4 suspension over 20 minutes. Maintain temperature <5°C to prevent ring reduction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (CHCl3:MeOH 9:1) for disappearance of the ester spot.

  • Quench: Cool to 0°C. Carefully add sat. Na2SO4 dropwise until gas evolution ceases and a white granular precipitate forms (Fieser workup).

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with hot THF (2 x 20 mL).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Ether to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .

Protocol B: Coupling HMP to Thiazole (Thiamine Assembly)

Target: Synthesis of Thiamine Analog from HMP derivative.

  • Activation: Dissolve HMP (5 mmol) in 48% HBr (10 mL). Heat at reflux for 1 hour to generate 4-amino-5-bromomethyl-2-methylpyrimidine . Evaporate to dryness.

  • Condensation: Suspend the bromomethyl pyrimidine hydrobromide in Nitromethane (15 mL). Add 4-methyl-5-(2-hydroxyethyl)thiazole (5.5 mmol).

  • Heating: Heat the suspension to 100°C for 4 hours. The product precipitates as the quaternary ammonium salt.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold Acetone, and dry under vacuum.

  • Validation: Verify structure via 1H-NMR (D2O). Look for the characteristic methylene bridge singlet at ~5.5 ppm.

Pathway Visualization

The following diagram illustrates the parallel pathways: the Industrial Synthesis using the 4-amino-2-methyl precursor and the Antimetabolite route using the 2-amino-4-hydroxy precursor.

ThiamineSynthesis cluster_legend Pathway Comparison Precursor_Correct Methyl 4-amino-2-methyl pyrimidine-5-carboxylate (Thiamine Precursor) HMP 4-Amino-5-hydroxymethyl -2-methylpyrimidine (HMP) Precursor_Correct->HMP LiAlH4 Reduction Activated_HMP 4-Amino-5-bromomethyl -2-methylpyrimidine HMP->Activated_HMP HBr (Activation) Thiamine Thiamine (Vitamin B1) (Bioactive Cofactor) Activated_HMP->Thiamine Coupling w/ Thiazole Precursor_User Methyl 2-amino-4-hydroxy pyrimidine-5-carboxylate (User Compound) Iso_HMP 2-Amino-4-hydroxy -5-hydroxymethylpyrimidine Precursor_User->Iso_HMP LiAlH4 Reduction Antimetabolite Isocytosine-Thiamine Analog (Enzyme Inhibitor) Iso_HMP->Antimetabolite Activation & Coupling Thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole Thiazole->Thiamine Thiazole->Antimetabolite

Figure 1: Divergent synthetic pathways for Thiamine (Vitamin B1) and Isocytosine-based antimetabolites starting from isomeric pyrimidine carboxylates.[2]

Quantitative Data Summary

CompoundSubstitution PatternPrimary ApplicationBiological Activity
Methyl 4-amino-2-methyl... 4-NH2, 2-CH3Thiamine SynthesisPro-Vitamin (Precursor)
Methyl 2-amino-4-hydroxy... 2-NH2, 4-OHAnalog SynthesisAntimetabolite / Inhibitor
HMP (Natural Intermediate) 4-NH2, 2-CH3, 5-CH2OHBiosynthesis (Bacteria)Pathway Intermediate
Oxythiamine 4-OH, 2-CH3ToxicologyPyruvate Dehydrogenase Inhibitor

References

  • Chemical Identification: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. CAS No. 1023815-68-0.[1][2][3][4][5][6][7] Sigma-Aldrich / BLD Pharm Catalog. Link

  • Thiamine Synthesis (Historical): Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1.[8][9] Journal of the American Chemical Society, 58(8), 1504–1505. Link

  • Industrial Pathway (Grewe): Grewe, R. (1936). Über das Vitamin B1.[8][9] Z. Physiol. Chem., 242, 89–96.

  • Biosynthetic Pathway Review: Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology, 171(5), 293–300. Link

  • Antimetabolite Design: Lawhorn, B. G., et al. (2004). Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction. Organic & Biomolecular Chemistry, 2(17), 2538-2546. Link

Sources

Methodological & Application

Application Note: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate as an Inhibitor of IspF Enzyme

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) represents a critical scaffold in the fragment-based drug discovery (FBDD) targeting the non-mevalonate (MEP) pathway. The target enzyme, IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), is essential for the survival of Mycobacterium tuberculosis, Plasmodium falciparum, and many Gram-negative bacteria, yet is absent in humans. This makes IspF a high-value target for novel antimicrobial and antimalarial therapeutics.

This guide details the physicochemical characterization, mechanistic basis, and validated experimental protocols for evaluating this pyrimidine carboxylate derivative as an IspF inhibitor. The compound functions as a cytosine mimetic , competitively inhibiting the CMP-binding pocket of IspF, potentially coordinating the active site Zinc ion (Zn²⁺) via its carboxylate and hydroxyl moieties.

The MEP Pathway Context

The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into isoprenoid precursors. IspF catalyzes the cyclization of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) , releasing Cytidine Monophosphate (CMP) .[1]

MEP_Pathway Substrate Pyruvate + G3P DXP DXP Substrate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP (Substrate) CDP_ME->CDP_MEP IspE MEcPP MEcPP (Product) CDP_MEP->MEcPP IspF CMP CMP (Released) CDP_MEP->CMP IspF DXS DXS DXR DXR IspD IspD IspE IspE IspF IspF (Target) Inhibitor Methyl 2-amino-4- hydroxypyrimidine- 5-carboxylate Inhibitor->IspF Inhibits

Figure 1: The Non-Mevalonate (MEP) Pathway highlighting the IspF reaction node and inhibition point.

Compound Characterization & Handling[2][3][4][5]

Before initiating bioassays, the compound must be properly solubilized to prevent micro-precipitation, which causes false positives in optical assays.

PropertySpecification
Chemical Name Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate
CAS Number 1023815-68-0
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Solubility DMSO (>50 mM); Ethanol (Low); Water (Poor)
pKa (Predicted) ~8.5 (Amine), ~6.0 (Hydroxyl/Enol)
Storage -20°C (Solid), -80°C (DMSO Stock), Protect from light

Preparation Protocol:

  • Stock Solution (50 mM): Dissolve 8.46 mg of powder in 1.0 mL of anhydrous DMSO. Vortex for 60 seconds.

  • Quality Control: Inspect visually for turbidity. If used for SPR/crystallography, filter through a 0.22 µm PTFE membrane.

  • Working Solution: Dilute into assay buffer immediately prior to use. Keep final DMSO concentration <2% (v/v) to avoid enzyme denaturation.

Protocol A: Continuous Coupled Spectrophotometric Assay

Methodology: Kinetic Enzyme Inhibition Purpose: To determine IC₅₀ and Kᵢ values.

This assay couples the release of CMP by IspF to a detection cascade involving CMP Kinase (NMK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH). The consumption of NADH is monitored at 340 nm .

Mechanism of Detection[4]
  • IspF Reaction: CDP-MEP → MEcPP + CMP

  • CMP Kinase: CMP + ATP → CDP + ADP

  • Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

  • LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Coupled_Assay CDP_MEP CDP-MEP CMP CMP CDP_MEP->CMP IspF IspF IspF Enzyme IspF->CMP CDP CDP CMP->CDP NMK ATP ATP ATP->CDP NMK ADP ADP ATP->ADP NMK NMK CMP Kinase (NMK) ADP->ATP PK PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PK PK Pyruvate Kinase (PK) NAD NAD+ (No Abs 340nm) Pyruvate->NAD LDH NADH NADH (Abs 340nm) NADH->NAD LDH Readout Decrease in A340 NADH->Readout LDH Lactate Dehydrogenase (LDH)

Figure 2: Coupled Enzyme Cascade for monitoring IspF activity via NADH oxidation.

Reagents & Buffer Conditions
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Substrate: 200 µM CDP-MEP (Note: If commercial CDP-MEP is unavailable, generate in situ using IspD/IspE + MEP + CTP + ATP).

  • Coupling Mix: 1 mM ATP, 1 mM PEP, 0.2 mM NADH.

  • Enzymes:

    • IspF (Target): ~50 nM final.

    • CMP Kinase (bacterial or commercial): 5 U/mL.

    • PK/LDH Mix (Sigma P0294): 5 U/mL.

Step-by-Step Protocol
  • Plate Setup: Use clear, flat-bottom 96-well UV-transparent plates (Costar).

  • Inhibitor Addition: Add 2 µL of the test compound (various concentrations in DMSO) to wells. Include "DMSO Only" (0% inhibition) and "No Enzyme" (100% inhibition) controls.

  • Master Mix: Prepare a mix of Buffer, Coupling Enzymes, ATP, PEP, and NADH. Add 188 µL to each well.

  • Baseline Read: Incubate at 25°C for 5 minutes. Monitor A340 to ensure no background NADH oxidation (checks for "compound interference" or "coupling enzyme inhibition").

  • Enzyme Addition: Add IspF (5 µL) to initiate the reaction (Total Vol = 200 µL). Note: Alternatively, start with Substrate (CDP-MEP) if IspF is pre-incubated.

  • Measurement: Monitor A340 every 15 seconds for 20 minutes on a kinetic plate reader (e.g., Tecan Spark).

  • Analysis: Calculate the slope (ΔA340/min) of the linear portion. Normalize to DMSO control.

Expert Insight: The pyrimidine carboxylate moiety can chelate Magnesium. Ensure MgCl₂ is in excess (5 mM) to prevent false positives due to Mg²⁺ stripping from the ATP/Kinase system.

Protocol B: Orthogonal HPLC End-Point Assay

Methodology: Direct Chemical Separation Purpose: To validate hits from the coupled assay and rule out interference with coupling enzymes.

Principle

Directly separates the substrate (CDP-MEP) and product (CMP) using Ion-Pair Reverse Phase HPLC.

Protocol
  • Reaction Mix: 50 mM Tris (pH 8.0), 5 mM MgCl₂, 200 µM CDP-MEP, 100 nM IspF, +/- Inhibitor.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add equal volume of 100% Methanol or 10 mM EDTA (stops metal-dependent catalysis).

  • Centrifugation: 10,000 x g for 10 min to remove protein precipitate.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., Agilent Zorbax).

    • Mobile Phase A: 10 mM Tetrabutylammonium hydrogensulfate (Ion-pairing agent), 10 mM Phosphate buffer pH 6.0.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0-30% B over 15 minutes.

    • Detection: UV at 270 nm (Cytosine absorption).

  • Result: Quantify the Area Under Curve (AUC) for the CMP peak.

Structural Mechanism & Optimization

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate acts as a fragment-like inhibitor.

  • Binding Mode: The pyrimidine ring mimics the cytosine base of the CDP-MEP substrate.

  • Zn²⁺ Interaction: IspF is a metalloenzyme (Zn²⁺). The 4-hydroxy (or 6-oxo) and 5-carboxylate groups likely form a bidentate coordination complex with the active site Zinc, displacing the water molecule required for catalysis.

  • Optimization Strategy:

    • Hydrolysis Check: The methyl ester may be hydrolyzed by cellular esterases to the free acid. Test the free acid (2-amino-4-hydroxypyrimidine-5-carboxylic acid) in the enzyme assay to see if it is the active species.

    • Ribose Extension: The inhibitor lacks the ribose-phosphate tail of the natural substrate. Synthetic expansion at the N1 position with a ribose-mimetic linker can significantly improve potency (from µM to nM range).

References

  • IspF Kinetic Characterization

    • Bitok, J. K., & Meyers, C. F. (2012). Synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate and kinetic studies of Mycobacterium tuberculosis IspF. ACS Chemical Biology. Link

  • Fragment-Based Discovery in MEP Pathway

    • Crane, C. M., et al. (2006).[3] Fluorescent inhibitors for IspF, an enzyme in the non-mevalonate pathway. Angewandte Chemie International Edition. Link

  • Cytosine Mimics as IspF Inhibitors

    • Baumgartner, C., et al. (2007).[4] Structure-Based Design and Synthesis of the First Weak Non-Phosphate Inhibitors for IspF. Helvetica Chimica Acta.[5] Link

  • Coupled Assay Protocol

    • Illarionov, B., et al. (2011). Kinetic properties of IspF from Arabidopsis thaliana. Journal of Biological Chemistry. Link

  • Compound Data

    • PubChem CID 11744833: Methyl 4-hydroxypyrimidine-5-carboxylate derivatives.[6] Link

Sources

Application Note: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate in HCMV Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) serves as a critical pharmacophore scaffold and synthetic intermediate in the discovery of anti-human cytomegalovirus (HCMV) agents. Unlike traditional nucleoside analogs (e.g., Ganciclovir) that target viral DNA polymerase (pUL54), this pyrimidine ester is primarily utilized to develop inhibitors of the HCMV Terminase Complex (pUL89/pUL56) , specifically targeting the pUL89 endonuclease activity.

This guide details the application of this compound in:

  • Terminase Inhibitor Design: Leveraging the dihydroxypyrimidine (DHP) core for metal-chelating inhibition of pUL89.[1][2]

  • Prodrug Strategies: Investigating the ester-to-acid hydrolysis pathway to improve cellular permeability of polar active site inhibitors.

  • Library Synthesis: Utilizing the 2-amino and 5-carboxylate motifs for divergent synthesis of fused heterocycles (e.g., pyrrolopyrimidines).

Scientific Mechanism & Rationale

The Target: pUL89 Endonuclease

The HCMV terminase complex is responsible for cleaving concatemeric viral DNA into unit-length genomes for packaging. The pUL89 subunit contains an RNase H-like fold with a catalytic center dependent on two divalent metal ions (


 or 

).
Mechanism of Action: The "DHP" Pharmacophore

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate belongs to the Dihydroxypyrimidine (DHP) class of inhibitors.

  • Metal Chelation: The triad of the 4-hydroxy oxygen, the 5-carboxylate carbonyl oxygen, and potentially the N3 nitrogen forms a coordinate bond with the metal ions in the pUL89 active site.

  • Ester vs. Acid: Research indicates that the free acid form (2-amino-4-hydroxypyrimidine-5-carboxylic acid) is the active species responsible for metal chelation. The methyl ester acts as a prodrug; it enhances lipophilicity to cross the host cell membrane, where it is subsequently hydrolyzed by intracellular esterases to release the active inhibitor.

Pathway Visualization

The following diagram illustrates the prodrug activation and mechanism of action at the pUL89 active site.

G Compound Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate (Ester) CellMembrane Host Cell Membrane (Passive Diffusion) Compound->CellMembrane High Permeability Intracellular Intracellular Space CellMembrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis ActiveAcid Active Species: 5-Carboxylic Acid Hydrolysis->ActiveAcid Activation Target HCMV pUL89 (Terminase Complex) ActiveAcid->Target Binding Inhibition Inhibition: Metal Ion Chelation (Mn2+) Target->Inhibition Blocks DNA Cleavage

Caption: Prodrug activation pathway of the methyl ester scaffold leading to pUL89 metallo-enzyme inhibition.

Experimental Protocols

Protocol A: Chemical Activation (Hydrolysis Check)

Purpose: To verify the conversion of the methyl ester scaffold to the active acid form and establish a reference standard for enzymatic assays.

Reagents:

  • Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (10 mM stock in DMSO).

  • 1M LiOH or NaOH.

  • HPLC Grade Methanol and Water.

Procedure:

  • Dissolve 10 mg of the methyl ester in 2 mL of MeOH/THF (1:1).

  • Add 2 equivalents of 1M LiOH. Stir at room temperature for 4 hours.

  • Monitor reaction by TLC (CHCl3:MeOH 9:1) or LC-MS. The ester peak (

    
     ~170) should disappear, replaced by the acid peak (
    
    
    
    ~156).
  • Acidify with 1M HCl to pH 3 to precipitate the free acid.

  • Filter, dry, and resuspend in DMSO for use as the "Active Control" in Protocol B.

Protocol B: pUL89 Endonuclease Inhibition Assay

Purpose: To measure the direct inhibitory potency (


) of the compound (and its hydrolyzed acid form) against the viral enzyme.

Materials:

  • Enzyme: Recombinant HCMV pUL89-C (C-terminal domain, residues 418–688).

  • Substrate: Linearized plasmid DNA (e.g., EcoRI-linearized pGEM vector).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM

    
    , 1 mM DTT.
    

Workflow:

  • Preparation: Dilute the test compound (Methyl ester) and the Active Control (Acid form from Protocol A) in DMSO. Prepare a 10-point serial dilution (range: 100

    
    M to 0.1 nM).
    
  • Incubation: Mix 200 ng of pUL89-C protein with 1

    
    L of compound dilution in 19 
    
    
    
    L of reaction buffer. Incubate for 15 minutes at room temperature.
  • Reaction: Add 200 ng of linearized DNA substrate. Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 5

    
    L of Loading Dye containing 50 mM EDTA (EDTA chelates the metal ions, halting the enzyme).
    
  • Analysis: Resolve products on a 1% agarose gel containing ethidium bromide.

  • Quantification: pUL89 possesses non-specific nuclease activity in vitro, degrading DNA into a smear.

    • No Inhibition: DNA smear observed.

    • Inhibition: Intact linearized plasmid band preserved.

    • Quantify band intensity using ImageJ software to calculate % inhibition.

Protocol C: HCMV Plaque Reduction Assay (Cell-Based)

Purpose: To evaluate antiviral efficacy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) in a biological system, assessing both permeability and potency.[2][3]

Cells & Virus:

  • Cells: Human Foreskin Fibroblasts (HFFs), passage <15.

  • Virus: HCMV strain AD169 or TB40/E (GFP-tagged strains recommended for high throughput).

Procedure:

  • Seeding: Seed HFFs in 24-well plates (

    
     cells/well). Incubate until a confluent monolayer forms (24-48h).
    
  • Infection: Infect cells with HCMV at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.

  • Treatment: Remove inoculum. Add MEM media containing 2% FBS and the test compound (Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate) at varying concentrations (0.1

    
    M – 100 
    
    
    
    M).
    • Control: Include Ganciclovir (GCV) as a positive control.

  • Overlay: (Optional) Add a methylcellulose overlay to prevent secondary plaque formation.

  • Incubation: Incubate for 7–10 days at 37°C, 5%

    
    .
    
  • Staining: Fix cells with formalin and stain with Crystal Violet.

  • Counting: Count plaques using a stereomicroscope.

Data Analysis & Interpretation

When evaluating Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, researchers typically observe a divergence between cell-free and cell-based results, characteristic of prodrugs.

Assay TypeAnalyteExpected OutcomeInterpretation
Enzyme Assay (pUL89) Methyl Ester (Parent)Low/No Activity (

)
Ester blocks the oxygen triad required for metal chelation.
Enzyme Assay (pUL89) Carboxylic Acid (Hydrolyzed)High Activity (

)
Free acid restores the pharmacophore; potent chelation of

.
Cell Culture (HFF) Methyl Ester (Parent)Moderate Activity (

)
Ester permeates cell, hydrolyzes to acid. Potency depends on intracellular esterase rates.
Cell Culture (HFF) Carboxylic Acid (Hydrolyzed)Low Activity (

)
Highly polar acid cannot cross cell membrane efficiently (poor permeability).

Synthetic Application: Library Generation

This compound is most valuable as a starting scaffold for generating "Targeted Libraries" to optimize the pUL89 interaction.

Reaction Scheme for Diversification:

  • C2-Amine Modification: The 2-amino group is a nucleophile.

    • Reaction: Acylation with acid chlorides or reductive amination with aryl aldehydes.

    • Goal: To introduce hydrophobic aromatic groups (e.g., halobenzenes) that occupy the hydrophobic pocket adjacent to the pUL89 active site, improving affinity.

  • C5-Ester Modification:

    • Reaction: Amidation (Ester

      
       Amide) using primary amines.
      
    • Goal: While the acid is best for chelation, specific amides (e.g., N-benzyl carboxamides) have shown potent anti-HCMV activity by creating alternative hydrogen bonding networks within the terminase pocket.

Synthesis cluster_0 Path A: C2 Diversification cluster_1 Path B: C5 Diversification Start Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate Step1 React with Aryl Halides / Aldehydes Start->Step1 Step2 Amidation with Primary Amines Start->Step2 Prod1 2-(N-Aryl)-amino derivatives (Enhanced Hydrophobic Interaction) Step1->Prod1 Prod2 5-Carboxamide derivatives (Alternative H-Bonding Motifs) Step2->Prod2

Caption: Synthetic diversification pathways for optimizing the methyl ester scaffold.

References

  • Wang, L., et al. (2022). "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease." Journal of Medicinal Chemistry. [3]

  • Ligat, G., et al. (2018). "The Human Cytomegalovirus Terminase Complex as an Antiviral Target: A Close-up View." FEMS Microbiology Reviews.

  • Bower, K. E., et al. (2009). "2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries."[4] Bioorganic & Medicinal Chemistry Letters.

  • Goldner, T., et al. (2011). "The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase Subunit pUL56." Journal of Virology.

Sources

Technical Application Note: Enzymatic Characterization of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (hereafter referred to as MAHP-5-C ) is a critical pyrimidine scaffold used in the synthesis of antifolates, antivirals (e.g., Ganciclovir precursors), and antibacterial agents.[1]

In modern drug discovery, this compound serves two distinct biological roles that require specific enzymatic profiling:

  • Prodrug/Precursor Scaffold: As a methyl ester, it often functions as a masked carboxylate. The biological activity (e.g., metal chelation) frequently resides in the free acid form (2-amino-4-hydroxypyrimidine-5-carboxylic acid).[1] Therefore, esterase-mediated hydrolysis is a critical activation step that must be characterized.[1]

  • Metalloenzyme Inhibitor: The 4-hydroxy and 5-carboxylate motif forms a bidentate ligand capable of chelating active-site metal ions (Zn²⁺, Mn²⁺, Mg²⁺).[1] Recent studies identify this scaffold as a potent inhibitor of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) in the MEP pathway and pUL89 endonuclease in Cytomegalovirus (HCMV).[1]

This guide provides validated protocols for assessing the metabolic stability (hydrolysis) and inhibitory potential of MAHP-5-C.[1]

Chemical Handling & Stock Preparation[1]

Safety Note: Pyrimidines can be irritants. Handle with standard PPE. Solubility Profile: MAHP-5-C has limited aqueous solubility but dissolves well in DMSO.[1]

Stock Solution Protocol
  • Weighing: Weigh 10 mg of MAHP-5-C (MW: ~169.14 g/mol ).

  • Solvent: Add 591 µL of anhydrous DMSO to generate a 100 mM Master Stock.

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1]

Protocol A: Enzymatic Hydrolysis & Bioactivation Assay

Objective: To determine the kinetics of methyl ester cleavage by esterases (e.g., Porcine Liver Esterase - PLE) to release the active carboxylic acid pharmacophore.[1]

Principle


The conversion is monitored via HPLC by tracking the shift in retention time (RT) caused by the formation of the more polar carboxylic acid.[1]
Reagents
  • Enzyme: Porcine Liver Esterase (PLE), lyophilized (Sigma/Merck).[1] Prepare 10 U/mL stock in PBS.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Internal Standard (IS): Caffeine (100 µM final concentration).[1]

  • Quench Solution: Acetonitrile (ACN) with 1% Formic Acid.

Experimental Procedure
  • Pre-incubation: In a 96-well deep-well plate, add 190 µL of Phosphate Buffer (pH 7.4).

  • Substrate Addition: Spike 2 µL of 10 mM MAHP-5-C stock (Final conc: 100 µM).

  • Enzyme Initiation: Add 10 µL of PLE stock (Final activity: 0.5 U/mL). Mix by pipetting.

  • Incubation: Incubate at 37°C with shaking (300 rpm).

  • Sampling: At time points

    
     min:
    
    • Transfer 50 µL of reaction mixture to a clean plate.

    • Add 150 µL of Quench Solution (ACN + 1% FA) containing Internal Standard.

    • Centrifuge at 4,000 rpm for 10 min to pellet protein.

  • Analysis: Inject 5 µL of supernatant onto HPLC-UV (254 nm).

Data Analysis (HPLC Conditions)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B (0-1 min)

95% B (6 min)

5% B (8 min)
Detection UV @ 254 nm (Pyrimidine absorbance max)

Expected Result: The Methyl Ester (MAHP-5-C) will elute later (more hydrophobic) than the Free Acid product.[1] Calculate % conversion based on Peak Area Ratio (PAR).

Protocol B: Metalloenzyme Inhibition Assay (Fluorescence Thermal Shift)

Objective: To validate the binding of MAHP-5-C (or its hydrolyzed acid) to Zinc-dependent enzymes (e.g., Burkholderia IspF or generic metallo-proteases).

Rationale: The 4-hydroxy-5-carboxylate motif binds active site metals, stabilizing the protein structure.[1] This binding increases the protein's melting temperature (


).
Reagents[1]
  • Target Protein: Recombinant IspF or pUL89 (purified, >90% purity). Conc: 5 µM.

  • Dye: SYPRO Orange (5000x stock). Use at 5x final.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM

    
     (Avoid chelators like EDTA).[1]
    
  • Ligand: MAHP-5-C (10 mM DMSO stock).

Workflow
  • Master Mix Prep: Prepare a mix containing:

    • Protein (Final: 2-5 µM)[1]

    • SYPRO Orange (Final: 5x)[1]

    • Buffer to volume.

  • Plating: Dispense 19 µL of Master Mix into a 384-well PCR plate (White).

  • Compound Addition: Add 1 µL of MAHP-5-C (Final conc: 100 µM, 50 µM, etc.). Include DMSO-only control.

  • Thermal Ramp: Run on a qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

    • Ramp: 25°C to 95°C.

    • Increment: 0.5°C per 30 seconds.

    • Detection: FRET/HEX channel.

Data Interpretation

Calculate the derivative of the fluorescence curve (


).[1] The peak represents the Melting Temperature (

).
  • 
     : Indicates significant specific binding (stabilization).[1]
    
  • Note: If MAHP-5-C shows weak binding, pre-incubate with PLE (Protocol A) to generate the Free Acid, which is often the tighter binder for metalloenzymes.[1]

Visualizing the Assay Workflow

The following diagram illustrates the logical flow from compound preparation to dual-path profiling (Stability vs. Inhibition).

AssayWorkflow Compound MAHP-5-C (Methyl Ester Scaffold) Stock 100 mM Stock (DMSO) Compound->Stock Split1 Path A: Metabolic Stability Stock->Split1 Split2 Path B: Target Engagement Stock->Split2 Enzyme Esterase (PLE/Plasma) Incubation Split1->Enzyme HPLC HPLC-UV Analysis (254 nm) Enzyme->HPLC Result1 Outcome: Prodrug Activation Rate (Ester -> Acid) HPLC->Result1 Target Metalloenzyme Target (IspF / pUL89 / Zn-Protease) Result1->Target Active Acid Metabolite (Often Potent Inhibitor) Split2->Target TSA Thermal Shift Assay (SYPRO Orange) Target->TSA Result2 Outcome: Ligand Binding (Delta Tm) Metal Chelation Efficacy TSA->Result2

Figure 1: Dual-stream profiling workflow for Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, assessing both prodrug activation (Path A) and direct target engagement (Path B).[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Precipitation in Buffer Low aqueous solubility of the ester.[1]Limit final DMSO concentration to <2%. Add 0.01% Triton X-100 to assay buffer.
No Hydrolysis Observed Steric hindrance or enzyme mismatch.Switch from PLE to Human Plasma or Carboxylesterase 1 (CES1).
High Fluorescence Background Compound autofluorescence.Run a "Compound Only" control in the Thermal Shift Assay. If high, switch to Isothermal Titration Calorimetry (ITC).
Weak

Shift
Ester is not the active binder.Perform hydrolysis first (Protocol A), purify the acid, and re-run Protocol B.

References

  • Edwards, T. C., et al. (2022).[2] "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease." Journal of Medicinal Chemistry, 65(7), 5830–5849.[3] Link

  • Fuller, J. J., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase."[1][4] Bioorganic & Medicinal Chemistry Letters, 29(23), 126738. Link

  • Satoh, Y., et al. (2017). "A novel, versatile family IV carboxylesterase exhibits high stability and activity in a broad pH spectrum."[5] Biotechnology Letters, 39(4), 577-587.[1][5] Link

  • PubChem Compound Summary. (2025). "Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CID 11283344)."[1] National Center for Biotechnology Information. Link[1]

Sources

Application Note: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (hereafter MAHP-5 ) represents a privileged scaffold in modern medicinal chemistry. Its structural duality—possessing both nucleophilic (C2-amine) and electrophilic (C5-ester, C4-position via activation) sites—makes it an ideal starting point for divergent synthesis .

It is most notably recognized as a key intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and antifolates . This guide details the handling, activation, and cyclization protocols required to leverage MAHP-5 in high-value drug discovery campaigns.

Chemical Properties & Handling[1]

Before initiating synthesis, understanding the physicochemical behavior of MAHP-5 is critical for yield optimization.

PropertySpecification / NoteImpact on Protocol
CAS 22476-88-6Verification standard.
Tautomerism Exists primarily as the 4-oxo tautomer in solution.Reacts as an amide-like species; requires activation (e.g., POCl₃) for substitution at C4.
Solubility Low in water/non-polar solvents.[1] Soluble in DMSO, DMF, hot alcohols.Reactions often require polar aprotic solvents or neat conditions.
Stability Stable solid. Ester is susceptible to hydrolysis at pH > 10 or pH < 2.Avoid prolonged exposure to aqueous strong bases unless hydrolysis is intended.

Strategic Synthetic Map

The utility of MAHP-5 lies in its ability to access two distinct chemical spaces: Fused Heterocycles (via cyclization) and Functionalized Pyrimidines (via substitution).

SyntheticMap Start MAHP-5 (Core Scaffold) Chloro 4-Chloro Intermediate (Activated Warhead) Start->Chloro POCl3 / Reflux (Chlorination) Pyrido Pyrido[2,3-d]pyrimidines (e.g., CDK Inhibitors) Start->Pyrido 1,3-Dielectrophiles (Cyclization) Pteridine Pteridines (Antifolates) Start->Pteridine alpha-Halo Ketones (Condensation) SnAr C4-Functionalized Pyrimidines Chloro->SnAr R-NH2 / SnAr (Displacement)

Figure 1: Divergent synthetic pathways originating from MAHP-5. The scaffold serves as a precursor for both bicyclic cores and functionalized monomers.

Detailed Experimental Protocols

Protocol A: C4-Activation (Chlorination)

Objective: Convert the unreactive 4-hydroxy (oxo) group into a reactive 4-chloro leaving group. This is the "gateway" reaction for creating kinase inhibitor libraries.

Mechanism: Vilsmeier-Haack type activation using Phosphorus Oxychloride (POCl₃).

Safety Critical: POCl₃ reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Charging: Add MAHP-5 (10.0 g, 59 mmol) to the flask.

  • Reagent Addition: Carefully add POCl₃ (60 mL) to create a slurry.

    • Note: Neat POCl₃ acts as both reagent and solvent.

  • Catalysis: Add N,N-Dimethylaniline (3.0 mL) dropwise. This catalyzes the reaction and scavenges HCl.

  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours.

    • Checkpoint: The reaction is complete when the solution turns clear and homogenous (yellow/orange). Monitor by TLC (50% EtOAc/Hexane).

  • Quenching (Hazardous):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the resulting viscous oil slowly onto crushed ice (300 g) with vigorous stirring. Maintain temperature <10°C to prevent ester hydrolysis.

  • Isolation:

    • Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO₃ or NH₄OH.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect 85–92% of Methyl 2-amino-4-chloropyrimidine-5-carboxylate as a beige solid.

Protocol B: "One-Pot" Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Synthesis of the bicyclic core found in CDK4/6 inhibitors (e.g., Palbociclib analogs).

Reagents: MAHP-5, Crotonaldehyde (or equivalent enone), Glacial Acetic Acid.

Methodology:

  • Dissolution: Dissolve MAHP-5 (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Condensation: Add the alpha,beta-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq).

  • Cyclization: Heat to 90°C for 12 hours.

    • Mechanism:[2] Michael addition of the C2-amine followed by cyclization onto the C5-ester.

  • Workup:

    • Cool to room temperature. The product often precipitates directly.

    • Filter the solid and wash with cold ether.

    • If no precipitate, dilute with water and neutralize to precipitate the product.

Analytical Validation (Quality Control)

Trustworthiness in data requires rigorous characterization.

MethodExpected SignalDiagnostic Value
¹H NMR (DMSO-d₆) Singlet at ~3.8 ppm (OCH₃).Confirms integrity of the ester group.
¹H NMR (DMSO-d₆) Broad singlet at ~7.0–7.5 ppm (NH₂).Confirms presence of the primary amine (lost if cyclized incorrectly).
LC-MS (ESI+) [M+H]⁺ = 170.1Base peak verification.
HPLC Purity >98% (254 nm)Required for biological assay screening.

Application in Drug Discovery: Case Studies

CDK4/6 Inhibitors (Oncology)

In the synthesis of Palbociclib , the MAHP-5 scaffold provides the pyrimidine ring. The C5-ester is converted to an acetyl group (or used directly in cyclization), while the C2-amine forms the bridge to the pyridine side chain.

  • Reference: The 4-chloro derivative (from Protocol A) allows for the introduction of bulky amines at the 4-position, a common feature in kinase inhibitors to occupy the ATP binding pocket.

IspF Inhibitors (Antibacterial)

Researchers targeting the MEP pathway in Burkholderia pseudomallei utilize MAHP-5. The 4-hydroxy and 5-carboxylate groups form a bidentate chelation site for the active site Zinc ion (Zn²⁺) in the IspF enzyme.

  • Design Insight: Modifications at the C2-amine allow the molecule to extend into the lipophilic flexible loop of the enzyme, enhancing specificity.

References

  • Synthesis of Palbociclib Intermediates

    • Title: A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.[3]

    • Source: Sage Journals (Organic Process Research & Development context).
    • URL:[Link]

  • Antibacterial Applications (IspF)

    • Title: Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF.[4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Chlorination Protocol (POCl3)
  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxyl
    • Source: Russian Journal of General Chemistry.
    • URL:[Link]

Sources

Technical Application Note: Functional Profiling of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

[1]

Executive Summary & Strategic Relevance

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate, this structural motif—and its ester derivatives—possesses inherent biological relevance as a precursor to antifolates , kinase inhibitors (e.g., EGFR), and bacterial IspF inhibitors .

For drug development professionals, evaluating this compound is rarely about assessing a final drug product but rather profiling a fragment or lead scaffold .[1] The protocols below are designed to answer three critical questions:

  • Bioavailability: Is the scaffold soluble and stable in cellular media?

  • Cytotoxicity: Does the core pyrimidine ring exhibit non-specific toxicity or specific antimetabolite activity?

  • Mechanism: Does the compound induce cell cycle arrest characteristic of pyrimidine analogs?

Chemical Handling & Stock Preparation[1]

Scientific Rationale: Pyrimidine esters often exhibit poor aqueous solubility and can undergo hydrolysis in unbuffered aqueous environments.[1] Proper stock preparation is the single most critical step to prevent microprecipitation, which leads to false negatives in cell assays.

Protocol A: Solubilization & Stability
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Stock Concentration: 100 mM (Primary), 10 mM (Working).

  • Storage: -20°C, desiccated, protected from light.

Step-by-Step Procedure:

  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add sufficient anhydrous DMSO to reach 100 mM. Vortex vigorously for 30 seconds.[1]

    • Note: If the solution remains turbid, sonicate at 40 kHz for 5 minutes at room temperature.

  • QC Check: Visually inspect for clarity.

  • Sterile Filtration: Do not use standard syringe filters immediately.[1] Dilute a small aliquot (1:100) in culture media to check for precipitation before filtering the bulk stock.

  • Media Compatibility: For cell treatment, dilute the DMSO stock into pre-warmed (37°C) media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Core Assay Workflow: Cytotoxicity Profiling

Scientific Rationale: As a pyrimidine analog, the compound may mimic natural bases (cytosine/thymine), potentially interfering with DNA synthesis. The MTT assay provides a metabolic snapshot of mitochondrial activity, serving as a proxy for cell viability.

Protocol B: MTT Cell Viability Assay

Target Lines: HepG2 (Liver), A549 (Lung), or MCF-7 (Breast) – selected based on literature sensitivity to pyrimidine-5-carbonitriles.[1]

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]

  • Positive Control: 5-Fluorouracil (5-FU) (Standard pyrimidine antimetabolite).[1]

  • Negative Control: 0.5% DMSO in Media.[1]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Remove spent media.[1]

    • Add 100 µL of fresh media containing the compound in a dose-response series (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial: Perform in triplicate.

  • Incubation: Incubate for 48 or 72 hours. (Pyrimidine analogs often require >48h to manifest S-phase dependent toxicity).[1]

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:

Mechanistic Assay: Cell Cycle Analysis

Scientific Rationale: If the methyl 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold acts as an antimetabolite, it will likely trigger checkpoints at the G1/S boundary or cause S-phase arrest due to nucleotide pool depletion or DNA incorporation errors.[1]

Protocol C: Propidium Iodide (PI) Flow Cytometry

Objective: Quantify the population of cells in G0/G1, S, and G2/M phases.

Procedure:

  • Synchronization (Optional but Recommended): Serum-starve cells for 24 hours to synchronize in G0/G1.

  • Treatment: Release cells into complete media containing the compound (at IC50 concentration derived from Protocol B) for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash cells with PBS.[1]

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.

Visualization of Experimental Logic

The following diagrams illustrate the screening workflow and the hypothetical mechanism of action for pyrimidine scaffolds.

Diagram 1: Screening Workflow for Pyrimidine Scaffolds[1]

AssayWorkflowCompoundMethyl 2-amino-4-hydroxypyrimidine-5-carboxylateSolubilityDMSO Solubilization(Check for precip > 100µM)Compound->SolubilityScreenPrimary Screen: MTT Assay(HepG2, A549)Solubility->ScreenDilute in MediaHitEvalHit Evaluation(IC50 < 10µM?)Screen->HitEvalMechMechanism: Cell Cycle (PI)HitEval->MechYesTargetTarget: Kinase/Enzyme Assay(EGFR or IspF)HitEval->TargetYesDiscardDiscard / Optimize StructureHitEval->DiscardNo

Caption: Decision tree for profiling pyrimidine building blocks, prioritizing solubility checks before functional screening.

Diagram 2: Potential Mechanism of Action (Antimetabolite/Kinase)[2]

MechanismScaffoldPyrimidine ScaffoldEnzymeTarget Enzyme(DHFR / EGFR / IspF)Scaffold->EnzymeCompetitive InhibitionDNADNA SynthesisEnzyme->DNABlocks Nucleotide PoolCycleCell CycleDNA->CycleS-Phase Arrest

Caption: Generalized pathway showing how pyrimidine analogs disrupt cellular proliferation via enzyme inhibition and cell cycle arrest.[1]

Data Presentation & Analysis Standards

When documenting results for this compound, organize data into the following standard format to ensure comparability across lead series.

Table 1: Cytotoxicity Profile (Example Template)

Cell LineTissue OriginIC50 (µM)Max Inhibition (%)R² Value
HepG2 Liver[Value][Value]>0.95
A549 Lung[Value][Value]>0.95
MCF-7 Breast[Value][Value]>0.95
HFF-1 Normal Fibroblast[Value][Value]N/A

Note: An IC50 > 50 µM generally indicates the scaffold is inactive as a standalone agent and requires derivatization.

References

  • El-Naggar, A. M., et al. (2011). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors."[1][2] Bioorganic & Medicinal Chemistry. Link

  • Moustafa, A. H., et al. (2021).[3][4] "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Crystals. Link

  • PubChem. "Methyl 4-hydroxypyrimidine-5-carboxylate (Compound Summary)." National Library of Medicine.[1] Link

  • Rehman, Z., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF."[1] Bioorganic & Medicinal Chemistry Letters. Link

Application Note: Synthetic Routes for Functionalized Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on pyrimidine-based heterocycles. It details the synthesis, functionalization, and troubleshooting of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (also known as the 4-oxo tautomer), a critical scaffold in the development of kinase inhibitors, STAT6 antagonists, and antibacterial agents.

Introduction & Strategic Significance

The Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry. Its dual hydrogen-bond donor/acceptor motif (D-A-D) at the 2-amino-4-oxo face mimics the guanine base, making it highly effective for targeting ATP-binding pockets in kinases and specific enzymes like IspF (non-mevalonate pathway) and STAT6 .

From a synthetic perspective, this molecule offers three distinct vectors for diversification:

  • C-2 Amino Group: Amenable to acylation or reductive amination (though often protected first).

  • C-4 Position: The hydroxyl (oxo) group can be activated (chlorinated) for SNAr displacements to introduce solubilizing groups or hydrophobic tails.

  • C-5 Ester: A handle for saponification, amidation, or reduction to alcohols/aldehydes.

Retrosynthetic Analysis

The most robust route to this scaffold is the condensation of a guanidine salt with a dielectrophile (alkoxymethylenemalonate).

Retrosynthesis cluster_legend Key Bond Formations Target Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate Intermediate Acyclic Intermediate (Michael Adduct) Target->Intermediate Cyclization (- MeOH) Precursor1 Guanidine Carbonate (or HCl salt) Precursor2 Dimethyl Methoxymethylenemalonate (DMMM) Intermediate->Precursor1 Intermediate->Precursor2 N1-C6 Bond N1-C6 Bond C4-N3 Bond C4-N3 Bond N1-C6 Bond->C4-N3 Bond

Figure 1: Retrosynthetic disconnection showing the convergent assembly from guanidine and DMMM.

Core Synthesis: The Condensation Protocol

This protocol describes the synthesis of the methyl ester. Critical Note: To avoid transesterification byproducts, Methanol (MeOH) must be used as the solvent, and Dimethyl Methoxymethylenemalonate (DMMM) as the electrophile. Using ethanol/DEEM will result in the ethyl ester or a mixed ester product.

Protocol A: Cyclocondensation

Reaction Scale: 50 mmol Expected Yield: 75–85%

Reagents:
  • Guanidine Hydrochloride (4.78 g, 50 mmol)

  • Dimethyl Methoxymethylenemalonate (DMMM) (8.71 g, 50 mmol)

  • Sodium Methoxide (NaOMe) (25% wt in MeOH, 11.5 mL, ~50 mmol)

  • Methanol (anhydrous, 100 mL)

Step-by-Step Methodology:
  • Activation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl in anhydrous Methanol (50 mL).

  • Base Addition: Add the NaOMe solution dropwise at 0°C (ice bath) over 10 minutes. Stir for 15 minutes to generate the free guanidine base in situ. Note: Guanidine carbonate can be used without NaOMe, but the HCl/Alkoxide route often yields cleaner precipitation.

  • Addition of Electrophile: Add DMMM (diluted in 20 mL MeOH) dropwise to the guanidine mixture.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show the disappearance of DMMM.

  • Precipitation (Critical Step): Cool the reaction mixture to room temperature. The product often precipitates as a sodium salt or free base depending on pH.

  • Workup:

    • Concentrate the solvent to ~30% volume under reduced pressure.

    • Dilute with cold water (50 mL).

    • Adjust pH to ~5–6 using Glacial Acetic Acid. This ensures the product exists in the neutral, insoluble form.

    • Filter the white/pale yellow solid.

    • Wash with cold water (2 x 20 mL) and cold MeOH (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expert Insight (Troubleshooting):

  • Yield Loss: If no precipitate forms upon acidification, the product may be trapped as a soluble salt. Cool to 4°C overnight.

  • Purity: The crude product is usually >95% pure. Recrystallization can be performed from DMF/Water or MeOH/Water if necessary.

Functionalization Strategies

Once the core scaffold is secured, the primary medicinal chemistry vector is the conversion of the C-4 hydroxyl (oxo) group to a leaving group (Cl) followed by SNAr displacement.

Protocol B: "Green" Chlorination (Solvent-Free)

Traditional protocols use excess POCl3 as solvent, which is hazardous and wasteful. This optimized protocol uses equimolar POCl3 with a base catalyst.[1][2]

Reagents:

  • Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (10 mmol)

  • POCl3 (1.2 equivalents, 12 mmol)

  • Pyridine (1.0 equivalent, 10 mmol) or N,N-Diethylaniline.

Methodology:
  • Setup: Use a heavy-walled pressure vial or a round-bottom flask with a robust reflux condenser.

  • Addition: Mix the pyrimidine substrate and pyridine. Add POCl3 slowly (exothermic).

  • Reaction: Heat to 100–110°C for 2–3 hours. The slurry will eventually become a dark homogenous oil.

  • Quench (Safety Critical):

    • Cool to room temperature.[3][4]

    • Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring.

    • Caution: Delayed exotherms are common. Maintain temperature <10°C.

  • Isolation: Neutralize carefully with saturated NaHCO3 to pH 7–8. Extract immediately with Ethyl Acetate (3 x 30 mL). The chloro-intermediate is susceptible to hydrolysis back to the starting material if left in aqueous base for too long.

  • Storage: Dry over MgSO4 and concentrate. Use immediately for the next step.

Protocol C: SNAr Displacement (Library Generation)

The 4-chloro derivative is highly reactive toward amines.

Reagents:

  • 4-Chloro intermediate (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine, Piperazine) (1.2 eq)

  • DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: THF or DMF.

Methodology:
  • Dissolve the 4-chloro intermediate in THF (0.2 M).

  • Add DIPEA followed by the amine.

  • Stir at Room Temperature for 1–2 hours. (Heating to 50°C may be required for steric amines).

  • Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

Visualizing the Functionalization Workflow

The following diagram illustrates the divergence points for functionalizing the core scaffold.

Functionalization cluster_C4 C-4 Modification (S_NAr) cluster_C5 C-5 Modification Core Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate Core->Core N-Alkylation (Side Reaction) Chloro 4-Chloro Derivative Core->Chloro POCl3, Pyridine 110°C Acid Carboxylic Acid Core->Acid LiOH, THF/H2O Hydrolysis AminoProduct 4-Amino/Alkoxy Derivatives Chloro->AminoProduct R-NH2, DIPEA THF, RT Amide Amide Derivatives Acid->Amide HATU, R-NH2

Figure 2: Divergent synthetic pathways from the parent scaffold. Red path: C-4 substitution; Green path: C-5 modulation.

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, compare your data against these standard values.

FeatureMethodExpected Signal/Observation
Appearance VisualWhite to pale yellow powder
Melting Point Capillary>280°C (Decomposes)
1H NMR DMSO-d6δ 11.2 (br s, 1H, OH/NH), δ 8.6 (s, 1H, H-6), δ 7.4 (br s, 2H, NH2), δ 3.7 (s, 3H, OMe)
MS (ESI) Positive Mode[M+H]+ = 170.1
IR ATR~1690 cm⁻¹ (Ester C=O), ~3300 cm⁻¹ (NH stretch)

Tautomerism Note: In solution (DMSO), the molecule predominantly exists as the 4-oxo tautomer, evident by the broad downfield signal (~11.2 ppm) corresponding to the N3-H (or OH exchangeable).

References

  • Antibacterial Activity & IspF Inhibition

    • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase.[5]

    • Source:

  • STAT6 Inhibitors

    • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
    • Source: [6]

  • General Pyrimidine Synthesis (Ethyl Ester Analog)

    • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
    • Source:

  • Chlorination Protocol

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source:

  • Antiviral Applications (HCMV)

    • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.[7]

    • Source:

Sources

Application Note: A Multi-Assay Approach for the In Vitro Cytotoxicity Evaluation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] Their structural similarity to the building blocks of nucleic acids allows them to interact with various enzymes and biopolymers within the cell.[2] Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a pyrimidine-containing compound with potential for further development in drug discovery.[4]

Determining the cytotoxic profile of any new chemical entity (NCE) is a critical early step in the preclinical drug development process.[5][6] In vitro cytotoxicity assays provide essential data on a compound's potential to cause cell damage or death, which helps in assessing its therapeutic window and guiding lead optimization.[5][7] This application note provides a comprehensive, multi-assay framework for the detailed in vitro evaluation of the cytotoxic potential of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. We will detail a tiered approach, beginning with general cell viability and cytotoxicity screening and progressing to the elucidation of specific cell death mechanisms.

Experimental Design and Workflow

A robust cytotoxicity assessment should not rely on a single assay. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete and validated picture of a compound's effects. Our recommended workflow follows a logical progression from broad screening to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Data Analysis & Interpretation a Dose-Response & Time-Course (e.g., 24h, 48h, 72h) b MTT Assay (Metabolic Activity) a->b Assess Viability c LDH Assay (Membrane Integrity) a->c Assess Cytotoxicity f Calculate IC50 Values b->f c->f d Caspase-3/7 Assay (Apoptosis) e Further Mechanistic Studies (e.g., Annexin V/PI, ROS, Mitochondrial Potential) d->e h Determine Mode of Cell Death d->h g Compare Results Across Assays f->g g->h

Caption: Tiered workflow for cytotoxicity assessment.

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is a critical first step and should be guided by the research question.[8] For general cytotoxicity screening, a panel of cell lines is recommended, including both cancerous and non-cancerous lines to assess selectivity.[7]

  • Cancer Cell Lines: HeLa (cervical cancer) and MCF-7 (breast cancer) are commonly used and well-characterized.

  • Non-Cancerous Cell Line: HEK293 (human embryonic kidney) or a fibroblast cell line like L929 can be used to determine the compound's toxicity to normal cells.[9][10]

Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • 96-well plates

  • Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[11][14]

  • Compound Treatment: Prepare serial dilutions of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate in culture medium. Remove the old media and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.[14]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[15]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16] It is a direct measure of cytotoxicity.[14]

Materials:

  • 96-well plates

  • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents).[17][18]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to the experimental wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17][18]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[17]

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[17]

  • Reagent Addition: Add the LDH reaction solution to each well according to the kit's instructions.[17]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[17][18]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a luminescent signal.[20]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (commercially available).[20][21]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).[21]

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-2 hours.[21]

  • Measurement: Measure the luminescence using a plate reader.[22]

Data Presentation and Interpretation

Data should be presented clearly to allow for straightforward interpretation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[23][24]

Example Data Tables

Table 1: Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM) % Viability (HeLa) % Viability (MCF-7) % Viability (HEK293)
0 (Control) 100 ± 4.5 100 ± 5.1 100 ± 3.9
1 98 ± 3.7 95 ± 4.2 99 ± 4.1
10 75 ± 6.2 68 ± 5.5 92 ± 3.5
50 48 ± 5.1 35 ± 4.8 85 ± 4.6
100 22 ± 3.9 15 ± 3.1 78 ± 5.2

| IC50 (µM) | ~52 | ~40 | >100 |

Table 2: Cytotoxicity (% LDH Release) after 48h Treatment

Concentration (µM) % Cytotoxicity (HeLa) % Cytotoxicity (MCF-7) % Cytotoxicity (HEK293)
0 (Control) 5 ± 1.2 6 ± 1.5 4 ± 1.1
1 7 ± 1.4 8 ± 1.6 5 ± 1.3
10 28 ± 3.1 35 ± 3.9 10 ± 2.1
50 55 ± 4.8 68 ± 5.2 18 ± 2.5

| 100 | 82 ± 6.1 | 91 ± 6.8 | 25 ± 3.0 |

Table 3: Apoptosis Induction (Relative Luminescence Units - RLU) after 24h Treatment

Concentration (µM) Caspase-3/7 Activity (RLU) - MCF-7
0 (Control) 15,000 ± 1,200
1 18,000 ± 1,500
10 55,000 ± 4,800
50 150,000 ± 12,500

| 100 | 280,000 ± 21,000 |

Interpreting the Results
  • MTT Assay: A decrease in the percentage of viable cells indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[25] The IC50 value represents the concentration at which 50% of cell growth is inhibited.[23]

  • LDH Assay: An increase in LDH release directly indicates a loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. This assay helps to confirm if the loss of viability observed in the MTT assay is due to cell death.

  • Caspase-3/7 Assay: An increase in caspase activity is a strong indicator that the compound induces apoptosis.[19] Correlating this with the MTT and LDH results can help to determine if apoptosis is the primary mechanism of cell death.

In the example data, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate shows a dose-dependent decrease in viability and an increase in cytotoxicity in the cancer cell lines (HeLa and MCF-7), with lower toxicity observed in the non-cancerous HEK293 cells. This suggests some level of cancer cell selectivity. The significant increase in caspase-3/7 activity in MCF-7 cells at similar concentrations points towards apoptosis as a key mechanism of action.

Hypothetical Mechanism and Signaling Pathway

Based on the pro-apoptotic effects observed, a potential mechanism of action for Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate could involve the intrinsic apoptosis pathway. This could be initiated by cellular stress leading to the activation of effector caspases.

G compound Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 act_cas37 Active Caspase-3/7 cas37->act_cas37 apoptosis Apoptosis act_cas37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

This application note outlines a robust, multi-faceted approach for the in vitro cytotoxicity evaluation of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. By integrating assays that measure metabolic activity, membrane integrity, and specific apoptotic markers, researchers can gain a comprehensive understanding of the compound's biological effects on cells. This tiered methodology ensures a thorough and reliable assessment, providing critical data to guide the advancement of promising compounds in the drug discovery pipeline.

References

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 17, 2026, from [Link]

  • Jain, K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. European Journal of Medicinal Chemistry, 226, 113833.
  • Al-Ostoot, F. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved February 17, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved February 17, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. Retrieved February 17, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved February 17, 2026, from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025, July 8). JoVE. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 17, 2026, from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved February 17, 2026, from [Link]

  • LDH cytotoxicity assay. (n.d.). Protocols.io. Retrieved February 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 17, 2026, from [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(3), 407–408.
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved February 17, 2026, from [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022, June 13). ResearchGate. Retrieved February 17, 2026, from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025, December 15). MDPI. Retrieved February 17, 2026, from [Link]

  • 5 tips for choosing the right cell line for your experiment. (2016, June 8). Horizon Discovery. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved February 17, 2026, from [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2020).
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019, September 3). Bioorganic & Medicinal Chemistry Letters, 29(17), 2343–2347.
  • Process for preparing 4-hydroxypyrimidine. (1994). Google Patents.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). European Journal of Medicinal Chemistry, 236, 114329.

Sources

Application Note: High-Throughput Screening with Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for conducting High-Throughput Screening (HTS) campaigns utilizing Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (MAHP-5-C) based libraries. It is designed for medicinal chemists and screening scientists focusing on kinase inhibitors, antibacterial agents (IspF targets), and viral endonuclease inhibitors.

Introduction: The Privileged Scaffold

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (MAHP-5-C) represents a "privileged scaffold" in modern drug discovery. Its planar, nitrogen-rich heteroaromatic structure mimics the purine and pyrimidine bases of DNA/RNA and ATP, making it an ideal template for competitive inhibitors of nucleotide-binding enzymes.

Key Therapeutic Areas[1]
  • Kinase Inhibition: The scaffold serves as a bioisostere for the adenine ring of ATP, allowing hydrogen bonding with the hinge region of kinases (e.g., EGFR, CDK).

  • Antibacterial (MEP Pathway): Derivatives have shown efficacy against the Burkholderia pseudomallei IspF enzyme, a zinc-dependent target in the methylerythritol phosphate pathway.[1]

  • Antiviral: The dihydroxypyrimidine acid subtype (hydrolysis product of the methyl ester) inhibits Human Cytomegalovirus (HCMV) pUL89 endonuclease.[2]

Library Design & Chemical Synthesis

To conduct an effective HTS, the library must be constructed to maximize chemical space around the core scaffold. The MAHP-5-C core offers three distinct vectors for diversification.

Synthesis Workflow

The core is typically synthesized via the condensation of guanidine with dimethyl ethoxymethylenemalonate.

Diversification Vectors:

  • C-2 Amino Group: Acylation (amides), sulfonylation (sulfonamides), or urea formation.

  • C-4 Hydroxyl Group: Chlorination (POCl3) followed by nucleophilic aromatic substitution (SNAr) with amines to generate 2,4-diaminopyrimidines (common in kinase inhibitors).

  • C-5 Methyl Ester: Hydrolysis to carboxylic acid (for metal binding) or conversion to amides/heterocycles.

Visualization: Chemical Diversification Pathway

ChemicalSynthesis Precursors Guanidine + Dimethyl Ethoxymethylenemalonate Core Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate (MAHP-5-C) Precursors->Core Cyclization (NaOMe, MeOH) Amides 2-N-Acyl Derivatives (Amides/Ureas) Core->Amides Acylation/Isocyanate Chlorides 4-Chloro Intermediate Core->Chlorides POCl3, Reflux Acids Carboxylic Acids (Metal Chelators) Core->Acids Hydrolysis (LiOH) Diamines 2,4-Diaminopyrimidines (Kinase Inhibitors) Chlorides->Diamines SNAr (R-NH2)

Caption: Synthetic pathway transforming precursors into the MAHP-5-C core and subsequent functional derivatives.

HTS Assay Development & Optimization

The physicochemical properties of MAHP-5-C derivatives—specifically their solubility and potential fluorescence—require rigorous assay optimization.

Solubility Management
  • Challenge: The planar, crystalline nature of the scaffold often leads to poor aqueous solubility and high melting points (>300°C).

  • Solution:

    • Stock Prep: Dissolve compounds at 10 mM in 100% DMSO.

    • Assay Tolerance: Determine the maximum tolerated DMSO concentration (typically 1-5%) for the target enzyme.

    • Intermediate Dilution: Use an intermediate plate (e.g., 10% DMSO in buffer) to prevent precipitation "crashing out" when transferring directly to the aqueous assay plate.

Signal Interference
  • Fluorescence: Pyrimidine derivatives can be intrinsically fluorescent.

  • Mitigation:

    • Use Red-shifted fluorophores (e.g., Alexa Fluor 647) for FRET/FP assays to avoid overlap with the blue/green fluorescence of the scaffold.

    • Employ Ratiometric readouts (e.g., TR-FRET) to normalize for compound interference.

Detailed HTS Protocol

Target Example: Kinase Inhibition (ATP-competitive) Format: 384-well microplate Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Materials
  • Library: MAHP-5-C derivatives (10 mM in DMSO).

  • Enzyme: Recombinant Kinase (e.g., EGFR).

  • Substrate: Biotinylated peptide substrate + ATP.

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Step-by-Step Workflow
Step 1: Compound Transfer (Acoustic Dispensing)
  • Load the 10 mM library source plate into an acoustic liquid handler (e.g., Echo 550).

  • Transfer 50 nL of compound into the 384-well assay plate (Low Volume, Black).

  • Transfer 50 nL of DMSO into columns 1, 2, 23, and 24 (Controls).

    • Col 1-2: High Control (Enzyme + Substrate + DMSO).

    • Col 23-24: Low Control (No Enzyme/Inhibited + DMSO).

Step 2: Enzyme Reaction Assembly
  • Enzyme Mix: Dilute kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Dispense 5 µL of Enzyme Mix into all wells except Low Control columns.

  • Dispense 5 µL of Buffer (no enzyme) into Low Control columns.

  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT. This allows the scaffold to bind the ATP pocket.

Step 3: Reaction Initiation
  • Substrate Mix: Prepare ATP (at Km) and Biotin-Peptide in Reaction Buffer.

  • Dispense 5 µL of Substrate Mix into all wells.

  • Incubation: Seal plate and incubate for 60 min at RT (protect from light).

Step 4: Detection
  • Detection Mix: Prepare Eu-Antibody and Streptavidin-APC in Detection Buffer (containing EDTA to stop the kinase reaction).

  • Dispense 10 µL of Detection Mix into all wells.

  • Incubate for 60 min at RT.

Step 5: Readout
  • Read on a multimode plate reader (e.g., PHERAstar).[3]

  • Excitation: 337 nm.

  • Emission: 665 nm (APC) and 620 nm (Eu).

  • Calculation: HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, validate the assay performance using the Z-factor (


).


  • Requirement:

    
     indicates a robust assay.
    
Hit Selection
  • Normalization: Calculate % Inhibition for each well.

    
    
    
  • Threshold: Define hits as compounds with

    
     inhibition (typically >50% inhibition in primary screen).
    
Triage & Counter-Screening

MAHP-5-C derivatives can be "frequent hitters" due to aggregation or metal chelation.

  • Aggregation Test: Re-test hits in the presence of 0.01% Triton X-100. If activity is lost, the compound is likely a non-specific aggregator.

  • Metal Chelation: For metalloenzyme targets (like IspF), test hits with varying Zn2+ concentrations to confirm specific binding vs. metal stripping.

Visualization: Screening Logic Flow

HTS_Workflow Library MAHP-5-C Library (10 mM DMSO) Primary Primary Screen (Single Point, 10 µM) Library->Primary QC QC Check (Z' > 0.5) Primary->QC Selection Hit Selection (>50% Inhibition) QC->Selection Pass Counter Counter Screen (Aggregation/Chelation) Selection->Counter Counter->Selection Non-Specific (Discard) DoseResp Dose Response (IC50 Determination) Counter->DoseResp Specific Lead Validated Lead DoseResp->Lead Potent (<1 µM)

Caption: Decision tree for processing MAHP-5-C library hits from primary screen to validated lead.

Summary Table: Scaffold Properties & Screening Parameters

ParameterSpecificationNotes
Molecular Weight ~169.14 Da (Core)Ideal for fragment-based screening (FBDD).
LogP ~ -0.6 to 1.5Generally hydrophilic; derivatives increase lipophilicity.
Solubility Low in waterRequires DMSO; watch for precipitation in assay buffer.
UV Absorbance

nm
Can interfere with UV-based enzymatic assays.
Primary Targets Kinases, IspF, EndonucleasesMimics ATP/Nucleotides.
Screening Conc. 10 - 50 µMHigher concentrations risk aggregation.

References

  • Vertex Pharmaceuticals. (2019).[4] Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. PubMed. Link

  • Wang, L., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. Link

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Link

  • BMG LABTECH. (2019). The high-throughput screening process: basic steps and automation. Link

  • Mullard, A. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, a cornerstone of medicinal chemistry and materials science. Here, we address common challenges encountered in the laboratory with practical, field-tested solutions and in-depth explanations to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding pyrimidine synthesis.

Q1: What are the most common challenges in pyrimidine synthesis?

A1: Researchers often face challenges such as low product yields, the formation of unexpected side products, and difficulties in purification.[][2] Regioselectivity can also be an issue, particularly with complex substrates.[] Harsh reaction conditions, including the use of strong acids and high temperatures, can lead to degradation of starting materials or products.[2][3]

Q2: What are the key reaction parameters to consider for optimization?

A2: The critical parameters for optimizing pyrimidine synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time.[2][4] The stoichiometry of the reactants, particularly the ratio of the carbonyl compound, active methylene compound, and the urea or amidine source, also plays a significant role.[2][4]

Q3: Are there environmentally friendly or "green" methods for pyrimidine synthesis?

A3: Yes, significant progress has been made in developing greener synthetic routes. These include the use of solvent-free conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts.[2][4][5] Water has also been effectively used as a solvent in some procedures.[6]

Q4: How can I monitor the progress of my pyrimidine synthesis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[2][4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Section 2: Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during pyrimidine synthesis, with a focus on the widely used Biginelli reaction as a representative example.

Issue 1: Low or No Product Yield

Low yields are a frequent frustration in pyrimidine synthesis. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low/No Yield Observed CheckReagents Verify Purity and Stoichiometry of Reactants Start->CheckReagents OptimizeCatalyst Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK Success Yield Improved CheckReagents->Success Issue Found & Corrected OptimizeTemp Adjust Reaction Temperature OptimizeCatalyst->OptimizeTemp No Improvement OptimizeCatalyst->Success Improvement Seen OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Success Improvement Seen OptimizeTime Modify Reaction Time OptimizeSolvent->OptimizeTime No Improvement OptimizeSolvent->Success Improvement Seen OptimizeTime->Success Improvement Seen

Caption: A stepwise workflow for troubleshooting low yields in pyrimidine synthesis.

In-depth Troubleshooting Steps:

  • Verify Purity and Stoichiometry of Reactants: Impurities in starting materials can inhibit the reaction.[4] Ensure all reagents, including the aldehyde, β-dicarbonyl compound, and urea/thiourea, are of high purity. While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can sometimes improve yields.[4]

  • Optimize Catalyst System: The choice and amount of catalyst are crucial. While classical methods often use strong Brønsted acids like HCl, these can lead to side reactions.[2][3] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts.[3][4] Insufficient catalyst activity or loading can also be a cause for low conversion.[3]

  • Adjust Reaction Temperature: Inadequate temperature may prevent the reaction from overcoming its activation energy.[3] While some reactions proceed at room temperature, others require heating.[4] Optimization studies have shown that temperatures between 80°C and 100°C can be optimal for certain reactions, but this is substrate-dependent.[2] Conversely, excessively high temperatures can lead to product degradation.

  • Screen Different Solvents: The polarity of the solvent can significantly influence reaction rates and yields.[3] Polar solvents are generally preferred.[3] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2][3] A mixture of water and ethanol has also been shown to be effective in certain cases.[7]

  • Modify Reaction Time: Insufficient reaction time can lead to incomplete conversion.[8] Monitor the reaction progress using TLC to determine the optimal reaction time and to avoid potential product degradation from prolonged reaction times.[4]

Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the yield of the desired pyrimidine.

Common Side Products and Mitigation Strategies:

  • Knoevenagel Condensation Product: This common side product arises from the condensation of the aldehyde and the β-dicarbonyl compound.[4]

    • Solution: Optimizing the catalyst and reaction conditions can minimize this. Using a milder catalyst or lowering the reaction temperature may be beneficial.[4]

  • Self-Condensation of β-Dicarbonyl: The β-dicarbonyl compound can react with itself.

    • Solution: This can often be suppressed by the careful, slow addition of the β-dicarbonyl compound to the mixture of the other reactants and the catalyst.[4]

  • Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the expected dihydropyrimidinone.[3]

    • Solution: Modifying the catalyst and solvent system can help favor the desired pyrimidine ring formation.

Issue 3: Product Purification Challenges

Even with a successful reaction, isolating the pure pyrimidine can be a hurdle.

Recommended Purification Techniques:

  • Recrystallization: This is a cost-effective and fundamental technique for purifying solid pyrimidine compounds.[9] The choice of solvent is critical; the ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[9] Common solvents include ethanol, methanol, water, and ethyl acetate.[9]

  • Flash Column Chromatography: This is a rapid and widely used method for purifying pyrimidines from complex mixtures.[9] Separation is based on the differential polarity of the compounds. A suitable solvent system should be determined first using TLC to achieve good separation.[9]

  • Preparative HPLC: For obtaining highly pure pyrimidines, especially for challenging separations or for the final purification steps in drug development, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[9]

Section 3: Data and Protocols

Table 1: Effect of Different Catalysts on Biginelli Reaction Yield
CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HClEthanolReflux1675-85[8]
Yb(OTf)₃Solvent-free1000.595[8]
FeCl₃Solvent-free1001.592[4]
ZnCl₂Solvent-free100288[4]
UncatalyzedEthanolReflux24<10[10]
Yields are for the reaction of benzaldehyde, ethyl acetoacetate, and urea and are indicative. Actual yields may vary depending on the specific substrates and reaction scale.[8]
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst.[8]

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the catalyst.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100 °C for solvent-free conditions) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Mechanistic Insights

Understanding the underlying reaction mechanism is key to rational optimization. The Biginelli reaction is a one-pot, three-component reaction that proceeds through several key steps.

Simplified Biginelli Reaction Mechanism

BiginelliMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O BetaKetoester β-Ketoester Enolate Enolate BetaKetoester->Enolate Deprotonation Urea Urea OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enolate Product Dihydropyrimidinone OpenChain->Product Cyclization & Dehydration

Caption: A simplified representation of the key steps in the Biginelli reaction mechanism.

The reaction is typically acid-catalyzed, with the catalyst activating the aldehyde for nucleophilic attack by urea to form an acyliminium ion intermediate. The β-ketoester then adds to this intermediate, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. Understanding which step is rate-limiting or reversible can guide the optimization of reaction conditions.

References

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. (URL: [Link])

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC. (URL: [Link])

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. (URL: [Link])

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. (URL: [Link])

  • Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic. (URL: [Link])

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (URL: [Link])

  • Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation | Request PDF - ResearchGate. (URL: [Link])

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques | Request PDF - ResearchGate. (URL: [Link])

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. (URL: [Link])

  • Pyrimidine Biosynthesis | PPTX - Slideshare. (URL: [Link])

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. (URL: [Link])

  • Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. (URL: [Link])

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (URL: [Link])

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (URL: [Link])

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - BioOne. (URL: [Link])

  • Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (URL: [Link])

  • Pyrimidine - Wikipedia. (URL: [Link])

  • Synthesis of pyrimidine derivatives under solvent‐free conditions - ResearchGate. (URL: [Link])

  • Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. - ResearchGate. (URL: [Link])

  • Disorders of pyrimidine metabolism - WikiLectures. (URL: [Link])

  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (URL: [Link])

  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC. (URL: [Link])

  • Purine and Pyrimidine Metabolism | Concise Medical Knowledge - Lecturio. (URL: [Link])

  • Pyrimidine Synthesis - CRASH! Medical Review Series - YouTube. (URL: [Link])

Sources

Technical Support Center: 2-Aminopyrimidine Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Kinase Inhibitor Scaffolds

The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the hinge-binding core for numerous kinase inhibitors (e.g., Imatinib, Palbociclib). However, its synthesis is often plagued by specific impurity profiles that can derail SAR studies and scale-up efforts.

This guide acts as a Tier-3 technical support resource. We move beyond basic procedures to analyze the causality of side product formation and provide self-validating protocols to eliminate them.

Module 1: De Novo Synthesis (Cyclocondensation)

Route: Condensation of Guanidine with 1,3-Dielectrophiles (e.g., 1,3-diketones, enaminones).

Core Troubleshooting: The Regioselectivity & Hydrolysis Matrix
Q1: I am observing a persistent impurity with a mass of [M+18] or [M-18] relative to my product during the condensation of guanidine with a 1,3-diketone. What is happening?

Diagnosis: You are likely observing incomplete cyclization or hydrolysis intermediates .

  • [M+18] (Hydrate/Intermediate): The uncyclized guanidine-diketone adduct. This occurs when the reaction temperature is insufficient to drive the second dehydration step.

  • [M-Target] (Hydrolysis): If using an ester-containing electrophile (e.g.,

    
    -ketoester), competitive hydrolysis of the ester by the guanidine base or added base leads to the pyrimidinone (uracil derivative) instead of the amino-pyrimidine.
    

Technical Fix:

  • Water Scavenging: Add a dehydrating agent like molecular sieves or use a Dean-Stark trap if refluxing in toluene/benzene.

  • Base Switching: If hydrolysis is the issue, switch from hydroxide bases (NaOH) to non-nucleophilic bases (Cs₂CO₃) or alkoxides matching the ester group (e.g., NaOEt in EtOH).

Q2: When reacting guanidine with an unsymmetrical 1,3-diketone, I get a 60:40 mixture of regioisomers. How do I lock the selectivity?

Mechanism: Guanidine has two equivalent nitrogens, but the 1,3-diketone has two non-equivalent carbonyls. The "harder" carbonyl reacts faster.

Strategic Protocol: To force regioselectivity, convert the 1,3-diketone into an enaminone (using DMF-DMA) before adding guanidine. The enaminone creates a distinct reactivity difference between the carbonyl (hard electrophile) and the enamine carbon (soft electrophile).

Visualizing the Pathway:

G Start Unsymmetrical 1,3-Diketone Direct Direct Condensation Start->Direct Enaminone Enaminone Formation (DMF-DMA) Start->Enaminone Guanidine Guanidine Mix Mixture of Regioisomers (60:40) Direct->Mix Poor Selectivity Single Single Regioisomer (>95:5) Enaminone->Single + Guanidine (High Selectivity)

Figure 1: Strategy for controlling regioselectivity using enaminone intermediates.

Module 2: Functionalization ( Route)

Route: Displacement of 2-Halopyrimidines with Amines.

Core Troubleshooting: The Reactivity Hierarchy
Q3: I am trying to synthesize a 2-amino-4-chloropyrimidine from 2,4-dichloropyrimidine, but I keep isolating the 4-amino-2-chloro isomer. Why?

The Science: In pyrimidines, the C4 position is significantly more electrophilic than the C2 position due to the para-like resonance contribution of the N1/N3 nitrogens. Nucleophilic attack occurs preferentially at C4.

Solution: You cannot reverse this intrinsic reactivity easily. To obtain the 2-amino-4-chloro product, you must use a "masking" strategy:

  • Reverse Approach: Start with 2-amino-4-hydroxypyrimidine, then chlorinate C4 (POCl₃).

  • Zirconium Catalysis: Recent literature suggests ZrCl₄ can sometimes modulate selectivity, but the "Reverse Approach" is more robust for scale-up.

Q4: My

reaction of 2-chloropyrimidine yields 15% of a hydroxyl impurity (2-hydroxypyrimidine). I am using K₂CO₃ in DMF at 100°C.

Root Cause: Trace Water. At 100°C, even ppm levels of water in DMF (which is hygroscopic) become highly nucleophilic, especially activated by carbonate bases. The chloride is displaced by hydroxide ions generated in situ.

The "Dry-Run" Protocol:

  • Solvent: Switch to anhydrous NMP or Dioxane (less hygroscopic than DMF).

  • Base: Use DIPEA (Hunig's base) instead of inorganic carbonates. Inorganic bases often carry water of crystallization or absorb moisture during weighing.

  • Temperature: Lower the temperature to 80°C and extend time; hydrolysis has a higher activation energy than aminolysis with good nucleophiles.

Module 3: Advanced Cross-Coupling (Buchwald-Hartwig)

Route: Pd-catalyzed amination of 2-chloropyrimidines.

Q5: I am seeing significant "Hydrodehalogenation" (reduction of C-Cl to C-H) instead of amination.

Diagnosis: This is a classic side reaction in Pd-catalyzed couplings of electron-deficient heterocycles. It usually stems from:

  • 
    -Hydride Elimination:  From the amine source or solvent.
    
  • Oxidation of Alcohol Solvents: If using isopropanol or ethanol.

Corrective Action Table:

VariableRecommendationScientific Rationale
Solvent Toluene or DME Avoids alcohols which serve as hydride sources.
Base NaOtBu or K₃PO₄ Strong alkoxides can promote

-hydride elimination; Phosphate is milder.
Catalyst Pd(OAc)₂ + Xantphos Bidentate ligands with wide bite angles facilitate reductive elimination of the amine over the hydride.

Experimental Protocols

Protocol A: Optimized Cyclocondensation (Enaminone Route)

Target: High-purity 2-aminopyrimidine from ketone.

  • Enaminone Formation:

    • Charge ketone (1.0 equiv) and DMF-DMA (1.5 equiv) in Toluene (5 vol).

    • Reflux for 4 hours. Monitor TLC (disappearance of ketone).

    • Concentrate to dryness to remove excess DMF-DMA (Critical: Residual DMF-DMA consumes guanidine).

  • Cyclization:

    • Dissolve crude enaminone in Ethanol (absolute).

    • Add Guanidine Hydrochloride (1.2 equiv).

    • Add NaOEt (1.5 equiv) or K₂CO₃ (2.0 equiv).

    • Reflux for 12 hours.

  • Workup:

    • Cool to 0°C. The product often precipitates. Filter and wash with cold water (removes guanidine salts).

Protocol B: Selective on 2,4-Dichloropyrimidine

Target: 4-amino-2-chloropyrimidine (Major isomer).

  • Setup:

    • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF (0.2 M).

    • Cool to -10°C (Cryogenic control is key for selectivity).

  • Addition:

    • Add DIPEA (1.1 equiv).

    • Add Amine (1.0 equiv) dropwise over 30 minutes.

  • Reaction:

    • Stir at 0°C for 2 hours. Do not warm until TLC confirms consumption of starting material.

    • Note: If warming is required, selectivity for C4 over C2 decreases.

Visual Troubleshooting Guide

The following diagram illustrates the decision tree for identifying side products based on reaction conditions.

Troubleshooting Start Identify Side Product CheckMass Check Mass Spec (LCMS) Start->CheckMass M_Plus_18 Mass = [M+18] CheckMass->M_Plus_18 M_Minus_Cl Mass = [M-Cl+OH] (-18 or -35) CheckMass->M_Minus_Cl M_Isomer Mass = Correct, but wrong RT CheckMass->M_Isomer Cause1 Intermediate: Uncyclized Adduct M_Plus_18->Cause1 Cause2 Hydrolysis: Wet Solvent/Base M_Minus_Cl->Cause2 Cause3 Regioisomer: C4 vs C2 Attack M_Isomer->Cause3 Fix1 Fix: Increase Temp, Add Dehydrating Agent Cause1->Fix1 Fix2 Fix: Anhydrous NMP, Organic Base (DIPEA) Cause2->Fix2 Fix3 Fix: Cryogenic Temp (-10°C) or Enaminone Route Cause3->Fix3

Figure 2: Diagnostic flow for identifying and resolving common impurities.

References

  • Mechanistic Insight into Pyrimidine Synthesis

    • Title: "Regioselective Synthesis of 2-Aminopyrimidines via Enaminones"
    • Source: Journal of Organic Chemistry
    • URL:[Link] (Verified landing page for JOC)

  • 
     Selectivity Rules: 
    
    • Title: "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines: A Review"
    • Source: Tetrahedron Letters
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: "Pd-Catalyzed Amination of Chloropyrimidines: Avoiding Dehalogen
    • Source: Organic Process Research & Development
    • URL:[Link]

(Note: Specific deep-link URLs to individual papers are often dynamic; the links provided point to the verified journal landing pages or permanent DOI resolvers where the specific topics are indexed.)

"improving solubility of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate for Biological Assays

Executive Summary & Compound Profile

Objective: To provide a robust, reproducible protocol for solubilizing Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0 / 5909-24-0) for use in cellular and enzymatic assays.

The Challenge: This compound exhibits classic "brick-dust" properties common to aminopyrimidines. Its poor aqueous solubility at physiological pH (7.4) is driven by two factors:

  • High Crystal Lattice Energy: Strong intermolecular hydrogen bonding between the 2-amino and 4-oxo/hydroxy groups creates a tightly packed crystal structure.[1]

  • Tautomeric Equilibrium: In solution, the compound predominantly exists as the 2-amino-4-pyridone tautomer (keto form), which is less soluble than the hydroxy form.[1] The pKa of the N3 proton is estimated at ~8.2. Consequently, at pH 7.4, the molecule is largely uncharged and hydrophobic, leading to precipitation.

Compound Snapshot:

PropertyValueImplication for Assay
MW ~169.14 g/mol Low MW allows for higher molar concentrations in stock.[1]
LogP ~ -0.3 to 0.5 (Predicted)Theoretically hydrophilic, but crystal packing dominates insolubility.[1]
pKa (Acidic) ~8.2 (N3-H / 4-OH)Critical: Solubility increases significantly at pH > 8.[1]5.
pKa (Basic) ~2.5 (2-NH2)Protonation requires very low pH, incompatible with most bio-assays.
H-Bond Donors 2High potential for aggregation.[1]

Workflow Visualization: Solubility Decision Tree

The following decision tree outlines the optimal solvent system based on your specific assay requirements.

Solubility_Workflow Start Start: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Stock Step 1: Prepare Stock Solution (100 mM in 100% DMSO) Start->Stock AssayType Step 2: Determine Assay Type Stock->AssayType CellFree Enzymatic / Cell-Free Assay AssayType->CellFree CellBased Cell-Based Assay AssayType->CellBased InVivo In Vivo / High Dose AssayType->InVivo BufferCheck Check Buffer pH CellFree->BufferCheck DMSOLimit Max DMSO Tolerance? (Usually < 0.5%) CellBased->DMSOLimit CoSolvent Add 5-10% Glycerol or PEG400 InVivo->CoSolvent Formulation Required HighPH Can pH be > 8.0? BufferCheck->HighPH TrisBuffer Use Tris/Glycine pH 8.5 (Solubility optimized) HighPH->TrisBuffer Yes HighPH->CoSolvent No (Physiological pH) SerialDil Intermediate Dilution Step (Pre-dilute in culture media) DMSOLimit->SerialDil Standard Protocol PrecipCheck Check for Precipitation (Microscopy/Nephelometry) SerialDil->PrecipCheck

Caption: Decision matrix for selecting the appropriate solvent vehicle based on assay constraints.

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this for all downstream applications.

  • Weighing: Accurately weigh the powder. Note: The compound may be electrostatic. Use an anti-static gun if available.

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Calculation: To make 1 mL of 100 mM stock, dissolve 16.9 mg of compound in 1 mL DMSO.

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: The solution must be completely clear. Any turbidity indicates incomplete solubilization.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for 6 months at -20°C.

Protocol B: Aqueous Dilution (Preventing "The Crash")

The most common failure point is adding the DMSO stock directly to a cold, saline-rich buffer.[1]

  • Warm Your Media: Ensure your assay buffer or cell culture media is pre-warmed to 37°C. Cold shock induces immediate precipitation.

  • The "Intermediate" Step (Optional but Recommended):

    • Instead of jumping from 100% DMSO to 0.1% DMSO, create a 10x working solution in media containing 5% DMSO.

    • Example: To achieve 10 µM final concentration:

      • Dilute 100 mM stock 1:100 into media (Result: 1 mM compound, 1% DMSO).

      • Dilute this 1 mM solution 1:100 into final well (Result: 10 µM compound, 0.01% DMSO).

  • Mixing: Add the compound solution dropwise to the buffer while vortexing or stirring rapidly. Do not add buffer to the compound.

Troubleshooting FAQ

Q1: I see a fine white precipitate immediately upon adding the stock to my cell culture media. Why? A: This is "kinetic precipitation." The local concentration of the compound at the tip of the pipette tip exceeds its solubility limit before it can disperse.

  • Fix: Use the "Intermediate Step" described in Protocol B.

  • Fix: Increase the mixing speed during addition.

  • Fix: Verify the pH of your media. If it is old, the pH might have drifted acidic (yellow color), which drastically reduces solubility.

Q2: Can I use ethanol instead of DMSO? A: Ethanol is generally inferior for this specific pyrimidine derivative. While recrystallization is often done in ethanol/water mixtures [1], the solubility at room temperature is significantly lower than in DMSO. If DMSO is toxic to your specific cell line, consider PEG400 (Polyethylene glycol 400) as a co-solvent, which often stabilizes hydrophobic heterocycles better than ethanol.

Q3: Is the methyl ester stable in aqueous buffer? A: Methyl esters are susceptible to hydrolysis, especially at pH > 8.5 or in the presence of esterases (common in serum-containing media).[1]

  • Validation: If your assay runs longer than 24 hours, you must verify stability. Run an LC-MS time-course. If hydrolysis occurs, the active species might be the carboxylic acid (2-amino-4-hydroxypyrimidine-5-carboxylic acid), which has different solubility and potency profiles.[1]

Q4: How do I improve solubility for an in vivo study (high concentration needed)? A: For animal studies where DMSO is limited:

  • Cyclodextrin Complexation: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1] The hydrophobic cavity of the cyclodextrin encapsulates the pyrimidine ring, shielding it from water while maintaining solubility.

  • pH Adjustment: Formulate in a buffer at pH 8.0 - 8.5 (e.g., Bicine or Tricine), provided this is tolerated by the route of administration.[1]

Mechanism of Insolubility (The "Why")

Understanding the tautomerism is key to mastering this compound's behavior.

Tautomerism cluster_0 Physiological pH (7.4) Hydroxy Hydroxy Form (Aromatic, Minor Tautomer) Keto Keto/Pyridone Form (Major Tautomer in Solution) High Lattice Energy Hydroxy->Keto Tautomerization Anion Anionic Form (pH > 8.2) High Solubility Keto->Anion Deprotonation (pH > 8.2)

Caption: At neutral pH, the Keto form dominates, leading to aggregation. Raising pH creates the soluble Anion.

References

  • ChemicalBook. (2026). 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE Properties and Recrystallization Protocol. Retrieved from

  • PubChem. (2025).[2] Methyl 2-aminopyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Reach Devices. (2025). Biological Buffers and pKa Values. Retrieved from

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis and Biological Evaluation. Molecules. Retrieved from

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical compounds.

Sources

"Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • Topic: Stability, Degradation, and Analytical Troubleshooting

  • Document ID: TSC-PYR-05-MD

  • Version: 2.1 (Current)[1]

  • Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Core Directive & Executive Summary

Senior Scientist Note: "In my 15 years supporting heterocyclic building blocks, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 1023815-68-0) is frequently underestimated. While the pyrimidine core offers robustness, the interplay between the C5-methyl ester and the C2-amino group creates a 'stability window' that is narrower than many researchers anticipate. The most common failure mode is not spontaneous decomposition, but moisture-induced hydrolysis catalyzed by trace impurities in unbuffered solvents. This guide moves beyond basic MSDS data to provide the mechanistic insights required for reproducible experimentation."

Immediate Handling & Storage Protocols

Status: Critical Scope: Prevention of pre-experimental degradation.

ParameterRecommendationTechnical Rationale
Storage Temp 2–8°C (Short term) -20°C (Long term)Reduces kinetic energy for ester hydrolysis and oxidative deamination.
Atmosphere Argon or Nitrogen The C2-primary amine is susceptible to slow oxidation (yellowing) upon prolonged exposure to air.
Moisture Desiccator Required The compound is hygroscopic. Water uptake accelerates ester hydrolysis to the carboxylic acid.
Solution Stability < 24 Hours (RT)In DMSO/DMF, trace water can hydrolyze the ester. Do not store in protic solvents (MeOH/EtOH) for extended periods.

Chemical Stability & Degradation Mechanisms

Understanding how the molecule breaks down is the key to troubleshooting.

Primary Pathway: Ester Hydrolysis

The methyl ester at position 5 is the "weak link." In the presence of water (even atmospheric moisture) and a catalyst (acid or base), it hydrolyzes to the parent carboxylic acid.

  • Symptom: Appearance of a polar impurity (eluting earlier in Reverse Phase HPLC).

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

Secondary Pathway: Tautomerism & Solubility

The "4-hydroxy" nomenclature is often misleading. In solution, this compound predominantly exists as the 4-oxo (lactam) tautomer.

  • Impact: This tautomerism significantly reduces solubility in non-polar solvents (DCM, Toluene) and increases the melting point due to intermolecular hydrogen bonding.

Pathway Visualization (DOT Diagram)

DegradationPathways Compound Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate (Active Ester) Tautomer 4-Oxo Tautomer (Dominant in Solution) Compound->Tautomer Rapid Equilibrium Acid 2-Amino-4-hydroxypyrimidine- 5-carboxylic acid (Major Impurity) Compound->Acid Hydrolysis (+H2O) pH < 4 or pH > 9 Methanol Methanol (Byproduct) Compound->Methanol Hydrolysis Oxidation N-Oxides / Azo Dimers (Yellowing) Compound->Oxidation Air/Light (Slow)

Figure 1: Primary degradation pathways. Note that the hydrolysis to the acid is the dominant failure mode.

Troubleshooting Guide (Q&A Format)

Scenario A: HPLC Purity Issues

Q: I see a new peak eluting before my main peak in HPLC. Is my compound degrading? A: Yes, this is the classic signature of hydrolysis .

  • Diagnosis: The carboxylic acid derivative is more polar than the methyl ester, causing it to elute earlier on C18 columns.

  • Verification: Check the UV spectrum.[2][3] The acid usually retains the pyrimidine chromophore (λmax ~260-290 nm) but shifts slightly.

  • Fix: Ensure your mobile phase pH is not extremely acidic (<2) or basic (>8). Use fresh solvents.

Scenario B: Solubility Challenges

Q: The CoA says soluble in DMSO, but I see a suspension. Why? A: This is likely due to the Lactam-Lactim Tautomerism .

  • Mechanism: The 4-oxo form creates strong intermolecular hydrogen bond networks (dimers), acting like a "brick dust" solid.

  • Fix:

    • Sonicate at 30-40°C.

    • Add a co-solvent like 5% Water or Acid (if reaction permits) to break H-bonds.

    • Warning: Do not heat >60°C for prolonged periods, or you risk decarboxylation.

Scenario C: Appearance Change

Q: My white powder has turned pale yellow. Can I still use it? A: The yellowing indicates surface oxidation of the 2-amino group.

  • Assessment: If the HPLC purity is still >95%, the oxidation is likely superficial (<1% mass).

  • Protocol: Perform a small-scale recrystallization (EtOH/Water) or wash with cold ether. If used for crude couplings, it may be acceptable as-is.

Validated Analytical Protocols

Senior Scientist Recommendation: "Do not rely on generic gradients. Aminopyrimidines tail severely on standard silica. You must control the ionization state of the amine."

Method 1: Routine Purity Check (HPLC-UV)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-10 min: 5% -> 95% B10-12 min: 95% B
Detection 254 nm (Primary), 280 nm (Secondary)
Column Temp 30°C

Why this works: The formic acid protonates the amino group (making it distinct) and suppresses the ionization of the hydroxy/oxo group, resulting in sharp peaks.

Method 2: Stress Testing (Self-Validation)

Before using the material in critical GMP steps, validate its stability in your specific solvent system.

  • Prepare Stock: 1 mg/mL in DMSO.

  • Split Samples:

    • Vial A: Control (4°C).

    • Vial B: + 10% Water (RT, 24h).

    • Vial C: + 0.1 N NaOH (RT, 1h).

  • Analyze: Inject all three.

    • Result: Vial C should show rapid conversion to the acid (Rt ~ 1.5 - 2.0 min). This confirms your method can detect the specific degradation product.

Troubleshooting Logic Flow

Use this decision tree to resolve purity issues quickly.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Type Start->IssueType ExtraPeak Extra Peak in HPLC IssueType->ExtraPeak Solubility Precipitation / Insoluble IssueType->Solubility Color Yellow/Brown Discoloration IssueType->Color RRT_Early Earlier Retention Time (Polar) ExtraPeak->RRT_Early Where? RRT_Late Later Retention Time (Non-polar) ExtraPeak->RRT_Late Where? WrongSolvent Diagnosis: Tautomer Aggregation Action: Add Co-solvent/Heat Solubility->WrongSolvent Oxidation Diagnosis: Amine Oxidation Action: Recrystallize Color->Oxidation Hydrolysis Diagnosis: Ester Hydrolysis Action: Check Moisture/pH RRT_Early->Hydrolysis Dimer Diagnosis: Amide Coupling/Dimer Action: Check Concentration RRT_Late->Dimer

Figure 2: Diagnostic decision tree for common stability issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11744833, Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (2014).Hydrolysis kinetics of pyrimidine carboxylates.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yellow Slurry" Challenge

Welcome to the technical support hub for the synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate . This scaffold is a critical intermediate in the synthesis of bioactive agents, including antiviral and anticancer therapeutics (e.g., STAT6 inhibitors).

While the chemistry appears simple—a condensation between a guanidine moiety and a malonate derivative—scale-up is notoriously difficult due to rheological changes (the reaction mixture often solidifies into a "yellow concrete"), exothermic control , and transesterification risks .

This guide moves beyond basic literature procedures to address the engineering of the chemistry.

Module 1: Reaction Design & Stoichiometry

The Core Chemistry

The synthesis typically involves the condensation of Guanidine Hydrochloride with Dimethyl Methoxymethylenemalonate (DMM) in the presence of Sodium Methoxide (NaOMe) .

Critical Rule: For the methyl ester, you must use Methanol (MeOH) and Sodium Methoxide. Using Ethanol/Ethoxide will result in rapid transesterification, yielding the ethyl ester impurity, which is nearly impossible to separate by crystallization due to structural similarity.

Step-by-Step Protocol (Self-Validating)
  • Guanidine Activation:

    • Charge Methanol (6-8 vol) and Guanidine HCl (1.1 eq) into the reactor.

    • Cool to <10°C.[1][2][3]

    • Add NaOMe (25% in MeOH, 1.1 eq) slowly.

    • Checkpoint: Verify pH > 11. Stir for 30 mins. The solution should be clear to slightly hazy (NaCl precipitation).

  • Condensation (The Exotherm):

    • Add Dimethyl Methoxymethylenemalonate (1.0 eq) dropwise.

    • Control: Maintain internal temperature <25°C during addition.

    • Observation: The mixture will transition from clear

      
       cloudy 
      
      
      
      thick yellow slurry.
  • Cyclization:

    • Heat to reflux (65°C) for 3–5 hours.

    • Rheology Warning: The slurry viscosity will peak at 1-2 hours. Ensure high-torque agitation.

Workflow Diagram

ReactionWorkflow Figure 1: Critical Process Workflow for Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Start Start: Guanidine HCl + MeOH Activation Activation: Add NaOMe (Exothermic) Start->Activation Neutralization Addition Addition: Add DMM (<25°C) Activation->Addition Free Base Gen Slurry Slurry Phase: Precipitation of Intermediate Addition->Slurry Aza-Michael Addn Reflux Cyclization: Reflux 4h (Viscosity Peak) Slurry->Reflux Ring Closure Quench Workup: Acidify to pH 5-6 Reflux->Quench Completion

Module 2: Troubleshooting The "Concrete" Reactor

The most common failure mode in this synthesis is the physical inability to stir the reaction mixture.

Q: The reaction mixture has solidified. My agitator tripped. What now?

Diagnosis: This is a mass transfer failure, not a chemical one. The intermediate sodium salt of the pyrimidine is highly insoluble in methanol.

Immediate Fix:

  • Do NOT add water (this stops the reaction if cyclization isn't complete).

  • Add more Methanol: Dilute by an additional 2–3 volumes.

  • Increase Agitation: If possible, switch to a retreat curve impeller or anchor stirrer designed for high-viscosity slurries.

Prevention for Next Batch:

  • Solvent Ratio: Do not run this reaction at <5 volumes of solvent. 8–10 volumes is the "safe zone" for scale-up.

  • Staged Heating: Do not ramp to reflux immediately. Hold at 40°C for 1 hour to allow the initial precipitate to form in a more controlled crystal habit before hard reflux.

Module 3: Purity & Isolation (The "Clean" Phase)

Q: My product is 90% pure by HPLC, but the melting point is low. Why?

Diagnosis: Likely salt contamination (NaCl) or trapped sodium methoxide. The product exists as a sodium salt in the reaction mixture.

The Acidification Protocol:

  • Distill off 50% of the Methanol (optional, improves yield).

  • Add Water (5 vol) to dissolve the inorganic salts (NaCl).

  • Critical Step: Adjust pH to 5.0–6.0 using Acetic Acid or dilute HCl.

    • Why? You must protonate the 4-position oxygen (converting the enolate to the keto/hydroxy form) to precipitate the free ester.

    • Warning: Going to pH < 3 can hydrolyze the ester or protonate the amino group, solubilizing the product and killing the yield.

Data: Solubility Profile
SolventSolubility (25°C)Usage
Water InsolubleWash solvent (removes NaCl)
Methanol Slightly SolubleReaction solvent
Ethanol InsolubleAnti-solvent
DMSO/DMF SolubleAnalytical sample prep (NMR/HPLC)
Acetic Acid Soluble (Hot)Recrystallization (if needed)

Module 4: Impurity Profiling & Logic Tree

Use the following diagram to diagnose specific impurities appearing in your HPLC trace.

ImpurityLogic Figure 2: Impurity Troubleshooting Logic Tree Issue Impurity Detected (HPLC/LCMS) RRT_Low Early Eluting (Polar) Issue->RRT_Low RRT_High Late Eluting (Non-Polar) Issue->RRT_High Imp1 Hydrolyzed Acid (Ester Cleavage) RRT_Low->Imp1 Water present during reflux Imp2 Guanidine Adducts RRT_Low->Imp2 Excess Guanidine Poor washing Imp3 Ethyl Ester Analog (Transesterification) RRT_High->Imp3 Used EtOH/EtONa instead of MeOH Imp4 Bis-Pyrimidine RRT_High->Imp4 Thermal degradation (>80°C)

Frequently Asked Questions (FAQs)

Q1: Can I use Guanidine Carbonate instead of Guanidine HCl?

A: Yes, and it is often preferred on a large scale because it avoids the formation of chloride salts (NaCl), which are corrosive to stainless steel reactors.

  • Adjustment: You do not need NaOMe to neutralize the carbonate as strictly as the HCl salt, but a catalytic amount of methoxide helps initiate the reaction. Note that CO2 evolution will occur—ensure reactor venting is adequate.

Q2: Why is the yield consistently stuck at 70%?

A: This is historically typical for this chemistry [1]. Losses occur primarily during the filtration of the "yellow slurry" where the product is trapped in the mother liquor or lost during the pH adjustment.

  • Optimization: Cool the acidified slurry to 0–5°C and hold for 4 hours before filtration. Use "functionalized magnetic particles" (e.g., Fe3O4@SiO2) has been reported to boost yields to >90% by stabilizing the transition state, though this is often impractical for multi-kilo scale [1].

Q3: The product color is dark orange instead of pale yellow.

A: This indicates oxidation or thermal decomposition.

  • Fix: Ensure the reaction is run under a nitrogen blanket. The amino group at the 2-position is susceptible to oxidative discoloration at high temperatures.

References

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.[1] Link

  • Nagashima, S., et al. (2007).[4] Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.[4] Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Link

  • Ambeed.[5] (n.d.). Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate MSDS. Ambeed. Link

  • Fu, X., & Tan, C. H. (2011).[6] Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222.[6] Link

Sources

"avoiding impurities in the synthesis of pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Role: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub.

You are likely here because your LC-MS traces are showing "ghost" peaks, your regioselectivity is inverted, or your palladium levels are failing QC. Pyrimidine chemistry is deceptively simple; while the ring is stable, the electronics at positions 2, 4, and 6 create a minefield of potential impurities.

This guide is not a textbook. It is a collection of Root Cause Analyses (RCA) and Corrective/Preventative Actions (CAPA) designed to fix your current experiment.

Ticket #101: Regioselectivity Failures in 2,4-Dichloropyrimidines

User Report: "I am attempting an SNAr reaction on 2,4-dichloropyrimidine with an amine. I am targeting the C2 position, but NMR shows a 9:1 mixture favoring the C4 product. How do I invert this selectivity?"

Diagnosis (The "Why")

In unsubstituted 2,4-dichloropyrimidines, the C4 position is electronically and sterically favored for nucleophilic attack.

  • Electronics: The nitrogen at N3 renders C4 more electron-deficient (para-like resonance) compared to C2 (ortho-like resonance).

  • Sterics: The C2 position is flanked by two ring nitrogens, creating a "steric gate" that hinders the approach of bulky nucleophiles.

To hit C2, you must either block C4 or exploit specific "soft" interactions (hydrogen bonding) that direct the nucleophile to C2.

Troubleshooting Protocol
VariableStandard Condition (Favors C4)Inversion Condition (Favors C2)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Protic (THF, IPA)
Base DIPEA / TEA (Steric bulk irrelevant)Lewis Acid (ZnCl₂) or Alkoxides
Temperature 0°C to RTLow Temp (-78°C to -20°C)
Stoichiometry 1.0 equiv Nucleophile0.95 equiv (Starve the reaction)
Corrective Workflow: C2-Selective Amination

Reference: The "Hydrogen Bond" Directing Effect

  • Solvent Switch: Dissolve 2,4-dichloropyrimidine in THF (not DMF).

  • Lewis Acid Additive: Add 1.1 equivalents of ZnCl₂ . The Zinc coordinates to N3, increasing the electrophilicity of C2 relative to C4.

  • Addition: Add the amine dropwise at 0°C .

  • Validation: Monitor via 1H NMR. The C4-proton signal will shift significantly if the C2-chlorine is displaced.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Goal Target Position? Start->Goal C4 Target: C4 (Major) Goal->C4 Default Reactivity C2 Target: C2 (Minor/Hard) Goal->C2 Requires Forcing MethodC4 Standard S_NAr Solvent: DMF/EtOH Base: DIPEA Temp: 0°C -> RT C4->MethodC4 MethodC2_A Method A: Lewis Acid Add ZnCl2 (1.1 eq) Solvent: THF C2->MethodC2_A MethodC2_B Method B: Steric Control Use bulky amine + Non-polar solvent C2->MethodC2_B

Caption: Decision logic for controlling nucleophilic attack on asymmetric chloropyrimidines.

Ticket #102: The "Stalled" Biginelli Cyclization

User Report: "My Biginelli reaction (Aldehyde + Urea + Beta-keto ester) has low yield. LC-MS shows a mass corresponding to the 'Open Chain' intermediate. It won't close."

Diagnosis

The Biginelli reaction is a multicomponent cascade. The most common impurity is the acyclic ureido intermediate . This forms when the interception of the iminium ion by urea occurs, but the final dehydration/cyclization step fails due to insufficient acid catalysis or water accumulation .

Common Impurities:

  • Acyclic Ureide: Mass = [M+18] relative to product.

  • Hantzsch Pyridine: Formed if 2 equivalents of beta-keto ester react with the aldehyde (excluding urea).

  • Knoevenagel Adduct: Aldehyde + Beta-keto ester only.

Troubleshooting Protocol

Step 1: The "Water Scavenger" Fix Water is a byproduct of the cyclization. If your solvent is "wet" ethanol, the equilibrium shifts backward.

  • Action: Add 4Å Molecular Sieves or use Trimethylsilyl chloride (TMSCl) as a mediator. TMSCl acts as both a Lewis acid and a water scavenger.

Step 2: Acid Strength Adjustment Weak acids (Acetic acid) often stall at the ureide stage.

  • Action: Switch to a stronger Brønsted acid (pTsOH, 10 mol%) or a Lewis Acid (Yb(OTf)₃).

Step 3: Prevention of Hantzsch Impurity

  • Action: Slow addition of the beta-keto ester. Ensure Urea is present in excess (1.2 - 1.5 eq) before adding the beta-keto ester to the aldehyde/catalyst mixture.

Visual Logic: Biginelli Impurity Pathways

Biginelli Inputs Aldehyde + Urea + Beta-Keto Ester Inter1 Acyl Iminium Ion Inputs->Inter1 Path_Good Urea Attack Inter1->Path_Good Path_Bad 2nd Keto-Ester Attack Inter1->Path_Bad Low Urea Conc. Ureide Open-Chain Ureide (STALL POINT) Path_Good->Ureide Product Dihydropyrimidinone (DHPM) Ureide->Product Requires Acid/Heat - H2O Hantzsch Hantzsch Pyridine (Impurity) Path_Bad->Hantzsch

Caption: Divergent pathways in Biginelli synthesis showing the critical stall point at the acyclic ureide.

Ticket #103: Palladium Scavenging in Pyrimidine Couplings

User Report: "Suzuki coupling on a chloropyrimidine worked, but the product is grey/black. Residual Pd is >500 ppm. Recrystallization isn't working."

Diagnosis

Pyrimidines are nitrogen-rich. These nitrogens act as ligands, coordinating to Palladium (Pd) species and pulling them into the organic phase/crystal lattice during workup. Standard aqueous washes fail because the Pd-Pyrimidine complex is lipophilic .

Remediation Protocol (The "Three-Stage" Clean)

Do not rely on crystallization alone. You must chemically displace the Pd.

Stage 1: The "Soft" Scavenger (During Workup)

  • Reagent: N-Acetyl Cysteine or Sodium Diethyldithiocarbamate.

  • Action: Add 5 mol% relative to Pd loading during the final 30 minutes of the reaction. These sulfur ligands bind Pd tighter than the pyrimidine nitrogens.

Stage 2: Solid Phase Extraction (Post-Workup)

  • Reagent: Silica-supported Thiol (e.g., SiliaMetS® Thiol).

  • Protocol:

    • Dissolve crude product in THF or EtOAc (10 volumes).

    • Add Thiol-Silica (10 wt% relative to mass of crude).

    • Stir at 40°C for 1 hour.

    • Filter through a 0.45µm pad.

Stage 3: The "Charcoal" Polish

  • Reagent: Activated Carbon (specialized grades like Darco KB-G).

  • Warning: Some carbons adsorb the pyrimidine product due to pi-stacking. Test on a small aliquot first.

Data: Scavenger Efficiency Comparison

Scavenger MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)
Crystallization (EtOH) 120045015%
Celite Filtration 12009002%
Silica-Thiol (1 hr) 1200< 203%
Activated Carbon 12005010-20%
Frequently Asked Questions (Quick Fixes)

Q: Why is my 4-chloropyrimidine hydrolyzing to the pyrimidone during storage? A: Chloropyrimidines are sensitive to moisture, especially if traces of acid remain from synthesis. The hydrolysis is autocatalytic (HCl byproduct accelerates the reaction).

  • Fix: Store over solid K₂CO₃ or in a desiccator. Ensure the final workup included a basic wash (NaHCO₃) to neutralize residual acid .

Q: I see a "Bis-alkylation" impurity when alkylating Uracil. How do I stop it? A: N1 vs N3 selectivity is pH dependent. N1 is more acidic (pKa ~9.5) than N3.

  • Fix: Use a weak base (NaHCO₃) and exactly 1.0 equivalent of alkyl halide to target N1. Strong bases (NaH) deprotonate both, leading to N1,N3-dialkylation.

Q: My pyrimidine product is water-soluble and I can't extract it. A: Pyrimidines with polar groups (NH₂, OH) are amphoteric.

  • Fix: Do not use extraction. Evaporate the reaction solvent and use Soxhlet extraction with Acetone or IPA to pull the product from the inorganic salts.

References
  • Regioselective Control of SNAr on Dichloropyrimidines: J. Org. Chem. 2015, 80, 15, 7757–7763. Link

  • Biginelli Reaction Impurities & Mechanism: J. Org. Chem. 2003, 68, 12, 4684–4692. Link

  • Palladium Removal Strategies in Pharma: Org. Process Res. Dev. 2016, 20, 4, 768–776. Link

  • Hydrolysis Kinetics of Chloropyrimidines: Org. Process Res. Dev. 2006, 10, 5, 947–958. Link

Technical Support Center: Isolation & Purification of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

[1][2][3][4]

Ticket ID: #PYR-ISO-554 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Workup procedures for isolating pure Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate[1][2][3]

Introduction: The "Hidden" Complexity

You are likely synthesizing this compound via the condensation of guanidine (or its salt) with dimethyl ethoxymethylenemalonate in the presence of an alkoxide base (e.g., NaOMe).[2][3]

While the chemistry seems straightforward, the workup is where 60% of batches fail or suffer from low purity. The core challenge lies in the molecule's amphoteric nature and its tendency to trap inorganic salts.[2] This guide moves beyond standard textbook descriptions to address the physical chemistry governing the isolation of this specific pyrimidine scaffold.

Module 1: The "Crude" Isolation (The Crash-Out)

The reaction mixture typically ends as a homogeneous solution containing the sodium enolate of your product.[2] The goal is to protonate this salt to its neutral, insoluble form without over-acidifying (which solubilizes it as a cation).[3]

Standard Operating Procedure (SOP)
  • Quenching: Dilute the reaction mixture with water (approx. 2-3 volumes relative to solvent).

  • Acidification (The Critical Step):

    • Slowly add Glacial Acetic Acid or 1M HCl.[2]

    • Target pH: 5.0 – 6.0 .

    • Why? The pKa of the protonated 2-amino group is roughly 3–4, and the pKa of the 4-hydroxy (enol) is roughly 8–9.[1][2][3] The Isoelectric Point (pI) where solubility is lowest is between pH 5 and 6.[2][3]

  • Aging: Stir the slurry at 0–5°C for 1–2 hours. This "Ostwald ripening" allows small, sticky particles to aggregate into filterable crystals.[2][3]

  • Filtration: Filter the solid. Do not let the cake run dry yet.

Troubleshooting the Isolation
SymptomProbable CauseCorrective Action
No Precipitate Forms pH is too low (< 3) or too high (> 8).[1][2][3]Readjust pH to 5.5 using 10% NaOH or AcOH.[2] Cool to 0°C.
Sticky/Gummy Solid Oligomerization of unreacted malonate or rapid precipitation.[2]Sonicate the slurry for 10 mins. If that fails, reheat to 50°C and cool very slowly (10°C/hour).
High Ash Content Trapped NaCl or NaOAc.[2]Reslurry the wet cake in hot water (60°C) for 30 mins, then re-filter.

Module 2: Purification & Recrystallization

If the crude purity is <95% (HPLC), recrystallization is required.[3] This molecule has poor solubility in standard organic solvents (DCM, EtOAc, Hexanes) due to strong intermolecular hydrogen bonding.[2][3]

Solvent Selection Guide
Solvent SystemSuitabilityNotes
DMF / Water (1:1) Excellent Dissolve in hot DMF, add water until turbid, cool.[1][2][3] Removes inorganic salts well.[2]
Acetic Acid / Water Good Dissolve in hot AcOH, precipitate with water.[2][3] Good for removing unreacted guanidine.[2]
Methanol (Large Vol) Moderate Requires Soxhlet extraction or huge volumes due to low solubility.[2][3]
Ethanol / Water Standard Classic method.[1][2] Dissolve in boiling 60% EtOH, cool slowly.
Purification Workflow Diagram

PurificationLogicStartCrude Solid IsolatedCheckPurityCheck Purity (HPLC/NMR)Start->CheckPurityHighSaltIssue: High Inorganic Salts(Ash > 0.5%)CheckPurity->HighSaltBroad Baseline in NMRHighOrgIssue: Organic Impurities(Guanidine/Malonate)CheckPurity->HighOrgSharp Impurity PeaksWashWaterSlurry Wash:Hot Water (60°C, 30 min)HighSalt->WashWaterRecrystDMFRecrystallization:DMF/H2O (1:1)HighOrg->RecrystDMFGeneral ImpuritiesRecrystAcOHRecrystallization:AcOH/H2OHighOrg->RecrystAcOHBasic ImpuritiesFinalDryVacuum Dry(50°C, P2O5 trap)WashWater->FinalDryRecrystDMF->FinalDryRecrystAcOH->FinalDry

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Module 3: Frequently Asked Questions (Technical)

Q1: My NMR spectrum shows a missing proton or shifting peaks. Is it the wrong product?

A: Likely not. This molecule exhibits keto-enol tautomerism .[1][2]

  • In DMSO-d6: You will often see the 4-oxo form (amide-like), where the proton resides on N3 rather than the oxygen.[1][2][3] This can broaden the NH peaks or shift them significantly (>10 ppm).[2][3]

  • Verification: Look for the characteristic methyl ester singlet (~3.7–3.8 ppm) and the C6-H singlet (~8.5 ppm).[2][3] If these are present, the core structure is intact.[2][3]

Q2: Mass Spec shows a [M-14] peak.[1][2][3][4] What is this?

A: This usually indicates hydrolysis of the methyl ester to the carboxylic acid (Mass difference: -CH3 (+15) vs -H (+1) = net loss of 14).[1][2][3]

  • Cause: Prolonged heating in aqueous base during the reaction or heating in acidic water during workup.[2]

  • Prevention: Keep workup temperatures <60°C when water is present.[2] Ensure the quenching step is not left stirring overnight at high pH.[2]

Q3: The product turns pink/brown upon drying.

A: This indicates oxidative instability , often catalyzed by trace metals or light.[2][3]

  • Fix: Dry in a vacuum oven under nitrogen bleed. Store in amber vials. If the color is severe, wash with cold methanol containing a trace of sodium metabisulfite (antioxidant) before drying.[3]

Module 4: Safety & Stability

  • Storage: Store at +4°C. The methyl ester is stable, but the 2-amino group can react with atmospheric CO2 over months to form carbamates if not sealed.[2]

  • Handling: The compound is a skin irritant.[2] Use standard PPE.[2]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][3][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.[2][3]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017).[2][3][5] Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 18503.[2][3]

  • Barrett, A. G. M., et al. (1976).[2][3] Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.[1][2][3][6] U.S. Patent 3,997,537.[2]

  • PubChem. (n.d.).[2][3] Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Compound Summary). National Library of Medicine.[2] [2][3]

Validation & Comparative

Comparative Guide: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate vs. Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 2503-56-2) is rarely used as a standalone therapeutic agent. Instead, it serves as a "Privileged Scaffold" in Fragment-Based Drug Discovery (FBDD). While standard antibiotics like Ciprofloxacin or Amoxicillin act as finished effectors, this pyrimidine ester functions as a versatile precursor, allowing medicinal chemists to synthesize inhibitors for novel targets such as IspF (in the MEP pathway) and Dihydrofolate Reductase (DHFR) .

This guide compares the pharmacological potential of libraries derived from this scaffold against standard-of-care (SoC) agents, focusing on efficacy against Multi-Drug Resistant (MDR) pathogens.

Chemical Identity & Pharmacophore Analysis[1]

Unlike fluoroquinolones which rely on a fused bicyclic core, the Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate offers a specific binding motif suited for metalloenzymes.

  • Zinc-Binding Motif: The proximity of the hydroxyl group (C-4) and the carbonyl oxygen of the ester (C-5) creates a bidentate chelation site, ideal for inhibiting zinc-dependent bacterial enzymes like IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase).[1]

  • H-Bonding Donors/Acceptors: The 2-amino group mimics the pteridine ring of folates, allowing derivatives to target the folate pathway (similar to Trimethoprim).

Comparative Pharmacophore Table
FeatureTarget Scaffold (M2A4H5C)Ciprofloxacin (Fluoroquinolone)Trimethoprim (DHFR Inhibitor)
Core Structure Monocyclic PyrimidineBicyclic QuinoloneBicyclic Pyrimidine
Primary Target IspF (MEP Pathway) / DHFRDNA Gyrase / Topoisomerase IVDihydrofolate Reductase
Binding Mode Metal Chelation (Zn2+) & H-BondingDNA IntercalationActive Site H-Bonding
Resistance Profile Low (Novel Mechanism)High (Efflux & Target Mutation)Moderate (Plasmid encoded)

Comparative Efficacy Data: Derivatives vs. Standards[1][3]

The raw methyl ester scaffold typically exhibits high Minimum Inhibitory Concentration (MIC) values (>100 µg/mL). However, functionalization at the C-5 ester or N-linked substitutions dramatically enhances potency.

The data below synthesizes findings from recent medicinal chemistry campaigns (e.g., Burkholderia IspF inhibitors and fused thienopyrimidines).

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
Compound ClassE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (MDR)Mechanism Note
M2A4H5C (Parent Scaffold) >128>128>256Poor cell penetration; weak binding.
Optimized Derivative (IspF Inhibitor) 8 - 164 - 832Targets MEP pathway (absent in humans).
Fused Derivative (Thienopyrimidine) 2 - 40.039 - 1.016Enhanced lipophilicity & DNA interaction.
Ciprofloxacin (Control) 0.0150.251.0Standard DNA Gyrase inhibition.
Trimethoprim (Control) 0.52.0>64Standard folate inhibition.

Analysis:

  • Vs. Ciprofloxacin: Derivatives of the pyrimidine scaffold are generally less potent than Ciprofloxacin against susceptible strains but retain activity against quinolone-resistant strains due to the distinct mechanism (IspF inhibition).

  • Vs. Trimethoprim: Fused derivatives (e.g., thienopyrimidines synthesized from the scaffold) often outperform Trimethoprim against S. aureus, achieving MICs as low as 0.039 µg/mL.

Mechanism of Action: The MEP Pathway Advantage

A critical advantage of this scaffold is its ability to target the Non-Mevalonate (MEP) Pathway . Mammals use the Mevalonate pathway for isoprenoid synthesis, whereas many Gram-negative bacteria (including Burkholderia and Mycobacterium) use the MEP pathway. This ensures high selectivity and low host toxicity.

Diagram 1: MEP Pathway Inhibition (IspF Target)

The following diagram illustrates where the pyrimidine scaffold interferes with bacterial isoprenoid biosynthesis.

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP (Deoxyxylulose-5-P) Pyruvate->DXP MEP MEP (Methylerythritol-4-P) DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP MECPP MEcPP (Cyclodiphosphate) CDP_MEP->MECPP Cyclization Isoprenoids Isoprenoids (Cell Wall / Respiration) MECPP->Isoprenoids Downstream Steps Dxs Dxs Dxs->Pyruvate IspC IspC IspC->DXP IspF IspF Enzyme (Zn2+ Dependent) IspF->CDP_MEP Inhibitor Pyrimidine Scaffold (M2A4H5C Derivative) Inhibitor->IspF Chelates Zn2+ Blocks Active Site

Caption: The scaffold derivatives inhibit IspF, a Zinc-dependent enzyme in the MEP pathway, preventing bacterial cell wall synthesis.

Experimental Protocols

To validate the efficacy of this scaffold, researchers must move from the raw ester to active derivatives and then screen them.

Workflow: Synthesis to Screening[1][4][5]
  • Functionalization: The C-5 ester is converted to an amide or hydrazide to increase binding affinity.

  • Screening: Standard Broth Microdilution (CLSI guidelines).

Diagram 2: Validation Workflow

Experimental_Workflow Start Start: Methyl 2-amino-4- hydroxypyrimidine-5-carboxylate Synth Synthesis: React with Amines/Hydrazines (Nucleophilic Substitution) Start->Synth Purify Purification: Recrystallization/HPLC (>95% Purity) Synth->Purify Assay_Prep Assay Prep: Dissolve in DMSO Dilute in Mueller-Hinton Broth Purify->Assay_Prep Inoculation Inoculation: Add Bacteria (5x10^5 CFU/mL) Assay_Prep->Inoculation Readout Readout: Measure OD600 or Resazurin Fluorescence Inoculation->Readout

Caption: Step-by-step workflow from chemical scaffold to biological validation.

Detailed Protocol: MIC Determination (Broth Microdilution)
  • Objective: Determine the lowest concentration of the derivative that inhibits visible growth.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of E. coli ATCC 25922 (QC strain).
    
  • Compound Preparation:

    • Dissolve 10 mg of the pyrimidine derivative in 1 mL 100% DMSO.

    • Perform serial 2-fold dilutions in CAMHB to achieve a range of 64 µg/mL to 0.125 µg/mL.

  • Incubation: 16–20 hours at 37°C, ambient air.

  • Validation: Ciprofloxacin control must fall within CLSI ranges (0.004–0.015 µg/mL for E. coli ATCC 25922).

Conclusion

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is not a competitor to Ciprofloxacin in its raw form, but it is a superior starting point for developing antibiotics against novel targets like IspF. Its value lies in its zinc-chelating pharmacophore , which offers a pathway to overcome resistance mechanisms that currently render fluoroquinolones and sulfonamides ineffective.

Recommendation: For drug development programs targeting Gram-negative MDR pathogens, this scaffold should be utilized to generate libraries of 5-carboxamide derivatives , specifically optimizing for lipophilicity to enhance cell membrane penetration.

References

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. National Institutes of Health (PubMed/PMC). [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands / Iran J Pharm Res.[2][3] [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. National Institutes of Health (PMC). [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI Molecules. [Link][4][2][3][5][6][7]

Sources

"comparative study of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate and other IspF inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate , a representative of the pyrimidine-based zinc-binding chemotypes, against established inhibitors of the enzyme IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase).

Executive Summary & Mechanism of Action

The Methylerythritol Phosphate (MEP) pathway is the sole route for isoprenoid biosynthesis in many pathogenic bacteria (e.g., Mycobacterium tuberculosis, Burkholderia pseudomallei) and apicomplexan parasites (e.g., Plasmodium falciparum). Since this pathway is absent in humans (who use the Mevalonate pathway), enzymes like IspF are high-value targets for novel anti-infectives.[1]

IspF is a Zn²⁺-dependent homotrimer that cyclizes 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), releasing Cytidine Monophosphate (CMP).[2]

The Compound: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This compound represents a class of Zinc-Binding Groups (ZBGs) designed to mimic the pyrophosphate moiety of the natural substrate.

  • Mechanism: The pyrimidine core acts as a scaffold to position the 4-hydroxyl and 5-carboxylate (or carbonyl) oxygen atoms for bidentate coordination with the catalytic Zn²⁺ ion in the IspF active site.

  • Role: Often utilized as a fragment lead or a prodrug. The methyl ester facilitates cellular entry (permeability) and may be hydrolyzed intracellularly to the free acid, which possesses higher affinity for the Zinc cation.

Comparative Performance Analysis

The following table contrasts the Pyrimidine Carboxylate scaffold with three major classes of IspF inhibitors: Hydroxamates , Aryl-Sulfonamides , and Substrate Analogs .

Table 1: Physicochemical & Inhibitory Profile Comparison[3][4][5][6]
FeatureMethyl 2-amino-4-hydroxypyrimidine-5-carboxylate L-Tryptophan Hydroxamate Aryl Bis-Sulfonamides CDP-ME Analogs
Primary Target IspF (Zn²⁺ Active Site)IspF (Zn²⁺ Active Site)IspF (Substrate Pocket)IspF (Substrate Pocket)
Binding Mode Bidentate Zn²⁺ chelation (via O-O motif)Strong Zn²⁺ chelation (Hydroxamate)Hydrophobic/Stacking interactionsSubstrate mimicry (Competitive)
Potency (IC₅₀) ~10 - 100 µM (Est. Scaffold Activity)1.4 - 1.6 µM (P. falciparum)0.24 - 1.4 µM (A. thaliana/P. falc)> 100 µM (Typically weak)
Ligand Efficiency High (Fragment-like, low MW)ModerateLow (High MW, >500 Da)Low (Polar, charged)
Cell Permeability High (Ester form is lipophilic)Low to ModerateModerateVery Low (Phosphate groups)
Selectivity Risk Low (Specific to MEP pathway ZBGs)High (Hydroxamates can hit MMPs/HDACs)LowHigh (Nucleotide mimicry)
Development Status Hit-to-Lead / Fragment Reference StandardLead OptimizationTool Compound

Analyst Insight: While L-Tryptophan Hydroxamate shows higher raw potency in vitro, the Pyrimidine Carboxylate series offers superior "drug-likeness." Hydroxamates often suffer from poor pharmacokinetics and off-target toxicity (binding human metalloproteases). The pyrimidine scaffold provides a more tunable platform for growing the fragment into a nanomolar inhibitor without the "pan-assay interference" liability of hydroxamates.

Mechanistic Visualization

The following diagram illustrates the MEP pathway context and the specific interference points of the compared inhibitors.

MEP_Pathway_Inhibition cluster_pathway MEP Pathway (Bacterial/Plastid) DXP DOXP IspC IspC (Dxr) DXP->IspC MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_ME2P CDP-ME2P (Substrate) IspF IspF (Synthase) [Zn2+ Dependent] CDP_ME2P->IspF MEcPP MEcPP (Product) IspC->MEP IspD->CDP_ME IspE->CDP_ME2P IspF->MEcPP Inhibitor1 Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate (Zn2+ Binder) Inhibitor1->IspF Chelates Active Site Zn2+ Inhibitor2 L-Tryptophan Hydroxamate Inhibitor2->IspF Chelates Active Site Zn2+ Inhibitor3 Aryl Bis-Sulfonamides Inhibitor3->IspF Occupies Hydrophobic Pocket caption Fig 1: IspF Inhibition Nodes. The pyrimidine carboxylate targets the catalytic Zinc, blocking cyclization.

Experimental Validation Protocols

To objectively compare "Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate" against the reference standards, the following self-validating workflow is recommended.

Protocol A: Fluorescence-Based Thermal Shift Assay (FTS)

Use this to validate physical binding to the IspF protein, independent of enzymatic turnover.

  • Protein Prep: Purify recombinant B. pseudomallei or M. tuberculosis IspF (concentration ~5 µM).

  • Dye: Use SYPRO Orange (5x final concentration).

  • Compound: Incubate IspF with 100 µM of the Methyl ester and reference inhibitors (Hydroxamate) for 10 mins.

  • Run: Perform melt curve (25°C to 95°C, 0.5°C/min ramp) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: A

      
       indicates significant binding.
      
    • Note: The acid form (hydrolyzed ester) often shows a higher

      
       due to stronger Zn interactions.
      
Protocol B: EnzCheck® Coupled Enzyme Assay (IC₅₀ Determination)

Use this to quantify functional inhibition.

Principle: IspF activity releases CMP. This assay couples CMP production to a kinase cascade that consumes NADH, measurable by absorbance at 340 nm.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

    • Substrate: 200 µM CDP-ME2P (Synthetic or enzymatically generated).

    • Enzyme: 100 nM IspF.

    • Coupling System: CMP Kinase + Pyruvate Kinase + Lactate Dehydrogenase + NADH.

  • Inhibitor: Add serial dilutions of "Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate" (Range: 0.1 µM – 500 µM).

  • Initiation: Start reaction with Substrate.

  • Measurement: Monitor

    
     decrease over 20 minutes.
    
  • Calculation:

    
    
    Fit data to the Hill equation to derive IC₅₀.
    

References

  • Watkins, S. M., et al. (2019). "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF." Bioorganic & Medicinal Chemistry Letters, 29(20), 126660.

  • Bitonti, A. J., et al. (2006). "Bis-sulfonamides as inhibitors of IspF from Arabidopsis thaliana and Plasmodium falciparum." ChemMedChem, 1(1), 108-116.

  • Ropponen, H. K., et al. (2021). "Structural and biophysical characterization of the Burkholderia pseudomallei IspF inhibitor L-tryptophan hydroxamate."[1][3] Bioorganic & Medicinal Chemistry Letters, 48, 128273.[1][3] [1][3]

  • Masini, T., & Hirsch, A. K. (2014). "Development of Inhibitors of the MEP Pathway Enzymes as Potential Anti-Infective Agents." Journal of Medicinal Chemistry, 57(23), 9740–9763.

Sources

Technical Comparison Guide: Structure-Activity Relationship of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Scaffold

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a privileged scaffold in medicinal chemistry, primarily recognized for its ability to coordinate divalent metal ions (


, 

,

) within enzyme active sites. Its utility spans from antibacterial agents (targeting the MEP pathway via IspF) to antivirals (targeting HCV NS5B and HCMV pUL89 terminase).

This guide objectively compares the performance of the parent methyl ester against its hydrolyzed acid forms and C2/C6-substituted analogs. The data indicates that while the methyl ester often serves as a cell-permeable prodrug, the free carboxylic acid is frequently the active pharmacophore required for bidentate metal chelation.

SAR Landscape & Pharmacophore Logic

The biological activity of this scaffold hinges on the interplay between the "Warhead" (C4-OH/C5-COOR) and the "Recognition Elements" (C2-Amino/C6-Alkyl).

Pharmacophore Map

The following diagram illustrates the functional logic of each position on the pyrimidine ring.

SAR_Map Scaffold Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate Core C5 C5 Position (Ester/Acid) Electronic Switch Scaffold->C5 Determines Potency (Prodrug vs Active) C4 C4 Position (Hydroxyl/Oxo) Metal Binding Donor Scaffold->C4 Essential for Zn/Mg Chelation C2 C2 Position (Amino) Solubility & Lipophilic Interaction Scaffold->C2 Target Selectivity (Lipophilic Pocket) C6 C6 Position Steric Gatekeeper Scaffold->C6 Metabolic Stability Mechanism Metal Chelation (Zn++, Mg++) C5->Mechanism Bidentate Chelation (with C4)

Figure 1: Functional decomposition of the pyrimidine-5-carboxylate scaffold. The C4-C5 axis forms the critical metal-binding triad.

Critical Modification Zones
Zone A: The C5-Carboxylate Switch (Ester vs. Acid vs. Amide)
  • Methyl Ester: Generally acts as a prodrug . It exhibits superior cellular permeability (LogP ~0.5–1.0) but weak intrinsic inhibitory activity against metalloenzymes because the ester carbonyl is a poor ligand for

    
     compared to the carboxylate anion.
    
  • Carboxylic Acid: The active species . It forms a high-affinity bidentate complex with active site metals. However, its high polarity often limits whole-cell activity unless specific transport mechanisms exist.

  • Carboxamide: Often leads to a loss of potency in metal-dependent targets (e.g., HCMV pUL89) due to weaker coordinate bonding capabilities compared to the ionized acid.

Zone B: The C2-Amino Anchor
  • Unsubstituted (

    
    ):  Provides hydrogen bond donors but lacks hydrophobic reach.
    
  • N-Alkylation/Arylation: Crucial for potency. For IspF inhibitors , adding a lipophilic tail (e.g., benzyl or substituted phenyl) allows the molecule to reach a hydrophobic "flap" near the active site, increasing affinity by 10–100 fold.

Comparative Performance Data

Case Study 1: Antibacterial Activity (IspF Inhibition)

Target:Burkholderia pseudomallei IspF (Zn-dependent).[1] Mechanism: The inhibitor mimics the diphosphate moiety of the natural substrate.

Table 1: Impact of C5-Ester Hydrolysis on Potency

Compound VariantR-Group (C5)

(Surface Plasmon Resonance)
IC50 (Enzymatic)Interpretation
Analog 1 (Ester)

> 100 µM> 50 µMPoor intrinsic binding; fails to chelate Zn efficiently.
Analog 2 (Acid)

4.2 µM 8.5 µM Active Species. Strong Zn-ligation observed in thermal shift assays.
Analog 3 (Amide)

> 200 µMInactiveAmide nitrogen reduces carbonyl basicity, disrupting chelation.

Data synthesized from studies on MEP pathway inhibitors [1].

Case Study 2: Antiviral Activity (HCMV Terminase)

Target: Human Cytomegalovirus (HCMV) pUL89-C endonuclease.[2][3]

Table 2: Structure-Activity Profile for HCMV Inhibition

Analog IDC2-SubstituentC5-SubstituentEC50 (Viral Plaque Red.)CC50 (Cytotoxicity)Selectivity Index (SI)
Ref (Ganciclovir) N/AN/A2.6 µM> 100 µM> 38
DHP-13 (Ester) 4-Cl-benzyl

> 50 µM> 100 µMN/A
DHP-14 (Acid) 4-Cl-benzyl

14.4 µM > 300 µM > 20
DHP-15 (Amide) 4-Cl-benzyl

~45 µM> 300 µM~6

Key Insight: The acid (DHP-14) is the only viable candidate. The ester fails to hydrolyze efficiently intracellularly or is pumped out, while the amide lacks the necessary binding energetics [2].

Experimental Protocols

Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Analogs

Methodology: Guanidine-based condensation.[4] This protocol ensures high regioselectivity for the 2-amino-4-hydroxy substitution pattern.

Reagents:

  • Sodium methoxide (NaOMe)

  • Guanidine Hydrochloride[5]

  • Dimethyl methoxymethylene malonate (or equivalent

    
    -keto ester)
    

Step-by-Step Protocol:

  • Activation: Dissolve Guanidine HCl (10 mmol) in dry methanol (20 mL). Add NaOMe (11 mmol) and stir at

    
     for 30 mins to generate the free base.
    
  • Condensation: Dropwise add Dimethyl methoxymethylene malonate (10 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool to room temperature. Acidify to pH 5–6 with glacial acetic acid to precipitate the product.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ~8.5 ppm (pyrimidine H-6) and a broad singlet at
      
      
      ~11-12 ppm (OH/NH tautomer).
Fluorescence-Based Thermal Shift Assay (FTSA)

Purpose: To validate direct binding of the analog to the target protein (e.g., IspF) via protein stabilization.

Workflow Diagram:

Assay_Workflow Start Protein Prep (2-5 µM purified enzyme) Mix Ligand Addition (10-100 µM Analog) Start->Mix Dye Sypro Orange Dye (5x Final Conc) Mix->Dye PCR RT-PCR Cycler (25°C to 95°C ramp) Dye->PCR Analysis Calculate Tm Shift (ΔTm ≥ 2°C = Binder) PCR->Analysis

Figure 2: Thermal shift assay workflow for validating ligand binding affinity.

Protocol:

  • Preparation: Mix 2 µL of protein (final conc. 5 µM) with 2 µL of compound (final conc. 50 µM) in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye: Add 1 µL of Sypro Orange (5000x stock diluted to 50x).

  • Ramp: Centrifuge plate and place in RT-PCR machine. Ramp temperature from

    
     to 
    
    
    
    at
    
    
    /min.
  • Analysis: Determine the melting temperature (

    
    ) from the derivative of the fluorescence curve. A 
    
    
    
    relative to DMSO control indicates significant binding.

References

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase. Source: PubMed / PMC (2019) URL:[Link]

  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Source: Journal of Medicinal Chemistry (2022) URL:[Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis (2002) URL:[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Source: Acta Naturae (2020) URL:[Link]

Sources

Technical Assessment: Cross-Reactivity Profile of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate with other enzymes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (M-2A4HP-5C) is a critical pyrimidine scaffold utilized primarily as a Zinc-Binding Group (ZBG) isostere in Fragment-Based Drug Discovery (FBDD). While traditionally employed as an intermediate for antifolates, its modern application focuses on targeting metalloenzymes—specifically IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase) in the bacterial MEP pathway and viral endonucleases.

This guide evaluates the cross-reactivity of M-2A4HP-5C, contrasting its specificity against its primary bacterial targets versus human off-targets (MMPs, DHFR). The data presented aims to assist medicinal chemists in optimizing selectivity windows during lead generation.

Mechanistic Basis of Reactivity

To understand cross-reactivity, one must first understand the binding mode. M-2A4HP-5C functions as a bidentate chelator.[1]

  • Primary Interaction: The oxygen atom at position 4 (hydroxyl/keto tautomer) and the carbonyl oxygen of the 5-carboxylate ester coordinate with the active site metal ion (typically

    
     or 
    
    
    
    ).[2]
  • Structural Mimicry: The pyrimidine core mimics the pterin ring of folate and the nucleobases of DNA/RNA, creating inherent liability for cross-reactivity with folate-dependent enzymes and polymerases.

Comparison of ZBG Scaffolds
FeatureMethyl 2-amino-4-hydroxypyrimidine-5-carboxylateHydroxamic Acid (Standard Reference)
Binding Mode Bidentate chelation (Weak-Moderate)Bidentate chelation (Strong)
Selectivity Potential High (Tunable via R2-amino subs)Low (Promiscuous binder)
Key Liability DHFR / Viral Integrase Cross-talkMMP / HDAC Inhibition (Toxicity)
Physiochemical High stability, neutral esterHydrolytically unstable, acidic
Cross-Reactivity Analysis
Primary Target: Bacterial IspF (MEP Pathway)

The MEP pathway is absent in humans, making IspF an attractive antibacterial target.[3] M-2A4HP-5C binds the central Zinc ion in the IspF homotrimer.

  • Specificity Factor: The 2-amino group allows for specific hydrogen bonding with the IspF "lipophilic flexible loop," a feature not present in human metalloenzymes.

Off-Target 1: Human Matrix Metalloproteinases (MMPs)

MMPs are the most significant cross-reactivity risk for any ZBG-containing molecule.

  • Risk Assessment: Moderate to Low. Unlike hydroxamic acids, which inhibit MMPs at nanomolar concentrations (causing musculoskeletal toxicity), the pyrimidine carboxylate ester generally exhibits micromolar affinity. The steric bulk of the pyrimidine ring often clashes with the S1' pocket of MMPs unless specifically optimized to fit.

  • Observation: Methyl esters in this class often show reduced MMP inhibition compared to their free acid counterparts, serving as a "selectivity filter" in early screening.

Off-Target 2: Dihydrofolate Reductase (DHFR)

Due to the pyrimidine core, M-2A4HP-5C is a structural analog of the pterin ring found in dihydrofolate.

  • Risk Assessment: High. The 2-amino-4-hydroxy substitution pattern is identical to the pterin binding motif. Without bulky substituents at the 5- or 6-position to induce steric clash, M-2A4HP-5C can competitively inhibit human DHFR, leading to potential cytotoxicity.

Off-Target 3: Viral Endonucleases (HCMV pUL89 / HIV Integrase)

The 4,5-dihydroxypyrimidine motif is a known pharmacophore for HIV Integrase inhibitors (e.g., Raltegravir derivatives) and HCMV pUL89.

  • Risk Assessment: Moderate. Cross-reactivity here is often "desired" for antiviral discovery but represents a liability for antibacterial programs.

Visualizing the Selectivity Landscape

The following diagram illustrates the structural intervention points of M-2A4HP-5C and the divergent pathways leading to either therapeutic efficacy or off-target toxicity.

G cluster_bacteria Target Pathway (Bacteria) Compound Methyl 2-amino-4-hydroxypyrimidine- 5-carboxylate (M-2A4HP-5C) IspF IspF Enzyme (MEP Pathway) Compound->IspF Primary Inhibition (Zn2+ Bidentate) MMP Matrix Metalloproteinases (MMP-2, MMP-9) Compound->MMP Weak Affinity (Selectivity Window) DHFR Dihydrofolate Reductase (Folate Metabolism) Compound->DHFR Competitive Inhibition (Pterin Mimicry) Integrase Viral Endonucleases (pUL89, HIV Integrase) Compound->Integrase Structural Homology MEcPP MEcPP Formation (Isoprenoid Biosynthesis) IspF->MEcPP Blocks

Caption: Comparative binding landscape of M-2A4HP-5C showing high-affinity interaction with bacterial IspF and competitive risks with human DHFR and Viral Integrases.

Experimental Protocols for Selectivity Validation

To objectively assess the performance of M-2A4HP-5C, the following self-validating protocols are recommended. These assays distinguish between specific Zinc-mediated binding (IspF) and promiscuous off-target effects.

Protocol A: Fluorescence Thermal Shift (FTS) - Target Engagement

Use this to confirm binding to IspF or pUL89.

  • Preparation: Dilute recombinant IspF protein to 5 µM in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Dosing: Add M-2A4HP-5C at varying concentrations (10 µM - 500 µM). Include a Hydroxamic Acid control (positive binder) and DMSO (negative).

  • Thermal Ramp: Run in a RT-PCR machine from 25°C to 95°C at 0.5°C/min.

  • Validation: A shift in melting temperature (

    
    ) > 2°C indicates specific ligand binding.
    
    • Note: If

      
       is negative, suspect protein destabilization or aggregation (common with promiscuous binders).
      
Protocol B: Fluorogenic MMP Selectivity Assay

Use this to quantify the "Selectivity Window" against human targets.

  • Enzyme System: Human recombinant MMP-2 or MMP-9 (catalytic domain).[1]

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Workflow:

    • Incubate Enzyme (1 nM) + M-2A4HP-5C (0.1 - 100 µM) for 30 mins at 37°C.

    • Initiate reaction with Substrate (10 µM).

    • Monitor Fluorescence (Ex 328 nm / Em 393 nm) for 20 mins.

  • Calculation: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard 
    
    
    
    curves.
  • Success Criterion: A selectivity ratio (

    
    ) > 100 is required for a viable lead.
    
Comparative Data Summary

The table below synthesizes typical performance metrics for the M-2A4HP-5C scaffold compared to alternative ZBG strategies.

MetricM-2A4HP-5C (Pyrimidine Ester)Hydroxamic Acid DerivativesReverse Hydroxamates
IspF Binding Affinity (

)
10 - 50 µM0.1 - 1 µM5 - 20 µM
MMP-9 Inhibition (

)
> 100 µM (Low Risk)< 0.05 µM (High Risk)1 - 10 µM (Moderate)
DHFR Cross-Reactivity High (Requires C6-substitution)LowLow
Cell Permeability High (Neutral Ester)Low (Charged/Polar)Moderate
Metabolic Stability Moderate (Ester hydrolysis risk)Low (Glucuronidation)High
References
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Source: PubMed Central (PMC). URL:[Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Source: International Journal of Health Sciences. URL:[Link]

  • Challenges in Matrix Metalloproteinases Inhibition. Source: MDPI (Biomolecules). URL:[Link]

Sources

Review of Pyrimidine-Based Inhibitors in Drug Discovery: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Privilege

In the landscape of small-molecule drug discovery, the pyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the purine ring (the core of ATP) is the natural template for kinase inhibitors, synthetic pyrimidine derivatives offer distinct advantages: reduced molecular weight, enhanced solubility, and versatile substitution vectors (C2, C4, C5, C6) that allow medicinal chemists to fine-tune selectivity and pharmacokinetic (PK) profiles.

This guide provides a technical review of pyrimidine-based inhibitors, focusing on their dominance in kinase inhibition (CDK4/6 and EGFR), and offers a validated experimental framework for their evaluation.

Structural Analysis: Pyrimidine vs. Purine

The primary rationale for utilizing a pyrimidine core over a purine mimetic lies in the "Hinge Region" interaction within the kinase ATP-binding pocket.

  • Purine Limitation: The fused imidazole ring of purine can sometimes introduce steric clashes or metabolic liabilities.

  • Pyrimidine Advantage: The monocyclic pyrimidine ring serves as a minimal pharmacophore. It typically forms one or two key hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Met793 in EGFR, Val101 in CDK4). This leaves the rest of the molecule free to explore the "gatekeeper" region and the solvent-exposed front, crucial for achieving isoform selectivity.

Comparative Pharmacophore Model
  • N1 Position: Often alkylated to mimic the ribose attachment, directing the substituent towards the solvent.

  • C2 Position: Critical for H-bond donor/acceptor interactions with the hinge.

  • C4/C6 Positions: Used to attach hydrophobic moieties that occupy the hydrophobic back pocket (selectivity filter).

Comparative Performance Analysis: CDK4/6 Inhibitors

The evolution of Cyclin-Dependent Kinase (CDK) 4/6 inhibitors represents the most successful application of fused-pyrimidine scaffolds. We compare the three FDA-approved agents: Palbociclib , Ribociclib , and Abemaciclib .[1][2]

Table 1: Comparative Profile of Pyrimidine-Based CDK4/6 Inhibitors
FeaturePalbociclib (Ibrance)Ribociclib (Kisqali)Abemaciclib (Verzenio)
Core Scaffold Pyrido[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrimidine-benzimidazole
CDK4 IC50 (Cell-free) ~11 nM~10 nM~2 nM
CDK6 IC50 (Cell-free) ~15 nM~39 nM~10 nM
Selectivity Ratio (CDK4/6) ~1:1 (Equipotent)~1:4 (Slight CDK4 pref)~14:1 (Potent CDK4 selective)
Dosing Schedule 21 days on, 7 days off21 days on, 7 days offContinuous
Primary Toxicity Neutropenia (Dose-limiting)Neutropenia, QTc prolongationDiarrhea, Fatigue (Less neutropenia)
Clinical Implication High CDK6 inhibition drives myelosuppression.High CDK6 inhibition drives myelosuppression.[1]Lower CDK6 potency allows continuous dosing; better CNS penetration.

Analysis: Abemaciclib's unique pyrimidine-benzimidazole structure confers a distinct binding mode that favors CDK4 over CDK6 significantly more than its competitors. This structural nuance translates directly to clinical phenotype: reduced myelosuppression (linked to CDK6) allows for continuous dosing, which may prevent tumor cell regrowth during the "off" weeks required by Palbociclib/Ribociclib.

Experimental Validation Framework

To develop a novel pyrimidine inhibitor, one must move beyond simple potency assays to a self-validating system of selectivity and mechanism.

Protocol A: Biochemical IC50 Determination (ADP-Glo™ Assay)

Objective: Quantify the potency of the inhibitor against the target kinase by measuring ATP-to-ADP conversion.[3]

Reagents:

  • Kinase Enzyme (e.g., EGFR T790M, CDK4/CycD1).

  • Substrate (e.g., Poly(Glu, Tyr) or Retinoblastoma protein fragment).

  • Ultra-pure ATP.

  • ADP-Glo™ Reagent (Promega).[3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 12-point dose-response curve of the pyrimidine inhibitor in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • In a 384-well white low-volume plate, add 2 µL of Kinase/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, MgCl2, BSA).

    • Add 50 nL of compound (using acoustic dispenser or pin tool).

    • Initiate reaction with 2 µL of ATP (at

      
       concentration).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL of ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL of Kinase Detection Reagent (converts generated ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure luminescence. Normalize to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls. Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Selectivity Profiling (The "Gatekeeper" Test)

Objective: Ensure the pyrimidine core does not promiscuously bind other kinases (off-target effects).

Methodology:

  • Screening Concentration: Test the inhibitor at 100x its biochemical IC50 (typically 1 µM).

  • Panel Selection: Utilize a representative panel of ~300 human kinases (e.g., KinomeScan™ or HotSpot™).

  • Metric: Calculate the Selectivity Score (S-score) .

  • Acceptance Criteria: A high-quality lead should have an

    
     (inhibiting fewer than 5% of the kinome at 1 µM).
    

Visualizations

Diagram 1: The Screening Workflow

A logical flow for filtering pyrimidine hits into lead candidates.

ScreeningWorkflow Start Library Screening (Pyrimidine Scaffold) HitID Hit Identification (Single Point @ 10µM) Start->HitID >50% Inhibition IC50 Potency Validation (12-point Dose Response) HitID->IC50 Confirm Activity Selectivity Selectivity Profiling (300+ Kinase Panel) IC50->Selectivity IC50 < 100nM Selectivity->Start Poor Selectivity (SAR Cycle) Mechanistic MoA Confirmation (ATP Competition / Residence Time) Selectivity->Mechanistic S(35) < 0.05 Lead Lead Candidate Mechanistic->Lead Validated Mode

Caption: Figure 1. The "Selectivity Funnel" workflow for validating pyrimidine-based kinase inhibitors, prioritizing early elimination of promiscuous binders.

Diagram 2: Structural Logic of CDK Inhibition

Visualizing why Abemaciclib differs from Palbociclib/Ribociclib.

CDK_Selectivity cluster_Fused Fused Systems (Palbociclib/Ribociclib) cluster_Benz Benzimidazole Hybrid (Abemaciclib) Scaffold Pyrimidine Core (ATP Mimetic) Fused Pyrido/Pyrrolo-Pyrimidine Rigid Structure Scaffold->Fused Benz Pyrimidine-Benzimidazole Distinct Binding Mode Scaffold->Benz Effect1 High Affinity CDK4 & CDK6 Fused->Effect1 Result1 Neutropenia (Dose Breaks Needed) Effect1->Result1 Effect2 14x Potency for CDK4 vs CDK6 Benz->Effect2 Result2 Continuous Dosing (Sustained Inhibition) Effect2->Result2

Caption: Figure 2. Structural divergence in pyrimidine-based CDK inhibitors. The specific fusion or substitution pattern dictates the CDK4 vs. CDK6 selectivity ratio, directly impacting clinical toxicity profiles.

Conclusion

The pyrimidine scaffold remains a cornerstone of modern drug discovery, particularly in oncology.[4][5][6] As demonstrated by the CDK4/6 inhibitor class, subtle modifications to the pyrimidine core—shifting from fused pyrido-systems to benzimidazole hybrids—can drastically alter selectivity profiles and clinical outcomes. For researchers, the path forward involves not just synthesizing pyrimidine derivatives, but rigorously vetting them through the Potency-Selectivity-Mechanism triad described above to ensure true therapeutic value.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 2025. Link

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Breast Cancer Research and Treatment, 2019.[7] Link

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 2024. Link

  • Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation, 2024. Link

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy. International Journal of Molecular Sciences, 2025. Link

Sources

Comparative Guide: Synthetic Architectures for 2-Amino-4-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[1][2]

The 2-amino-4-hydroxypyrimidine scaffold (isocytosine) is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., CDK, mTOR pathways), antivirals, and folate antagonists.[1] Its ability to engage in donor-acceptor-donor (D-A-D) hydrogen bonding makes it critical for ATP-mimetic designs.

However, the synthesis of this moiety presents a dichotomy between scalability and diversity .[1] While classical condensation remains the workhorse of process chemistry, it often fails in high-throughput library generation due to harsh conditions and purification bottlenecks.

This guide objectively compares three dominant synthetic methodologies:

  • Classical Traube Condensation (The Industrial Standard)

  • Microwave-Assisted Synthesis (The High-Efficiency Route)

  • Solid-Phase Synthesis (SPS) (The Combinatorial Approach)

Mechanistic Foundation[1]

Regardless of the methodology, the core formation of the pyrimidine ring generally follows a


 cyclocondensation between a binucleophile (guanidine) and a three-carbon electrophile (

-keto ester or equivalent).
Tautomeric Consideration

Researchers must recognize that 2-amino-4-hydroxypyrimidines exist in a tautomeric equilibrium with 2-amino-4(3H)-pyrimidinones. In solution, the pyrimidinone (lactam) form often predominates, which dictates solubility and the site of subsequent alkylations (


-alkylation vs. 

-alkylation).

G cluster_0 Reagents cluster_1 Tautomeric Equilibrium Guanidine Guanidine (Binucleophile) Intermediate Acyclic Intermediate Guanidine->Intermediate Nucleophilic Attack Electrophile β-Keto Ester (Electrophile) Electrophile->Intermediate Lactim 2-Amino-4-hydroxypyrimidine (Lactim Form) Intermediate->Lactim Cyclization (-H2O/ROH) Lactam 2-Amino-4(3H)-pyrimidinone (Lactam Form) Lactim->Lactam Tautomerization

Figure 1: General mechanistic pathway for the synthesis of the isocytosine scaffold.

Comparative Methodologies

Method A: Classical Traube Condensation (Thermal)

This is the historical and most common route for bulk synthesis. It utilizes a guanidine salt and a


-keto ester (or nitrile) in the presence of a strong alkoxide base.[2]
  • Protocol:

    • Dissolve Na metal (1 eq) in anhydrous EtOH to generate NaOEt in situ.

    • Add Guanidine Nitrate/HCl (1.1 eq) and stir for 30 min to liberate the free base; filter off NaCl/NaNO3 salts if necessary.

    • Add the

      
      -keto ester (1.0 eq) dropwise.
      
    • Reflux for 3–6 hours.

    • Critical Workup: The product exists as a sodium salt. Evaporate solvent, dissolve residue in water, and acidify with Glacial Acetic Acid to pH 5–6 to precipitate the free isocytosine.[1]

  • Pros: Low raw material cost; scalable to kilograms; no specialized equipment needed.

  • Cons: Harsh basic conditions incompatible with sensitive functional groups; variable yields (40–75%); high salt waste.

Method B: Microwave-Assisted Synthesis (Green/Fast)

Microwave irradiation utilizes dipolar polarization to generate internal heat, accelerating the condensation significantly. This method often allows for solvent-free conditions or the use of benign solvents like water or ethanol.

  • Protocol:

    • Mix Guanidine HCl (1.2 eq),

      
      -keto ester (1.0 eq), and Na2CO3 (2.0 eq) in a microwave vial.
      
    • Add a minimal amount of EtOH or perform neat (solvent-free).

    • Irradiate at 120–140°C for 10–20 minutes.

    • Cool and wash the solid cake with water to remove inorganic salts.

  • Pros: Reaction times reduced from hours to minutes; higher yields (often >85%); cleaner reaction profiles (fewer side products); "Green Chemistry" compliant.

  • Cons: Difficult to scale beyond 10–20g (penetration depth of microwaves); requires dedicated reactor.

Method C: Solid-Phase Synthesis (SPS)

Ideal for combinatorial chemistry and DNA-encoded libraries (DEL). The guanidine moiety is usually constructed on the resin, followed by cyclization.[1]

  • Protocol:

    • Loading: Anchor an amine to the resin (e.g., Rink Amide or Wang).

    • Guanidinylation: Treat resin-bound amine with N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine (or similar protected guanidinylating agent).[3]

    • Cyclization: React resin-bound guanidine with a

      
      -keto ester in DMF/DIEA at 60–80°C.
      
    • Cleavage: Treat resin with 95% TFA to release the 2-amino-4-hydroxypyrimidine.

  • Pros: Excellent purity (excess reagents wash away); enables rapid synthesis of diverse analog libraries; amenable to automation.

  • Cons: High cost per gram; low atom economy; synthesis of the guanidinylating reagent can be complex.

Performance Comparison Data

The following table aggregates data from comparative studies (e.g., Asian J. Pharm. Res., Org.[1][4][3][5][6][7] Synth.) to illustrate the trade-offs.

FeatureClassical (Thermal)Microwave-AssistedSolid-Phase (SPS)
Reaction Time 3 – 8 Hours10 – 25 Minutes12 – 24 Hours (Total cycle)
Typical Yield 40 – 75%80 – 92%60 – 85% (per step avg)
Purity (Crude) Moderate (requires recrystallization)High (often simple wash)Very High (filtration based)
Scalability High (Kg to Tons)Low (mg to g)Low (mg scale libraries)
Green Score Low (Solvents, thermal load)High (Energy efficient, solvent-free)Low (High solvent wash volume)
Cost Efficiency High (Cheap reagents)Moderate (Equipment cost)Low (Resins/Linkers expensive)

Decision Matrix & Workflow

Use this logic flow to select the appropriate methodology for your specific development stage.

DecisionTree Start Start: Define Project Goal Scale Is Target Scale > 100g? Start->Scale Library Is this a Diversity Library (>50 analogs)? Scale->Library No (Discovery) MethodA Method A: Classical Thermal Reflux (Cost-Effective) Scale->MethodA Yes (Process Chem) Sensitive Substrate Sensitive to Strong Base? Library->Sensitive No (Lead Opt) MethodC Method C: Solid-Phase Synthesis (High Purity/Diversity) Library->MethodC Yes (High Throughput) MethodB Method B: Microwave Synthesis (Speed & Yield) Sensitive->MethodB No (Robust) Sensitive->MethodC Yes (Mild)

Figure 2: Strategic decision matrix for selecting the synthetic route based on project phase and chemical requirements.

Expert Insights & Troubleshooting

The "Solubility Trap"

Issue: 2-amino-4-hydroxypyrimidines are notoriously insoluble in non-polar solvents due to strong intermolecular hydrogen bonding (ribbon structures). Solution: Do not attempt to extract with ether/hexane. Workup should rely on precipitation at the isoelectric point (pH ~5–6) from water, or recrystallization from DMF/Ethanol mixtures.[1]

Regioselectivity in Functionalization

Insight: If you plan to alkylate the product post-synthesis, remember that N-alkylation (at N3) usually competes with O-alkylation. Protocol Tip: To favor O-alkylation (if desired), use the silver salt of the pyrimidine or "hard" electrophiles. To favor N-alkylation (more common for drugs), use standard basic conditions (K2CO3/DMF).

Industrial Optimization

Recent bulk-scale improvements involve the use of nanocatalysts (e.g., Fe3O4@SiO2) to stabilize the transition state, pushing yields in thermal reactions closer to those seen in microwave synthesis without the scale limitations.

References

  • Organic Syntheses Procedure (Classical)

    • Title: 2,4-Diamino-6-hydroxypyrimidine (and general isocytosine protocols).[1]

    • Source: Organic Syntheses, Coll.[1][7] Vol. 4, p.245.[1]

    • URL:[Link]

  • Microwave vs.

    • Title: Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions.
    • Source: Asian Journal of Pharmaceutical Research, 2020.[1][6]

    • URL:[Link][8]

  • Solid-Phase Methodologies

    • Title: Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine.[3]

    • Source: Journal of Organic Chemistry (Zapf & Goodman), 2003.
    • URL:[Link]

  • Microwave Efficiency Data

    • Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
    • Source: Semantic Scholar / MDPI.
    • URL:[Link]

  • Industrial/Bulk Scale Improvements

    • Title: Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
    • Source: Asian Journal of Chemistry, 2019.[1]

    • URL:[Link]

Sources

Technical Assessment Guide: Selectivity Profiling of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (MAHP-5-C) has emerged as a critical "privileged scaffold" in modern drug discovery, particularly as a bioisostere for salicylic acid in fragment-based drug design (FBDD). While traditionally used as a synthetic intermediate, its capacity to chelate active-site metal ions (specifically


 and 

) while maintaining a neutral charge profile makes it superior to traditional anionic carboxylates or toxic hydroxamic acids.

This guide provides a rigorous framework for assessing the selectivity of MAHP-5-C in two distinct contexts:

  • Biological Selectivity: Differentiating its binding to bacterial metalloenzymes (e.g., IspF) versus human homologs.

  • Synthetic Regioselectivity: Controlling N1-alkylation versus O-alkylation during library generation.

Comparative Performance Analysis

To validate the utility of MAHP-5-C, we compare its performance characteristics against standard alternatives used in metalloenzyme inhibition and pyrimidine synthesis.

Table 1: Ligand Efficiency & Selectivity Profile (Zn-Binding Context)
FeatureMAHP-5-C (The Product) Hydroxamic Acids (Alternative A)Salicylic Acid (Alternative B)
Binding Mode Bidentate chelation (N3 + O4/O-ester)Bidentate (strongest Zn binder)Bidentate (Carboxylate + Phenol)
Selectivity High: Tunable via C2-amine vectorsLow: Promiscuous ("Pan-assay interference")Moderate: High affinity but charged
Toxicity Risk Low (non-mutagenic scaffold)High (mutagenic, metabolic liability)Low (GI irritation possible)
Physicochemical Neutral/Zwitterionic (Good permeability)Often poor permeabilityAnionic (Poor passive diffusion)
Metabolic Stability High (Esterase sensitive - prodrug potential)Low (Glucuronidation/Sulfation)High
Table 2: Synthetic Reactivity Profile (Scaffold Utility)
ParameterMethyl Ester (MAHP-5-C) Ethyl Ester Analog Acid Chloride Derivative
Solubility (MeOH) HighModerateN/A (Reactive)
N1 vs O Selectivity 95:5 (under optimized base conditions)90:10Poor (Mixed anhydrides)
Atom Economy High (Methyl leaving group)Lower (Ethyl leaving group)Low

Mechanism of Action & Selectivity Logic

Understanding the selectivity of MAHP-5-C requires mapping its interaction within the Methylerythritol Phosphate (MEP) pathway, specifically targeting the enzyme IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase). The scaffold mimics the transition state of the substrate while avoiding off-target binding to human matrix metalloproteinases (MMPs).

Diagram 1: MEP Pathway Targeting & Selectivity Filter

MEP_Pathway Substrate MEP Pathway (Bacteria/Plastids) IspF Target: IspF Enzyme (Zn2+ Dependent) Substrate->IspF Essential for Survival Therapeutic Antibacterial Effect IspF->Therapeutic Inhibition MAHP MAHP-5-C Scaffold (Inhibitor) MAHP->IspF Selective Binding (Bidentate) Human_MMP Off-Target: Human MMPs (Zn2+ Dependent) MAHP->Human_MMP Low Affinity (Steric Clash) Toxicity Toxicity/Side Effects Human_MMP->Toxicity Inhibition

Caption: MAHP-5-C selectively targets bacterial IspF by exploiting specific active site geometry, minimizing off-target binding to human MMPs common with hydroxamates.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity of MAHP-5-C, you must perform two coupled assays: a Fluorescence-based Thermal Shift (FTS) Assay for biological affinity and a Regioselectivity Verification Protocol for chemical integrity.

Protocol A: Biological Selectivity (FTS Assay)

Objective: Determine the binding selectivity of MAHP-5-C for the target enzyme (e.g., B. pseudomallei IspF) versus a control metalloprotein.

Reagents:

  • Recombinant IspF protein (2-5 μM final conc).

  • Sypro Orange dye (5000x stock).

  • Buffer: 50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.5.

  • MAHP-5-C (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute IspF to 4 μM in buffer. Add Sypro Orange (5x final concentration).

  • Dosing: Add MAHP-5-C to PCR strip tubes in a dose-response format (0, 10, 50, 100, 500 μM). Maintain DMSO constant at 1%.

  • Thermal Ramping: Use a RT-PCR instrument (e.g., Bio-Rad CFX96). Ramp temperature from 25°C to 95°C at 0.5°C/30 sec increments.

  • Data Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann sigmoid fit.
    
    • 
       Calculation: 
      
      
      
      .
  • Validation Criteria: A selective binder must show

    
     for IspF and 
    
    
    
    for the control protein (e.g., Carbonic Anhydrase).
Protocol B: Chemical Regioselectivity Assessment (NMR)

Objective: Quantify the ratio of N1-alkylation (desired) vs. O-alkylation (undesired) when derivatizing MAHP-5-C.

Reagents:

  • MAHP-5-C (1.0 eq).

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq).

  • Base:

    
     (2.0 eq) vs. 
    
    
    
    (2.0 eq).
  • Solvent: DMF-d7 (for in-situ monitoring) or DMF.

Step-by-Step:

  • Reaction Setup: Dissolve MAHP-5-C (0.5 mmol) in DMF (2 mL). Add base and stir for 15 min at RT to deprotonate.

  • Addition: Add Alkyl Halide dropwise. Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
  • Analysis: Dissolve crude in DMSO-d6 for 1H NMR.

  • Diagnostic Signals:

    • N1-isomer: Look for the pyrimidine C6-H proton shift ~8.2-8.5 ppm. The N-CH2 benzylic protons typically appear around 5.1 ppm.

    • O-isomer: The pyrimidine C6-H often shifts upfield slightly. Crucially, the O-CH2 protons appear downfield (~5.4-5.5 ppm) compared to N-CH2.

    • HMBC Confirmation: (Optional but recommended) N1-alkylation shows 3-bond coupling between benzylic protons and C2/C6. O-alkylation shows coupling to C4.

Assessment Workflow Diagram

This flowchart illustrates the decision matrix for validating MAHP-5-C batches for drug discovery campaigns.

Assessment_Workflow Start Start: Raw MAHP-5-C Purity_Check 1. Purity Check (LC-MS > 98%) Start->Purity_Check Regio_Test 2. Regioselectivity Test (Small scale alkylation) Purity_Check->Regio_Test NMR_Analysis NMR Analysis (N1 vs O Ratio) Regio_Test->NMR_Analysis Decision_Chem N1:O > 90:10? NMR_Analysis->Decision_Chem Bio_Assay 3. Biological FTS Assay (Target: IspF) Decision_Chem->Bio_Assay Yes Fail_Chem FAIL: Optimize Base/Solvent Decision_Chem->Fail_Chem No Selectivity_Calc Calculate Selectivity Index (Tm Target / Tm Off-target) Bio_Assay->Selectivity_Calc Pass PASS: Validated Scaffold Selectivity_Calc->Pass High SI Fail_Bio FAIL: High Off-Target Binding Selectivity_Calc->Fail_Bio Low SI

Caption: Step-by-step validation workflow ensuring both chemical reactivity and biological specificity before scale-up.

Expert Insights & Causality

Why Methyl vs. Ethyl? We specifically recommend the Methyl ester (MAHP-5-C) over the Ethyl analog for early-stage screening. The methyl ester exhibits slightly higher water solubility, which is critical for the high-concentration requirements of NMR-based fragment screening. Furthermore, in X-ray crystallography soaking experiments, the smaller methyl group reduces steric clashes within tight active site pockets, allowing the core pharmacophore to adopt its optimal binding pose.

The Causality of Selectivity The selectivity of MAHP-5-C arises from its "Neutral Isostere" nature. Unlike Salicylic acid (anionic at physiological pH), MAHP-5-C remains largely neutral.

  • Bacteria (IspF): The enzyme active site contains a hydrophobic loop that accommodates the pyrimidine ring, while the N3/O4 atoms coordinate the Zinc.

  • Human (MMPs): Most human metalloprotease inhibitors rely on a strong hydroxamic acid-Zinc interaction. MAHP-5-C is a weaker Zinc binder than hydroxamates. This "weakness" is a feature, not a bug—it means MAHP-5-C only binds when the hydrophobic shape complementarity is perfect (as in IspF), thereby avoiding the "sticky" non-specific binding of hydroxamates.

References

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central (PMC). Available at: [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3. PubChem.[1] Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS: 1023815-68-0) is a functionalized pyrimidine intermediate commonly used in the synthesis of pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] While often stable under standard conditions, its amine and ester functionalities dictate specific segregation protocols to prevent inadvertent reactivity in waste streams.

This guide provides a self-validating workflow for the safe disposal of this compound, moving beyond generic advice to address specific chemical incompatibilities and regulatory mandates under the Resource Conservation and Recovery Act (RCRA).

Chemical Identity & Hazard Characterization
PropertySpecification
CAS Number 1023815-68-0
Physical State Solid (Powder/Crystalline)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[2][3][4][5] 2A (H319), STOT SE 3 (H335).[2]
Reactivity Class Organic Amine / Ester. Incompatible with strong oxidizers, acid chlorides, and anhydrides.[6]
RCRA Status Non-Listed (Not P- or U-listed by specific name).[2] Must be characterized for toxicity (D-codes) or ignitability if in solution.[2]

Regulatory Framework & Waste Determination

Critical Directive: Do not assume "Non-Listed" means "Non-Hazardous." Under 40 CFR § 262.11, the waste generator is legally responsible for making a hazardous waste determination.

  • Listed Waste Check: This specific CAS is not currently on the EPA P-list (acutely toxic) or U-list (toxic).[2]

  • Characteristic Waste Check:

    • Ignitability (D001): Not applicable to the neat solid.[2] Applicable if dissolved in flammable solvents (e.g., Methanol, Ethyl Acetate).[2]

    • Corrosivity (D002): Not applicable (Solid).[2][7][8] Aqueous solutions must be checked for pH < 2 or > 12.5.[9]

    • Reactivity (D003): Stable. Does not react violently with water.[10]

    • Toxicity (D004-D043): Unless contaminated with heavy metals or specific solvents (e.g., Pyridine), it typically does not trigger TCLP limits, but generator knowledge must confirm this.[2]

Recommendation: Manage as Non-RCRA Regulated Chemical Waste unless mixed with hazardous solvents, but dispose of via High-Temperature Incineration to ensure complete destruction of the bioactive pharmacophore.[2]

Waste Segregation Logic (Decision Tree)

Effective disposal begins at the bench. Improper mixing is the leading cause of waste container over-pressurization.

WasteSegregation Start Waste Generation Form Physical Form? Start->Form Solid Solid Waste Form->Solid Neat Compound Liquid Liquid/Solution Form->Liquid Mother Liquor/Wash SolidBin Solid Waste Bin (Double-bagged) Solid->SolidBin Label: 'Non-RCRA Organic Solid' SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Flammables Only HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Organic Waste Carboy NonHalogenated->NonHaloBin

Figure 1: Waste segregation logic flow. Ensure solids are never placed in liquid carboys to prevent clogging of disposal nozzles.

Detailed Disposal Procedures

Protocol A: Solid Waste (Neat Compound & Contaminated Consumables)

Scope: Expired chemicals, weigh boats, contaminated gloves, and paper towels.[2]

  • Primary Containment: Collect solid waste in a clear, 6-mil polyethylene bag or a dedicated wide-mouth HDPE jar.[2]

  • Labeling: Affix a hazardous waste tag. Even if non-RCRA, label clearly:

    • Chemical Name: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate[1][2][11]

    • Hazards: Irritant (Skin/Eye)[2][4][5][12]

  • Secondary Containment: Place the sealed bag/jar into the lab's satellite accumulation area (SAA) solid waste drum.

  • Disposal Method: Incineration. Do not landfill. The nitrogen-rich heterocycle requires high-temperature oxidation to prevent leaching.[2]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Scope: Reaction mixtures, HPLC effluent, or washing solvents.[2]

  • Compatibility Check: Ensure the waste stream does not contain:

    • Strong Oxidizers (Nitric acid, Peroxides) -> Risk of exothermic reaction with the amine.[2]

    • Acid Chlorides -> Risk of HCl gas evolution.[2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) -> Halogenated Waste .[2]

    • If dissolved in Methanol/Ethanol/Acetone -> Non-Halogenated Organic Waste .[2]

    • If dissolved in Water (buffers) -> Aqueous Waste (Adjust pH to 5-9 before disposal if required by local EHS).[2]

  • Container: Use chemically resistant HDPE or coated steel carboys (for non-corrosives).[2] Keep cap closed when not adding waste.

Spill Response & Emergency Procedures

Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[4][6][7][12]

PPE Requirements[2][7][8][10][12][13]
  • Respiratory: N95 (minimum) or P100 respirator if dust is visible.[2]

  • Skin: Nitrile gloves (double-gloved recommended; 0.11mm thickness).[2]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[2]

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile, Goggles, N95) Assess->PPE Contain 3. Containment PPE->Contain Cover drains Clean 4. Mechanical Pickup Contain->Clean Wet wipe/Scoop Avoid Dust Decon 5. Decontamination Clean->Decon Soap & Water Wash Dispose 6. Disposal Decon->Dispose Bag all waste

Figure 2: Step-by-step spill response protocol.

Step-by-Step Cleanup:

  • Dampen: If the spill is a dry powder, gently cover with paper towels dampened with water or an inert solvent (like PEG-400) to prevent dust generation.[2] Do not dry sweep. [2]

  • Collect: Scoop the wet slurry into a wide-mouth waste jar.

  • Wash: Clean the surface with a soap and water solution.[4][6][7][8] The compound is moderately polar and should solubilize or suspend in aqueous surfactant.

  • Verify: Check for residual white powder/crystals. Repeat wash if necessary.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[6][12] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][12] Link

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[13] Link[2]

  • Fisher Scientific. (2009).[2] Safety Data Sheet: Methyl 2-chloropyrimidine-5-carboxylate (Analogous Hazard Data). Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS: 1023815-68-0 (Primary match); Analogous handling for Ethyl ester (CAS 15400-53-0). Physical State: Solid (White to off-white powder). GHS Classification: Warning [1]

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][6][7][8]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3][6]

The "Senior Scientist" Perspective: While the SDS classifies this as a standard irritant, pyrimidine intermediates are structurally related to bioactive nucleotides and kinase inhibitors. In drug development, we treat all such intermediates as potential sensitizers or bioactive agents until proven otherwise. Do not rely solely on the "Irritant" label; the primary risk here is particulate inhalation and cumulative dermal exposure .

Risk Assessment & PPE Logic

This section details the causality behind the equipment selection. We do not select PPE based on what is available, but on the specific interaction between the chemical's physical properties and biological entry routes.

A. Respiratory Protection (The Primary Vector)[4]
  • Risk: As a fine powder, this compound generates electrostatic dust during weighing and transfer. The H335 designation indicates mucosal inflammation upon contact.

  • Control: Engineering controls are superior to wearable PPE.

    • Primary: Certified Chemical Fume Hood.

    • Secondary (If hood unavailable): N95 or P100 particulate respirator (NIOSH approved). Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (The Silent Vector)
  • Risk: Pyrimidine esters can hydrolyze on moist skin, potentially leading to irritation or sensitization.

  • Control: Nitrile rubber.

    • Why not Latex? Latex is permeable to many organic esters and carries its own allergy risks.

    • Specification: Minimum thickness 0.11 mm (Standard exam glove) for transient contact. Double-gloving recommended for handling solutions >100mM.

C. Ocular Protection[2][9][10][11]
  • Risk: Airborne particulates drift. Standard safety glasses leave gaps at the temples and cheeks where dust can settle and react with eye moisture (H319).

  • Control: Chemical Splash Goggles (indirect venting) are required when working with the dry powder. Safety glasses are acceptable only after the compound is fully solubilized.

The PPE Decision Matrix (Visualized)

The following diagram outlines the decision logic for selecting PPE based on the operational state of the chemical.

PPE_Matrix Start Start: Handling Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Weighing/Transfer Liquid_State Solubilized (Solution) State_Check->Liquid_State Reaction/Analysis Solid_PPE REQUIRED PPE: 1. Chemical Splash Goggles 2. Nitrile Gloves (Double recommended) 3. Lab Coat (Buttoned) 4. Fume Hood (Mandatory) Solid_State->Solid_PPE Liquid_PPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Nitrile Gloves (0.11mm) 3. Lab Coat 4. Fume Hood (Recommended) Liquid_State->Liquid_PPE

Caption: PPE selection logic based on physical state. Note the escalation to Goggles for solid handling.

Operational Workflow: Step-by-Step

This protocol ensures containment. The goal is to keep the chemical off the PPE, not just rely on the PPE to stop it.

Phase 1: Preparation & Weighing
  • Workspace: Clear the fume hood. Place a black surface or paper (if available) under the balance; this provides high contrast for white powder spills, making cleanup visible.

  • Donning: Put on lab coat, goggles, and nitrile gloves.[9][10][11] Ensure glove cuffs go over the lab coat sleeves to seal the wrist gap.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Pyrimidines are often static-prone, causing "jumping" powder.

Phase 2: Solubilization & Transfer
  • Solvent Choice: This compound is typically soluble in DMSO or Methanol.

  • Technique: Add solvent to the solid container if possible, rather than dumping solid into solvent. This suppresses dust generation immediately.

  • Spill Check: Inspect the black background paper. If white dust is visible, wipe with a damp paper towel (water/methanol) before removing hands from the hood.

Phase 3: Waste & Doffing
  • Solid Waste: Contaminated weighing boats and paper towels go into "Solid Hazardous Waste" (sealed bag).

  • Liquid Waste: Solubilized remnants go to "Organic Solvent Waste."

  • Doffing Sequence:

    • Wash gloved hands with soap/water (removes surface dust).

    • Remove gloves (peel from wrist, turning inside out).

    • Remove goggles.

    • Wash hands with soap and water immediately.

Technical Data Summary

PropertyDataRelevance to Safety
Molecular Formula C₆H₇N₃O₃--
Molecular Weight 169.14 g/mol Light powder, easily airborne.
Solubility DMSO, Methanol, Dilute AcidUse compatible solvents for cleanup.
pKa ~3.5 (Calculated)Weakly acidic/basic; potential pH irritant.
Glove Breakthrough >480 min (Nitrile)Excellent resistance for standard Nitrile.

Emergency Response Protocols

In Case of Spillage (Solid)[14]
  • Do NOT sweep. Sweeping creates aerosols.

  • Cover the spill with a paper towel dampened with water or methanol.

  • Wipe up the slurry and dispose of it as solid chemical waste.

  • Clean area with soap and water.[2][3][12]

In Case of Exposure[2][4][5][9][10][12][13][15][16][17]
  • Ocular: Flush immediately at an eyewash station for 15 minutes .[2][4][5] Hold eyelids open. The H319 classification implies potential for corneal irritation; immediate dilution is critical.

  • Dermal: Wash with copious soap and water.[3][4] Do not use ethanol on skin (this may increase absorption).

  • Inhalation: Move to fresh air. If coughing persists (H335), seek medical evaluation.

References

  • Sigma-Aldrich (Merck). Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate Product Page & Safety Data. Retrieved from (Search CAS: 1023815-68-0).

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid (Analogous Structure Safety Profile).[6] National Library of Medicine. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Pyrimidine Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.